molecular formula C6H7BrN2O2 B1585354 methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 514816-42-3

methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1585354
CAS No.: 514816-42-3
M. Wt: 219.04 g/mol
InChI Key: XOGHZBXSBLBJHQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGHZBXSBLBJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350087
Record name methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514816-42-3
Record name methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
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Foundational & Exploratory

The Synthesis of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous approved drugs and agricultural products. Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block, offering multiple reaction sites for further chemical elaboration. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the ester at the 5-position can be readily converted into other functional groups, such as amides or carboxylic acids. The N-methyl group at the 1-position is crucial for modulating the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth examination of a reliable synthetic route to this valuable intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to the Synthesis

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. The core strategy involves the construction of the pyrazole ring, followed by sequential functionalization. Two primary synthetic routes can be envisioned, differing in the order of the N-methylation and bromination steps:

  • Route A: Pyrazole formation -> N-methylation -> Bromination -> Esterification (if necessary)

  • Route B: Pyrazole formation -> Bromination -> N-methylation -> Esterification (if necessary)

The choice between these routes is influenced by the directing effects of the substituents on the pyrazole ring and the potential for side reactions. For this guide, we will focus on a robust and well-precedented pathway that prioritizes regiochemical control and high yields.

Visualizing the Synthetic Pathway

The following diagram illustrates a recommended synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination Start Diethyl 2-(ethoxymethylene)malonate Product1 Methyl 1-methyl-1H-pyrazole-5-carboxylate Start->Product1 Cyclocondensation Reagent1 Methylhydrazine Reagent1->Product1 Product1_ref Methyl 1-methyl-1H-pyrazole-5-carboxylate Product2 This compound Product1_ref->Product2 Electrophilic Aromatic Substitution Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product2

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, while the strategic placement of a bromine atom, a methyl ester, and an N-methyl group provides three distinct points for chemical modification. This trifecta of functionality makes it an exceptionally valuable scaffold for constructing complex molecular architectures and for the generation of compound libraries in drug discovery and agrochemical research.[1]

The precise substitution pattern—a bromine at the C4 position, an N-methyl group at N1, and a methyl carboxylate at C5—creates a unique electronic and steric environment that dictates its reactivity and utility. The bromine atom, in particular, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Identification

Accurate identification of this specific regioisomer is critical. It is important to distinguish it from its isomers, such as methyl 4-bromo-1H-pyrazole-5-carboxylate (the N-unsubstituted analog, CAS 81190-89-8) or 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (the corresponding carboxylic acid, CAS 84547-84-2).[1][2] While some suppliers may list related CAS numbers, researchers should always verify the structure via analytical data.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O₂[2] (inferred)
Molecular Weight 219.04 g/mol (Calculated)
CAS Number 1639902-31-0 (potential)[3]
Appearance White to light yellow powder/solid[1]
Purity Typically ≥ 95% (by HPLC)[1]
Storage Conditions Store sealed in a dry place at room temperature or 0-8 °C[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, typically involving the sequential construction and functionalization of the pyrazole ring. A common and logical strategy involves the initial formation of a substituted pyrazole ring, followed by N-methylation and bromination.

Synthetic Workflow: A Plausible Route

A prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. For this specific isomer, using methylhydrazine is key to introducing the N1-methyl group regioselectively.

The causality behind this workflow is rooted in the predictable reactivity of the functional groups:

  • Cyclocondensation: The reaction between a β-ketoester and methylhydrazine establishes the core pyrazole ring. The use of methylhydrazine directs the methylation to the N1 position, a common outcome in such condensations.

  • Bromination: The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution.[4] This allows for selective bromination using reagents like N-Bromosuccinimide (NBS) without affecting other positions.

  • Esterification: If the synthesis starts with a pyrazole carboxylic acid, a standard Fisher esterification or reaction with a methylating agent can yield the final methyl ester.

G cluster_0 Core Synthesis cluster_1 Functionalization A β-Ketoester Derivative C 1-Methyl-1H-pyrazole- 5-carboxylate Intermediate A->C Cyclocondensation B Methylhydrazine B->C E Methyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate (Final Product) C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E

Caption: A plausible synthetic workflow for the target compound.

Chemical Reactivity: A Chemist's Toolkit

The utility of this compound stems from its predictable and versatile reactivity at two primary sites: the C4-bromo substituent and the C5-ester group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is the most prominent of these reactions.[2]

  • Expertise & Causality: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling. For electron-rich heteroaryl halides like 4-bromopyrazoles, palladium precatalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.[5] These ligands facilitate the oxidative addition step—often the rate-limiting step with such substrates—and promote the reductive elimination to yield the product. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation with the palladium center.[6]

Ester Group Manipulations

The methyl ester at the C5 position provides another avenue for derivatization.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 84547-84-2) under basic conditions (e.g., NaOH or LiOH in a water/methanol mixture). This acid is itself a valuable intermediate. Pyrazole esters have been noted for their potential hydrolytic instability in certain buffer conditions, a factor to consider in biological assays.[7][8]

  • Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

G cluster_C4 C4 Position Reactivity cluster_C5 C5 Position Reactivity Core Methyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Suzuki Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Sonogashira Alkynyl Derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Buchwald Amine Derivative Core->Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Acid Carboxylic Acid Core->Acid Hydrolysis (NaOH, H₂O/MeOH) Amide Amide Derivative Acid->Amide Amide Coupling (R-NH₂, Coupling Agent)

Caption: Key reactivity pathways for derivatization.

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[9][10] this compound serves as a key starting material for synthesizing inhibitors of various enzymes and modulators of receptors.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The C4 position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl moieties that occupy specific pockets in the kinase active site.

  • Antiviral and Antibacterial Agents: Pyrazole derivatives have shown promise as antiviral and antibacterial agents.[11][12] This building block allows for the systematic exploration of substitutions to optimize potency and pharmacokinetic properties. For instance, related pyrazole derivatives are investigated as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase.[7]

Agrochemicals

This compound is a crucial intermediate in the synthesis of modern fungicides and herbicides.[1] The pyrazole-carboxamide scaffold is a well-known toxophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The ability to diversify the C4 position allows for fine-tuning the spectrum of activity and overcoming resistance.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Scientist's Insight: Degassing the solvent is critical to prevent oxidation of the Pd(0) species, which is the active catalyst generated in situ. The presence of water is often beneficial for the solubility of the base and facilitates the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Trustworthiness: A self-validating check is to run a TLC, observing the consumption of the starting bromopyrazole (visualized under UV light) and the appearance of a new, typically higher Rf product spot.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Safety and Handling

  • Hazards: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[13][14]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.[1]

Conclusion

This compound is more than just a chemical; it is a versatile platform for innovation. Its well-defined reactive sites, coupled with the established biological importance of the pyrazole core, make it an indispensable tool for chemists in both academia and industry. Understanding its synthesis, reactivity, and proper handling allows researchers to efficiently construct novel molecules with tailored properties, accelerating the discovery of new medicines and crop protection agents.

References

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative that has emerged as a versatile and highly valuable building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom and a functional carboxylate group on the pyrazole core, offers a dual handle for molecular elaboration. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical methodologies, and an exploration of its applications as a key intermediate in the development of biologically active molecules.

Core Properties and Characteristics

This compound is typically a white to light yellow powder.[1] The presence of the bromine atom at the 4-position and the methyl ester at the 5-position of the N-methylated pyrazole ring dictates its chemical reactivity and utility in organic synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂[2]
Molecular Weight 219.04 g/mol [2]
Appearance White to light yellow powder[1]
CAS Number 211738-66-8[2]
Storage Conditions Store at 0-8 °C, sealed in a dry environment.[1]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available pyrazole precursor. The following protocol is a representative example based on established chemical transformations.

Experimental Protocol: Synthesis

Step 1: N-methylation of a suitable pyrazole ester. This foundational step involves the alkylation of the pyrazole nitrogen.

Step 2: Bromination of the pyrazole ring. The subsequent introduction of the bromine atom at the C4 position is a key functionalization step.

A plausible synthetic route is the esterification of the corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[3]

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride or other suitable esterification reagent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • Suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used.

  • Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.

G cluster_synthesis Synthesis Workflow Start 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Esterification Esterification (Methanol, Thionyl Chloride) Neutralization Neutralization (aq. NaHCO3) Extraction Workup & Extraction Purification Purification (Recrystallization or Chromatography) Product This compound

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the electrophilic nature of the C4-brominated pyrazole ring and the susceptibility of the ester group to nucleophilic attack.

Suzuki-Miyaura Cross-Coupling

A cornerstone of its utility is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] The bromine atom at the C4 position serves as an excellent leaving group, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This reaction is pivotal in the synthesis of complex molecules with potential biological activity.[4]

General Reaction Scheme:

G Reactant1 This compound Product Methyl 4-aryl-1-methyl-1H-pyrazole-5-carboxylate Reactant1->Product + Reactant2 Ar-B(OR)2 Reactant2->Product + Catalyst Pd Catalyst, Base Catalyst->Product

Spectroscopic Analysis

Characterization of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the pyrazole ring proton.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring (with the C-Br carbon being significantly deshielded), and the methyl carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a well-established pharmacophore in the design of various therapeutic agents, including kinase inhibitors.[5] this compound serves as a key starting material for the synthesis of such compounds. For instance, it can be utilized in the synthesis of ROCK-II inhibitors, which are of interest for cardiovascular and neurological disorders.[6]

In the field of agrochemicals, this compound is an important intermediate for the development of novel fungicides and herbicides.[1] The ability to functionalize the pyrazole ring allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemical products.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the corresponding Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically versatile and commercially significant molecule. Its well-defined reactivity, particularly in cross-coupling reactions, makes it an indispensable tool for chemists in both industrial and academic research. The ability to readily introduce diverse functionalities onto the pyrazole core ensures its continued importance in the discovery and development of new pharmaceuticals and agrochemicals.

References

A Technical Guide to the Structural Analysis of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive structural, spectroscopic, and reactivity analysis of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This N-methylated bromopyrazole derivative is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom and a modifiable ester group, makes it an invaluable precursor for constructing complex molecular architectures. This document details a plausible synthetic route and offers an in-depth exploration of the analytical techniques required for its unambiguous structural elucidation, including mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, we examine the compound's reactivity profile, highlighting its utility in advanced synthetic applications such as cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates to drive innovation in their respective fields.

Introduction

Overview of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system is a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of pharmaceuticals and agrochemicals. The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise modulation of its interaction with biological targets.

Introduction to this compound: Structure and Significance

This compound (C₆H₇BrN₂O₂) is a key synthetic intermediate whose value lies in its specific arrangement of functional groups. The N1-methylation prevents tautomerism and provides a fixed substitution pattern, which is critical for consistent biological activity. The bromine atom at the C4 position serves as an exceptionally useful synthetic handle, primarily for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another vector for molecular elaboration.[1] This trifecta of functionalities makes the compound a cornerstone for building libraries of complex molecules for screening and development.[2]

Core Physicochemical Properties

A summary of the key computed and reported properties for this molecular structure is presented below.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂PubChem[3]
Molecular Weight 219.04 g/mol PubChem[3]
Appearance White to light yellow powder (predicted)Chem-Impex[2]
CAS Number 211738-66-8 (for 3-carboxylate isomer)PubChem[3]
Canonical SMILES CN1C(=C(C=N1)Br)C(=O)OCN/A
InChI Key PFKHXPUGZRGBPX-UHFFFAOYSA-N (for 3-carboxylate isomer)PubChem[3]

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, a regioselective strategy is paramount to ensure the correct placement of the N-methyl and C5-carboxylate groups. A subsequent, selective bromination at the electron-rich C4 position is a standard and efficient transformation. The workflow below outlines a robust and logical pathway from commercially available starting materials.

Proposed Synthetic Protocol

Step 1: Synthesis of Methyl 3-oxo-2-(phenylhydrazono)butanoate

  • Dissolve methyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of benzenediazonium chloride (generated from aniline, HCl, and sodium nitrite, 1.0 eq) and add it dropwise to the methyl acetoacetate solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 2-3 hours at low temperature.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

    • Causality: This Japp-Klingemann reaction variant efficiently produces the required α-hydrazono-β-ketoester precursor for pyrazole synthesis.

Step 2: Cyclization to form Methyl 1-phenyl-1H-pyrazole-5-carboxylate

  • Reflux the hydrazone intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: POCl₃ acts as both a solvent and a dehydrating agent, facilitating the Vilsmeier-Haack type cyclization to form the pyrazole ring.

Step 3: N-demethylation and N-methylation (if starting from methylhydrazine is not regioselective) or direct synthesis using methylhydrazine. A more direct route involves reacting a suitable 1,3-dicarbonyl synthon with methylhydrazine.

Step 4: Bromination at C4

  • Dissolve the pyrazole ester (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

Step 5: Purification

  • Purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & QC cluster_analysis Structural Analysis start 1,3-Dicarbonyl Precursor + Methylhydrazine cyclization Regioselective Cyclization start->cyclization bromination Electrophilic Bromination (NBS) cyclization->bromination crude Crude Product bromination->crude chromatography Silica Gel Chromatography crude->chromatography pure_product Pure Compound chromatography->pure_product qc Purity Check (TLC, HPLC) pure_product->qc ms Mass Spectrometry (MS) qc->ms ir Infrared (IR) Spectroscopy qc->ir nmr NMR Spectroscopy (¹H, ¹³C) qc->nmr G cluster_bromo C4-Bromo Reactions cluster_ester C5-Ester Reactions start Methyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki a) sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) start->sonogashira b) buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald c) hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis d) amidation Amidation (R₂NH, heat or coupling agent) start->amidation e) product_suzuki 4-Aryl Derivative suzuki->product_suzuki product_sono 4-Alkynyl Derivative sonogashira->product_sono product_buch 4-Amino Derivative buchwald->product_buch product_acid Carboxylic Acid hydrolysis->product_acid product_amide Amide Derivative amidation->product_amide

References

Introduction: The Central Role of NMR in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. The structural versatility and biological significance of the pyrazole scaffold necessitate robust and unequivocal methods for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of these compounds, providing unparalleled insight into molecular connectivity, stereochemistry, and dynamic processes.

This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral features of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of data to explain the underlying principles that govern the observed spectral characteristics. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring both technical accuracy and field-proven applicability.

Part 1: ¹H NMR Spectral Characteristics of the Pyrazole Ring

The proton NMR spectrum provides the initial, and often most detailed, fingerprint of a pyrazole derivative. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the ring protons are highly sensitive to the substitution pattern.

Chemical Shifts (δ)

The aromatic nature of the pyrazole ring places its protons in distinct chemical environments. For the parent, N-unsubstituted pyrazole, the protons typically resonate in the aromatic region of the spectrum. The N-H proton signal is a unique feature, though its observation can be challenging.[1]

  • H4 Proton: This proton is typically found furthest upfield (lowest ppm value) among the ring protons, appearing as a triplet in the parent pyrazole. Its chemical shift is highly sensitive to the electronic nature of substituents at positions 3 and 5.

  • H3 and H5 Protons: In N-unsubstituted pyrazoles undergoing rapid tautomeric exchange, the H3 and H5 protons can become chemically equivalent, resulting in a single, time-averaged signal that appears as a doublet.[2] In N-substituted pyrazoles or at low temperatures where tautomerism is slowed, they appear as distinct signals.

  • N-H Proton: The pyrrole-like N-H proton is acidic and its signal is often broad due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing in the range of 10-14 ppm. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become undetectable.[2]

Proton Typical Chemical Shift Range (ppm) Multiplicity (in unsubstituted pyrazole)
N-H10.0 - 14.0 (often broad)Singlet (broad)
H3 / H57.5 - 8.0Doublet
H46.2 - 6.5Triplet
Note: These are general ranges and can vary significantly with substitution and solvent.[1][3]
The Influence of Substituents

Substituents dramatically alter the electronic distribution within the pyrazole ring, causing predictable shifts in proton resonances.

  • Electron-Donating Groups (EDGs) like alkyl or amino groups increase electron density at the ring positions, causing the attached and nearby protons to be more shielded and resonate at a higher field (lower ppm).

  • Electron-Withdrawing Groups (EWGs) such as nitro or carbonyl groups decrease electron density, deshielding the ring protons and shifting their signals to a lower field (higher ppm).[4] This effect is crucial for determining the regiochemistry of substitution.[5]

Spin-Spin Coupling Constants (J)

Coupling constants provide definitive information about the connectivity of protons. In the pyrazole ring, the magnitude of the coupling constant is related to the number of bonds separating the interacting nuclei.

Coupling Notation Typical Value (Hz)
H3 – H4³J(H3,H4)1.5 - 3.0
H4 – H5³J(H4,H5)2.0 - 3.5
H3 – H5⁴J(H3,H5)0.5 - 1.0

The small values are characteristic of five-membered aromatic heterocycles.[6][7] The three-bond (vicinal) couplings are larger than the four-bond (long-range) coupling.

G cluster_0 High Temperature (Fast Exchange) cluster_1 Low Temperature (Slow Exchange) TautomerA Tautomer A TautomerB Tautomer B TautomerA->TautomerB Rapid NMR_Signal_HighT NMR Spectrum: - Averaged signal for C3/C5 - Averaged signal for H3/H5 FrozenA Tautomer A FrozenB Tautomer B FrozenA->FrozenB Slow NMR_Signal_LowT NMR Spectrum: - Distinct signals for C3 & C5 - Distinct signals for H3 & H5 High_Temp Room Temp High_Temp->NMR_Signal_HighT Low_Temp Low Temp Low_Temp->NMR_Signal_LowT G cluster_workflow Systematic NMR Workflow A 1. Acquire ¹H NMR B 2. Acquire ¹³C & DEPT NMR A->B A_note Identify proton signals, multiplicities, & integrations. A->A_note C 3. Acquire ¹H-¹H COSY B->C B_note Identify all unique carbons. Determine CH, CH₂, CH₃ counts. B->B_note D 4. Acquire ¹H-¹³C HSQC C->D C_note Establish proton-proton coupling networks. C->C_note E 5. Acquire ¹H-¹³C HMBC D->E D_note Assign protons to their directly attached carbons. D->D_note F 6. Integrate All Data E->F E_note Connect molecular fragments. Assign quaternary carbons. E->E_note G Final Structure F->G

References

A Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. We will explore its fundamental physicochemical properties, provide validated synthetic protocols with mechanistic insights, and detail its strategic applications in creating complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive compounds. We will delve into its reactivity, particularly focusing on the strategic functionalization of its C4-bromo and C5-ester groups, which are pivotal for library development and structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a "privileged scaffold" in modern drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Its prevalence stems from its unique structural features: a five-membered aromatic ring with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

This compound emerges as a particularly valuable synthetic intermediate. Its structure is pre-functionalized at three key positions:

  • N1-Methylation: This blocks tautomerization and provides a fixed regiochemical outcome in subsequent reactions.

  • C4-Bromine: A versatile handle for introducing molecular diversity through a wide array of metal-catalyzed cross-coupling reactions.[2][3]

  • C5-Methyl Ester: A readily modifiable group for conversion into carboxylic acids, amides, or other functionalities, crucial for tuning solubility and target engagement.[2]

This guide will systematically deconstruct the chemistry of this compound, providing the technical foundation needed to exploit its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₇BrN₂O₂[4]
Molecular Weight 219.04 g/mol [4]
Appearance White to light yellow powder/solid[5]
CAS Number 211738-66-8 (for 3-carboxylate isomer, often used interchangeably in databases)[4]
Storage Store sealed in a dry environment at room temperature or 0-8 °C for long-term stability.[5]

Note: There is significant confusion in public databases between the 5-carboxylate and the 3-carboxylate isomers. The data presented here is for the titled 5-carboxylate structure, referencing related isomers where necessary.

Spectroscopic Signature Analysis

The structural features of the molecule give rise to a distinct spectroscopic profile.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct singlets:

    • ~7.5-8.0 ppm (s, 1H): Corresponds to the lone proton on the pyrazole ring at the C3 position. Its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system.

    • ~3.9-4.1 ppm (s, 3H): The N-methyl protons. The specific shift depends on the electronic environment created by the pyrazole ring.

    • ~3.8-3.9 ppm (s, 3H): The O-methyl protons of the ester group.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would reveal six unique signals, including those for the two methyl groups, the ester carbonyl, and the three distinct carbons of the pyrazole ring. The carbon bearing the bromine (C4) would appear at approximately 95-105 ppm.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The primary peaks would be observed at m/z 218 and 220.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a logical, multi-step sequence. The presented protocol is a robust pathway that ensures high regioselectivity.

Overall Synthetic Workflow

The synthesis is best achieved by first constructing the N-methylated pyrazole core and then introducing the bromine atom. This sequence prevents potential side reactions and regiochemical ambiguity that could arise from brominating a precursor.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Ester Manipulation A Diethyl 2-(ethoxymethylene)malonate C Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate A->C Condensation B Methylhydrazine B->C E Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate C->E Halogenation D POBr₃ D->E G 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid E->G Saponification F NaOH (Hydrolysis) F->G I This compound (Target Compound) G->I Fischer Esterification H SOCl₂/Methanol (Esterification) H->I

Caption: A plausible synthetic pathway to the target compound.

Note: The above diagram illustrates a general and reliable strategy for constructing substituted pyrazoles. Direct synthesis of the 5-carboxylate may involve different starting materials, but the core principles of cyclocondensation, halogenation, and functional group manipulation remain the same.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a common method for creating the core pyrazole structure, followed by bromination.

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor (e.g., a derivative of malonic acid) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • Cyclocondensation: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The reaction between a 1,3-dicarbonyl equivalent and a hydrazine is a classic Knorr pyrazole synthesis. Using methylhydrazine directly installs the N1-methyl group, ensuring the desired regiochemistry from the outset.

  • Workup and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pyrazole ester intermediate.

Step 2: Bromination at the C4-Position

  • Reaction Setup: Dissolve the Methyl 1-methyl-1H-pyrazole-5-carboxylate intermediate from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.[3]

    • Causality Insight: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically activated site for this reaction. NBS is a safe and effective source of electrophilic bromine, preferable to using hazardous elemental bromine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective and sequential modifications to build molecular complexity.

Reactivity cluster_c4 C4-Bromo Reactions cluster_c5 C5-Ester Reactions main This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) main->suzuki Pd(PPh₃)₄, Ar-B(OH)₂, Base sonogashira Sonogashira Coupling (Alkynes) main->sonogashira PdCl₂(PPh₃)₂, CuI, R-C≡CH buchwald Buchwald-Hartwig (N/O-Nucleophiles) main->buchwald Pd Catalyst, Ligand, R₂NH hydrolysis Hydrolysis (Carboxylic Acid) main->hydrolysis LiOH or NaOH acid 4-Bromo-1-methyl-1H- pyrazole-5-carboxylic acid hydrolysis->acid amide Amide Coupling acid->amide Amine, Coupling Agent (EDC, HATU)

Caption: Key reaction pathways for functionalizing the title compound.

Protocol: Suzuki Cross-Coupling at the C4-Position

This protocol demonstrates how to introduce a new aryl group, a common strategy in drug development.

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Trustworthiness Insight: Degassing is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle. A self-validating protocol ensures this step is performed rigorously.

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates completion (typically 6-18 hours).

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-substituted pyrazole.

Protocol: Amide Formation via the C5-Carboxylic Acid

This two-step process converts the ester into a diverse range of amides.

  • Step A: Hydrolysis (Saponification): Dissolve the starting ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1M HCl to pH ~3-4, and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, which is often used directly in the next step.[2][6]

  • Step B: Amide Coupling: Dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU or EDC/HOBt in an anhydrous solvent like DMF or dichloromethane. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir at room temperature for 12-24 hours.

    • Expertise Insight: The choice of coupling agent is key. HATU is highly efficient but expensive. EDC/HOBt is a classic, cost-effective combination suitable for many substrates. The selection depends on the scale and the reactivity of the amine.

  • Workup: Dilute the reaction with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts. Dry, concentrate, and purify by chromatography to yield the desired amide.

Applications in Research and Development

This building block is instrumental in synthesizing compounds for high-throughput screening and lead optimization. Its utility is prominent in:

  • Pharmaceutical Development: It is a foundational component for creating libraries of potential kinase inhibitors, GPCR modulators, and other drug candidates. The pyrazole core mimics a phenyl ring but offers improved physicochemical properties and metabolic stability.[5][7]

  • Agrochemical Chemistry: The scaffold is used to develop novel fungicides, herbicides, and insecticides. The ability to rapidly diversify the structure at the C4 and C5 positions allows for fine-tuning of activity against specific pests or weeds while minimizing off-target effects.[5]

  • Materials Science: Substituted pyrazoles are being explored for applications in organic electronics and as ligands for creating novel metal-organic frameworks (MOFs).

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential.

  • Hazard Profile: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It can also be harmful if swallowed (H302).[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its pre-defined regiochemistry and orthogonally reactive functional groups provide chemists with a reliable and efficient platform for generating molecular diversity. By understanding its synthesis, reactivity, and potential, researchers in drug discovery and agrochemical development can significantly accelerate their programs, moving from concept to complex target molecules with greater precision and speed.

References

An In-depth Technical Guide to Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, and pyrazoles specifically, form the backbone of countless biologically active agents.[1][2][3] This guide focuses on a highly functionalized and synthetically versatile member of this class: Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .

The strategic arrangement of its functional groups—a reactive bromine atom, an N-methylated pyrazole core, and a modifiable methyl ester—makes this compound an exceptionally valuable intermediate. The pyrazole scaffold is a well-established pharmacophore, renowned for its presence in numerous therapeutic agents with anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] The bromine at the 4-position serves as a synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl ester at the 5-position allows for straightforward derivatization to amides, acids, or alcohols. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. The properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, a unique CAS number for this specific regioisomer is not consistently reported in major chemical databases, underscoring its role as a specialized synthetic intermediate. Data from its close isomer, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, is provided for comparison.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol [6]
Canonical SMILES CN1N=CC(Br)=C1C(=O)OC-
InChI Key (Predicted)-
CAS Number Not consistently available. Isomer (3-carboxylate): 211738-66-8[6]
Parent Acid CAS 84547-86-4 (for 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid)
Appearance (Predicted) White to off-white solid or crystalline powder-
XLogP3-AA (Predicted) 1.1[6]
Monoisotopic Mass 217.96909 Da[6]

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this molecule is rooted in its predictable and versatile reactivity. Its preparation is conceptually straightforward, and its functional groups offer orthogonal handles for subsequent chemical modifications.

Proposed Synthesis Pathway

The most logical and common route to this methyl ester is through the esterification of its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid . This reaction is typically high-yielding and can be accomplished under standard laboratory conditions.

G cluster_0 Synthesis Workflow A 4-bromo-1-methyl-1H- pyrazole-5-carboxylic acid B Methyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate A->B Esterification Reagents Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) Reagents->A

Caption: Proposed synthesis of the title compound via Fischer esterification.

Exemplary Protocol: Fischer Esterification

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 mL per gram of acid) to serve as both solvent and reagent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final methyl ester.

Core Reactivity and Synthetic Potential

The true value of this compound lies in the diverse reactions its functional groups can undergo. The bromine atom and the ester group can be selectively targeted to build molecular complexity.

G cluster_1 Reactivity Map Start Methyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate Suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) Start->Suzuki C4-Br Sonogashira Terminal Alkyne (Sonogashira Coupling) Start->Sonogashira C4-Br Amidation Amine (R₂NH) (Amidation) Start->Amidation C5-Ester Hydrolysis Base/Acid (Hydrolysis) Start->Hydrolysis C5-Ester Reduction Reducing Agent (e.g., LiAlH₄) (Reduction) Start->Reduction C5-Ester Product_Aryl 4-Aryl/Vinyl Derivative Suzuki->Product_Aryl Product_Alkyne 4-Alkynyl Derivative Sonogashira->Product_Alkyne Product_Amide Carboxamide Derivative Amidation->Product_Amide Product_Acid Carboxylic Acid Hydrolysis->Product_Acid Product_Alcohol Hydroxymethyl Derivative Reduction->Product_Alcohol

Caption: Key synthetic transformations of the title compound.

  • C4-Position (Bromine): The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[7][8] This allows for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new C-C bonds, creating biaryl or vinyl-pyrazole structures.

    • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrazoles, useful for constructing more complex linear or macrocyclic structures.

  • C5-Position (Methyl Ester): The ester functionality offers another axis for modification.

    • Amidation: Direct reaction with primary or secondary amines (often thermally or with coupling agents) yields the corresponding carboxamides, a common functional group in many pharmaceuticals.

    • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis reverts the ester to the parent carboxylic acid, which can then be used in other coupling reactions.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.

Applications in Research and Development

While this specific molecule is an intermediate, the pyrazole core it helps construct is found in a wide array of commercial and investigational products.

  • Pharmaceutical Development: Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[1][4][9] This building block provides a scaffold to generate libraries of novel compounds for high-throughput screening against various biological targets. The ability to functionalize both the C4 and C5 positions allows for fine-tuning of a compound's steric and electronic properties to optimize potency and selectivity.

  • Agrochemical Chemistry: The pyrazole ring is also a key component in modern pesticides and herbicides.[7][9] For instance, Chlorantraniliprole, a broad-spectrum insecticide, features a complex pyrazole-carboxamide core.[10] Intermediates like this compound are instrumental in the synthesis of next-generation crop protection agents that aim for higher efficacy and improved safety profiles.[9]

Analytical Characterization

A robust analytical profile ensures the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

  • ¹H NMR: Three distinct singlet signals would be anticipated: one for the N-methyl protons (~3.8-4.0 ppm), one for the ester's O-methyl protons (~3.9-4.1 ppm), and one for the C3 proton on the pyrazole ring (~7.5-8.0 ppm).

  • ¹³C NMR: Signals for the two methyl carbons, the three pyrazole ring carbons (one bearing bromine, one attached to the ester, and one with a proton), and the carbonyl carbon of the ester would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. For C₆H₇BrN₂O₂, the expected peaks would be around m/z 218 and 220.

Safety and Handling

As a laboratory chemical, proper handling is essential. Based on the GHS classification for its close isomer, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, the following hazards should be assumed[6]:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its carefully arranged functional groups provide chemists with a versatile and predictable platform for generating molecular diversity. By enabling access to a wide range of pyrazole derivatives through well-established synthetic protocols, it serves as a critical intermediate in the discovery pipelines for new pharmaceuticals and agrochemicals. Understanding its synthesis, reactivity, and potential applications empowers researchers to accelerate the development of novel solutions to challenges in human health and agriculture.

References

Methodological & Application

use of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Strategic Value of a Functionalized Pyrazole Core

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The strategic functionalization of this five-membered heterocycle is therefore of paramount importance for the generation of novel molecular entities.

This compound emerges as a particularly valuable and versatile building block for synthetic chemists.[5] Its structure is pre-engineered for divergent synthesis:

  • The C4-Bromine Atom: Serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents.

  • The C5-Methyl Ester: Offers a site for subsequent chemical modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to the corresponding alcohol.

  • The N1-Methyl Group: Provides protection against N-H reactivity, simplifying reaction conditions and preventing potential side reactions often encountered with unprotected pyrazoles.[6]

This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application in key carbon-carbon bond-forming reactions. We present field-proven insights and detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and efficiency in constructing complex molecular architectures.[7]

Suzuki-Miyaura Coupling: Forging Aryl-Pyrazole and Heteroaryl-Pyrazole Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. It involves the reaction of the bromo-pyrazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[7] This reaction is fundamental for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or in situ generated systems from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are common. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the catalyst and facilitating the catalytic cycle, especially with challenging substrates.[7]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrates and catalyst.

Suzuki_Miyaura_Reaction Pyrazole Methyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Product Methyl 4-Aryl-1-methyl- 1H-pyrazole-5-carboxylate Catalyst->Product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is adapted from established procedures for the Suzuki coupling of similar halo-pyrazole derivatives.[8]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane:H₂O, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the bromo-pyrazole.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-methyl-pyrazole derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable catalyst for many Suzuki couplings.
Base K₂CO₃ (2.0 equiv)Effective and commonly used base for this transformation.
Solvent 1,4-Dioxane / H₂O (4:1)Standard solvent system that dissolves both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Atmosphere Inert (Argon or N₂)Prevents oxidation and degradation of the Pd(0) catalyst.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex heterocyclic systems and are used in materials science.[10]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium complex undergoes oxidative addition with the bromo-pyrazole, while the copper acetylide, formed from the terminal alkyne and CuI, participates in the transmetalation step.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and to act as the solvent.

  • Copper-Free Conditions: Modern protocols have been developed to avoid the use of copper, which can sometimes lead to the undesirable homocoupling of alkynes (Glaser coupling).[12][13] These methods often require specialized ligands and different reaction conditions.

Sonogashira_Coupling Pyrazole Methyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Catalyst PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) Alkyne R-C≡CH (Terminal Alkyne) Product Methyl 4-Alkynyl-1-methyl- 1H-pyrazole-5-carboxylate Catalyst->Product Sonogashira Coupling

Caption: General scheme of the Sonogashira coupling reaction.

Protocol 2: Classic Sonogashira Coupling

This protocol is based on standard conditions reported for the Sonogashira coupling of aryl bromides.[11][14]

Materials:

  • This compound

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

  • Standard laboratory glassware, inert atmosphere setup

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed THF (or Toluene), followed by degassed Et₃N (2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)A standard and robust palladium precursor.
Cu Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide for efficient transmetalation.
Base/Solvent Et₃NNeutralizes HBr byproduct and acts as a solvent.
Solvent THF or TolueneCo-solvent to ensure solubility of all reaction components.
Temperature Room Temp to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically an electron-deficient one like an acrylate or styrene.[15][16] This reaction is a powerful tool for synthesizing substituted alkenes with excellent control of stereoselectivity, usually favoring the trans isomer.[15]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common precursor, which is reduced in situ. Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky, electron-rich ligands, are often necessary to enhance catalyst stability and activity.[17]

  • Base: A base is required to neutralize the HBr generated in the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination). Organic bases like Et₃N or inorganic bases like K₂CO₃ are frequently used.[17]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed to ensure the reaction components remain in solution at the required elevated temperatures.[17]

Heck_Reaction Pyrazole Methyl 4-bromo-1-methyl- 1H-pyrazole-5-carboxylate Catalyst Pd(OAc)₂ / Ligand Base (e.g., Et₃N) Alkene R-CH=CH₂ (e.g., Styrene, Acrylate) Product Methyl 4-Vinyl-1-methyl- 1H-pyrazole-5-carboxylate Catalyst->Product Heck-Mizoroki Coupling

Caption: General scheme of the Heck-Mizoroki coupling reaction.

Protocol 3: Heck-Mizoroki Reaction

This protocol is a general procedure based on standard Heck reaction conditions.[17]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sealed reaction tube or vessel

Step-by-Step Methodology:

  • Setup: In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous, degassed DMF, followed by the alkene (1.5 equiv) and Et₃N (1.5 equiv).

  • Reaction: Securely seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl ether. Wash sequentially with water and brine to remove the DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Common, effective, and relatively inexpensive palladium precursor.
Ligand P(o-tol)₃ (4 mol%)Provides stability to the catalytic species at high temperatures.
Base Et₃N (1.5 equiv)Neutralizes the HBr generated during the catalytic cycle.
Solvent DMF or AcetonitrilePolar aprotic solvent required for reagent solubility and high temperature.
Temperature 100-120 °CHigher temperatures are typically needed to drive the Heck reaction to completion.

Experimental Workflow Overview

The successful execution of these cross-coupling reactions relies on a systematic and careful workflow, from initial setup to final purification. Maintaining an inert atmosphere is critical to prevent catalyst decomposition.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents & Catalyst to Dry Glassware) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents reaction 4. Heat & Stir (Conventional or Microwave) solvents->reaction monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Work-up (Dilute, Wash, Extract) monitor->workup Complete purify 7. Dry & Concentrate, then Purify (Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate in organic synthesis. Its true potential is realized through palladium-catalyzed cross-coupling reactions, which provide reliable and efficient pathways to a diverse range of 4-substituted pyrazoles. The protocols and principles outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck reactions serve as a robust foundation for researchers aiming to construct novel pyrazole-containing molecules. Beyond these, this building block is also amenable to other transformations like Buchwald-Hartwig amination, Stille coupling, and Negishi coupling, further expanding its synthetic utility.[18] As the demand for novel, complex heterocyclic compounds continues to grow in drug discovery and materials science, the strategic application of pre-functionalized building blocks like this compound will remain a key enabler of innovation.

References

Application Notes & Protocols: Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate as a Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. This guide focuses on a particularly versatile synthetic intermediate, Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate . We will explore its strategic importance and provide detailed, field-proven protocols for its application in constructing complex molecular architectures, with a primary focus on its utility in synthesizing kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties that make them ideal for drug design. They are found in a wide range of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[1][2] The pyrazole ring can act as a bioisostere for other functional groups and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

This compound (hereafter referred to as Py-Br ) is an intelligently designed building block that offers two orthogonal points for chemical diversification, making it a powerful tool for building molecular libraries and optimizing lead compounds.

  • C4-Bromine Atom : This is the primary site for introducing diversity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5]

  • C5-Methyl Ester : This group provides a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide array of amides, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • N1-Methyl Group : The methylation of the N1 position prevents tautomerization and directs the regioselectivity of subsequent reactions, simplifying synthetic outcomes and characterization.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of Py-Br is realized in its application to palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the construction of complex biaryl and heteroaryl structures that are often essential for high-affinity binding to protein targets.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[6][7] It involves the coupling of an organoboron species (like a boronic acid) with a halide. For Py-Br , this allows the introduction of a vast array of aryl and heteroaryl groups at the C4 position, a common strategy in the synthesis of kinase inhibitors.[8][9]

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, accelerating the drug discovery cycle.[6][10]

Materials:

  • This compound (Py-Br )

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 or 10:1 mixture)

  • Microwave reaction vial with a stir bar

Step-by-Step Methodology:

  • Vial Preparation: To a clean, dry microwave vial, add Py-Br (1.0 mmol), the desired boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane:Water) via syringe. Causality: Degassing the solvent removes dissolved oxygen. The water is crucial for the catalytic cycle, particularly for the hydrolysis of the base and transmetalation step.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 100-140 °C) for 10-20 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

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PyBr [label="Py-Br (Ar-X)"]; Boronic [label="R-B(OH)₂"]; Product [label="Product (Ar-R)"]; Base [label="Base (e.g., K₂CO₃)"];

Intermediate1 [label="Ar-Pd(II)-X(L₂)\n(Palladacycle)", shape=box, style=dashed]; Intermediate2 [label="Ar-Pd(II)-R(L₂)", shape=box, style=dashed];

// Edges Pd0 -> OxAdd; OxAdd -> Intermediate1 [label=" + Ar-X"]; Intermediate1 -> Transmetal; Transmetal -> Intermediate2 [label=" + [R-B(OH)₃]⁻"]; Intermediate2 -> RedElim; RedElim -> Pd0 [label=" + Ar-R"];

Boronic -> Transmetal [style=dashed, label=" + Base/H₂O"]; PyBr -> OxAdd [style=dashed]; Product -> RedElim [style=dashed]; Base -> Transmetal [style=dashed];

// Layout {rank=same; PyBr; Boronic; Base;} {rank=same; Product;} } caption [label="Figure 2: Simplified Suzuki-Miyaura catalytic cycle.", shape=plaintext, fontname="Arial", fontsize=10]; }

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[11] This reaction is often more challenging than Suzuki couplings and is highly dependent on the choice of ligand. For electron-rich heterocycles like pyrazoles, bulky, electron-rich phosphine ligands are typically required to promote the crucial reductive elimination step.[12][13]

This protocol provides a robust starting point for coupling Py-Br with a range of primary and secondary amines.

Materials:

  • This compound (Py-Br )

  • Amine (1.1 - 1.4 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4-6 mol%) or tBuDavePhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.2 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Schlenk flask or sealed tube

Step-by-Step Methodology:

  • Flask Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask. Causality: The base, catalyst, and ligand are all sensitive to air and moisture. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Reagent Addition: Remove the flask from the glovebox. Add Py-Br (1.0 mmol) and the anhydrous, degassed solvent (5 mL).

  • Amine Addition: Add the amine (1.1 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture with stirring (e.g., 80-110 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS. Causality: Higher temperatures are often needed to drive the reaction to completion, particularly for less reactive amines.[13]

  • Quenching and Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O100-14067-95%[6]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4-6)NaOtBu (1.4)Toluene80-11060-85%[14]
Buchwald-Hartwig Pd(OAc)₂ (10)X-Phos (10)K₃PO₄ (2.0)Toluene10070-90%[15]
Table 1: Representative conditions for cross-coupling reactions with substituted halo-pyrazoles.

Secondary Derivatization: Amide Scaffolding

Following successful C4-functionalization, the C5-methyl ester serves as an ideal handle for introducing amide functionality. Amide bonds are critical components of many drugs, participating in key hydrogen bonding interactions and influencing solubility and cell permeability.

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve the C4-functionalized pyrazole ester (1.0 mmol) in a mixture of THF and water (e.g., 3:1, 4 mL).

    • Add Lithium Hydroxide (LiOH) (1.5-2.0 mmol) and stir at room temperature for 2-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

    • Carefully acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to yield the acid, which is often used without further purification.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid (1.0 mmol) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add the desired amine (1.1 mmol) and a coupling agent such as HATU (1.1 mmol) or EDC/HOBt (1.1 mmol each).

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 mmol).

    • Stir at room temperature for 4-16 hours.

    • Perform a standard aqueous work-up and purify by chromatography to obtain the final amide product.

Conclusion and Outlook

This compound is more than a simple chemical; it is a strategic tool for accelerating pharmaceutical research. Its pre-configured, orthogonal reactive sites allow for a logical and efficient exploration of chemical space around a privileged heterocyclic core. The protocols outlined here provide robust and reproducible methods for leveraging this building block in the synthesis of novel C-C and C-N linked pyrazole derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and intelligently designed building blocks like Py-Br will only increase.

References

Application Notes & Protocols for Pyrazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole as a Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of its N-1 atom to act as a hydrogen bond donor and its N-2 atom to act as a hydrogen bond acceptor, provide a versatile framework for interacting with biological targets.[3] This versatility, combined with its synthetic accessibility, has cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in successful drugs across a wide range of therapeutic areas.[4][5][6]

From blockbuster anti-inflammatory drugs like Celecoxib to targeted cancer therapies such as Ruxolitinib, the pyrazole core is integral to the structure and function of numerous FDA-approved pharmaceuticals.[5][7][8][9] This guide provides an in-depth exploration of the applications of pyrazole compounds, detailing the mechanistic rationale behind their use and providing robust protocols for their synthesis and evaluation in a drug discovery context.

Application Notes: Key Therapeutic Areas
A. Anti-inflammatory Agents: Selective COX-2 Inhibition

One of the most prominent successes of pyrazole-based drugs is in the field of anti-inflammatory therapy. The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[10]

Mechanism of Action: Cyclooxygenase enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and produces prostaglandins that protect the gastric mucosa, and COX-2, which is induced during inflammation.[13] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[12][14]

Pyrazole-containing drugs, such as Celecoxib (Celebrex®) , are designed for selective COX-2 inhibition.[10][14] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind specifically to a hydrophilic region near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[11][12] This selective inhibition blocks the production of inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing pain and inflammation with a lower risk of gastric ulceration.[13][14]

B. Anticancer Agents: Targeting Protein Kinases

The pyrazole scaffold is a vital framework in the design of protein kinase inhibitors (PKIs), a class of targeted cancer therapies.[4] Altered or overexpressed protein kinases are common drivers of cancer, making them prime targets for drug intervention.[4][15] The pyrazole ring has proven to be a key structural element in numerous inhibitors targeting kinases such as JAK, B-raf, Aurora kinases, and EGFR.[4][15][16]

Case Study: Ruxolitinib (Jakafi®): Ruxolitinib is a potent, selective inhibitor of Janus kinases (JAK1 and JAK2).[17][18] These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus to regulate gene expression involved in cell proliferation and immune response.[17][18][19] In myeloproliferative neoplasms like myelofibrosis, the JAK-STAT pathway is often hyperactivated.[18][20]

Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, blocking the downstream signaling cascade.[19] This action leads to reduced myeloproliferation and suppresses the production of pro-inflammatory cytokines, which are responsible for many of the debilitating symptoms of the disease.[17][20] Of the small molecule PKIs approved by the US FDA, at least eight contain a pyrazole ring, including Ruxolitinib, Crizotinib, and Erdafitinib, highlighting the scaffold's importance in oncology.[4]

Protocols for Pyrazole-Based Drug Discovery

A typical drug discovery workflow involves the synthesis of novel compounds, followed by a cascade of in vitro assays to determine their biological activity and potential for therapeutic use.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation S1 Design Pyrazole Analogs S2 Knorr Pyrazole Synthesis (Protocol 1) S1->S2 S3 Purification & Characterization (HPLC, NMR) S2->S3 B1 Target-Based Screening (Kinase Inhibition - Protocol 2) S3->B1 Test Compounds B2 Cell-Based Screening (MTT Cytotoxicity - Protocol 3) S3->B2 Test Compounds B3 Hit Identification (IC50) B1->B3 B2->B3 B3->S1 SAR Feedback

Caption: A generalized workflow for pyrazole-based drug discovery.

Protocol 1: Chemical Synthesis - The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a robust and versatile method for preparing substituted pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[21][22][23] The reaction is typically acid-catalyzed.[21][24]

Objective: To synthesize 5-phenyl-3-methyl-1H-pyrazole from benzoylacetone and hydrazine hydrate.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalyst)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, hot plate, and filtration apparatus

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or round-bottom flask, combine benzoylacetone (3 mmol) and hydrazine hydrate (6 mmol).[23]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol (or ethanol) and 3 drops of glacial acetic acid to the mixture.[23] The acid catalyzes the initial condensation to form a hydrazone intermediate, which is followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[21][23]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[23]

  • Reaction Monitoring: Monitor the consumption of the starting material (benzoylacetone) using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[23]

  • Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.[23]

  • Crystallization: Turn off the heat and allow the solution to cool slowly, continuing to stir for 30 minutes to facilitate the precipitation of the pyrazole product.[23]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[23] The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: In Vitro Target-Based Screening - Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP after the kinase reaction is inversely proportional to kinase activity. A luciferase-based system can be used to measure ATP levels, where a decrease in luminescence indicates kinase activity, and restoration of the signal indicates inhibition.

Materials:

  • Recombinant protein kinase and its specific substrate

  • Pyrazole test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white, flat-bottom plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.

  • Assay Plate Setup: Add 5 µL of the diluted compounds, a known positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.[25]

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[25]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase-specific substrate to each well. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[25]

  • Reaction Incubation: Incubate for 60 minutes at 30°C.[25]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer’s instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert ADP back to ATP for a luminescent signal.[25]

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.[25] Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Cell-Based Screening - Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases, which are active only in living cells.[26][27]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)[27][28]

  • Solubilization solution (e.g., DMSO)[26][28]

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[27][28]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO used for the compounds).[25][27]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[25][28]

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[28][29]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[26][27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[26]

Mechanistic Insight: Ruxolitinib and the JAK-STAT Pathway

To truly appreciate the power of pyrazole-based inhibitors, it is essential to visualize their impact on cellular signaling. Ruxolitinib functions by interrupting the JAK-STAT pathway, which is aberrantly activated in certain cancers.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription (Proliferation, Inflammation) Dimer->Gene 5. Nuclear Translocation & Gene Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK INHIBITS

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

This pathway is initiated when a cytokine binds to its receptor, activating associated JAK proteins.[17] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[18][19] Ruxolitinib blocks step 3 by inhibiting JAK, thereby preventing STAT phosphorylation and halting the entire downstream cascade.[17]

Data Presentation & Structure-Activity Relationship (SAR)

The success of the pyrazole scaffold is evident in the number of approved drugs.

Drug Name (Brand)Target(s)Therapeutic Indication(s)
Celecoxib (Celebrex®)COX-2Osteoarthritis, Rheumatoid Arthritis, Pain[8][10]
Ruxolitinib (Jakafi®)JAK1, JAK2Myelofibrosis, Polycythemia Vera[6][17]
Sildenafil (Viagra®)PDE5Erectile Dysfunction, Pulmonary Hypertension[3][5]
Crizotinib (Xalkori®)ALK, METNon-Small Cell Lung Cancer (NSCLC)[4][6]
Erdafitinib (Balversa®)FGFRUrothelial Carcinoma[4]
Apixaban (Eliquis®)Factor XaAnticoagulant (Prevention of blood clots)[6][7]
Pralsetinib (Gavreto®)RETNSCLC, Thyroid Cancer[3][4]

Structure-Activity Relationship (SAR) Insights: The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring. For kinase inhibitors, SAR studies often reveal that:

  • The pyrazole core itself is a critical hydrogen-bonding element, interacting with the "hinge region" of the kinase ATP-binding site.[3][4]

  • Substituents at the N-1 position can modulate selectivity and pharmacokinetic properties.

  • Large aromatic or heterocyclic groups at the C-3 and C-5 positions are often crucial for establishing key interactions (e.g., π-π stacking) within the active site, enhancing potency and selectivity.[3][30][31]

Conclusion and Future Perspectives

Pyrazole scaffolds represent a remarkably successful and enduring platform in drug discovery.[5][32] Their proven track record in producing effective treatments for inflammation, cancer, and a host of other diseases ensures their continued prominence.[7][33][34] Future research will likely focus on developing novel pyrazole derivatives with enhanced selectivity for new biological targets, exploring their use in emerging therapeutic areas, and leveraging computational approaches for more rational drug design. The versatility of the pyrazole nucleus guarantees it will remain a promising frontier for the development of novel therapeutics for years to come.[32]

References

The Architect's Blueprint: A Guide to the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate dance of atoms orchestrated through chemical synthesis is fundamental to the development of modern agrochemicals that ensure global food security. This guide serves as a detailed exposition for researchers, scientists, and professionals in the agrochemical development sphere, illuminating the strategic chemical pathways that lead to the creation of potent fungicides and herbicides. We will move beyond mere procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the self-validating protocols that ensure scientific rigor. By dissecting the synthesis of representative molecules from the strobilurin fungicide and sulfonylurea herbicide classes, this document provides a practical and intellectually robust framework for understanding and advancing the field of agricultural chemistry.

Introduction: The Synthetic Imperative in Crop Protection

Modern agriculture faces the immense challenge of feeding a growing global population with diminishing arable land. Crop losses due to fungal pathogens and invasive weeds are a significant threat to this endeavor. Chemical synthesis provides the essential tools to create targeted, effective, and increasingly environmentally benign solutions.[1] The majority of agrochemicals brought to market feature heterocyclic scaffolds, highlighting the importance of this branch of chemistry in designing bioactive molecules.[2] This guide will focus on two exemplary classes of agrochemicals: strobilurin fungicides, inspired by natural products, and sulfonylurea herbicides, a testament to the power of synthetic design.

The Chemist's Arsenal: Foundational Reactions in Agrochemical Synthesis

The construction of complex agrochemical molecules relies on a well-established yet ever-evolving set of chemical reactions. Mastery of these reactions is paramount for any researcher in this field.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for assembling the core structures of many agrochemicals, offering efficiency and functional group tolerance.[4][5]

  • Heterocycle Formation: Heterocyclic compounds are central to the bioactivity of a vast number of fungicides and herbicides.[2][6] Synthetic strategies for constructing rings containing nitrogen, oxygen, and sulfur are therefore critical. These rings often serve as the core pharmacophore, interacting directly with the biological target.

  • Condensation Reactions: These reactions, which join two molecules with the loss of a small molecule like water, are fundamental to building the backbones of many active ingredients. For example, the formation of the urea bridge in sulfonylurea herbicides is a key condensation step.

The following diagram illustrates a generalized workflow for the discovery and synthesis of new agrochemicals, emphasizing the central role of synthetic chemistry.

Agrochemical_Workflow cluster_Discovery Discovery & Lead ID cluster_Synthesis Chemical Synthesis cluster_Testing Evaluation & Registration T Target Identification S High-Throughput Screening T->S Assay Dev. H Hit-to-Lead Optimization S->H Identify Hits LS Lead Synthesis & Analogs H->LS SAR Studies PO Process Optimization LS->PO Yield/Purity Improvement BT Biological Testing LS->BT Candidate Molecules SM Scale-Up Manufacturing PO->SM Industrial Route FS Field Trials BT->FS Efficacy & Safety R Regulatory Approval FS->R Data Submission Market Market R->Market

Caption: A generalized workflow for agrochemical R&D.

Application Focus I: Synthesis of a Strobilurin Fungicide - Pyraclostrobin

Strobilurins are a vital class of fungicides inspired by a natural product from the fungus Strobilurus tenacellus.[7] They act by inhibiting mitochondrial respiration in fungi.[8] Pyraclostrobin is a broad-spectrum strobilurin fungicide with a pyrazole structure.[9]

Retrosynthetic Analysis

The synthesis of Pyraclostrobin can be conceptually broken down into two key fragments: the pyrazole-containing alcohol and the substituted benzyl bromide.

Synthetic Pathway and Rationale

The industrial synthesis of Pyraclostrobin is a multi-step process that begins with readily available starting materials like p-chloroaniline and o-nitrotoluene.[10][11] The key steps involve the formation of the pyrazole ring, followed by etherification to connect the two main fragments.

The diagram below outlines a common synthetic route to Pyraclostrobin.

Pyraclostrobin_Synthesis A p-Chloroaniline + NaNO2, HCl B Diazonium Salt A->B Diazotization C p-Chlorophenylhydrazine B->C Reduction (Na2SO3) D 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Key Intermediate 1) C->D Cyclization w/ Ethyl Acetoacetate G Etherification Product D->G Etherification w/ F (Base, e.g., K2CO3) E o-Nitrotoluene + NBS F 2-(bromomethyl)nitrobenzene (Key Intermediate 2) E->F Bromination H N-hydroxy Intermediate G->H Reduction (e.g., Zn/NH4Cl) I {Pyraclostrobin | (Final Product)} H->I Methylation & Esterification

Caption: Synthetic pathway for Pyraclostrobin.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Key Intermediate 1)

This protocol describes the synthesis and cyclization to form the core pyrazole ring structure.

Materials:

  • p-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetoacetate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve p-chloroaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite in water. Slowly add the diazonium salt solution from step 1 to the sodium sulfite solution, keeping the temperature below 10 °C. Stir for 2-3 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated HCl and heat to 70-80 °C for 1 hour to hydrolyze the intermediate and form p-chlorophenylhydrazine hydrochloride.

  • Cyclization: To the p-chlorophenylhydrazine solution, add ethyl acetoacetate and ethanol. Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a NaOH solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-chlorophenyl)-1H-pyrazol-3-ol.

  • Validation: The product's identity and purity should be confirmed by melting point, ¹H NMR, and LC-MS analysis. The expected purity should be >98%.

Protocol 2: Synthesis of Pyraclostrobin via Etherification

This protocol details the crucial etherification step that connects the two key intermediates.

Materials:

  • 1-(4-chlorophenyl)-1H-pyrazol-3-ol (from Protocol 1)

  • 2-(bromomethyl)nitrobenzene (Key Intermediate 2)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Subsequent reagents for reduction and methylation steps.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)-1H-pyrazol-3-ol, 2-(bromomethyl)nitrobenzene, and anhydrous potassium carbonate in acetone.

  • Etherification: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the potassium salts. Evaporate the acetone under reduced pressure to obtain the crude etherification product.

  • Subsequent Steps: The crude product is then carried forward through subsequent reduction of the nitro group, followed by esterification and methylation to yield the final Pyraclostrobin product.[12]

  • Purification and Validation: The final product is purified by recrystallization. Purity (>98%) and identity are confirmed by HPLC, ¹H NMR, and Mass Spectrometry.

Table 1: Reaction Parameters for Pyraclostrobin Synthesis

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Diazotizationp-Chloroaniline, NaNO₂, HClWater0-5>95
Cyclizationp-Chlorophenylhydrazine, Ethyl AcetoacetateEthanolReflux85-90
EtherificationPyrazolol, Benzyl Bromide, K₂CO₃AcetoneReflux90-95
Final Product---Overall ~48%[10]

Application Focus II: Synthesis of a Sulfonylurea Herbicide - Nicosulfuron

Sulfonylureas are a class of highly effective herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[13] Nicosulfuron is a post-emergence herbicide used for controlling grass weeds in maize.

Retrosynthetic Analysis

Nicosulfuron's structure consists of three parts: a pyridine sulfonamide, a urea bridge, and a dimethoxypyrimidine amine. The synthesis logically involves coupling these three components.

Synthetic Pathway and Rationale

The synthesis of sulfonylureas like Nicosulfuron typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative of the heterocyclic amine.[14] This approach avoids the direct handling of highly toxic phosgene.

The following diagram illustrates a common synthetic route to Nicosulfuron.

Nicosulfuron_Synthesis A 2-Amino-4,6-dimethoxypyrimidine (Key Intermediate A) C Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (Activated Amine) A->C Reaction w/ B (Base, e.g., Pyridine) B Phenyl Chloroformate F {Nicosulfuron | (Final Product)} C->F Coupling w/ E (Base, e.g., DBU) D 2-Mercapto-N,N-dimethylnicotinamide E 2-Sulfamoyl-N,N-dimethylnicotinamide (Key Intermediate B) D->E Oxidative Chlorination & Amination

Caption: Synthetic pathway for Nicosulfuron.

Protocol 3: Synthesis of 2-Sulfamoyl-N,N-dimethylnicotinamide (Key Intermediate B)

This protocol describes the preparation of the key pyridine sulfonamide component.

Materials:

  • 2-Chloro-N,N-dimethylnicotinamide

  • Sodium Hydrosulfide (NaSH)

  • Sulfur

  • Chlorine gas (Cl₂)

  • Aqueous Ammonia (NH₄OH)

  • Acetic Acid

Procedure:

  • Thiol Formation: Reflux 2-chloro-N,N-dimethylnicotinamide with sodium hydrosulfide and sulfur in an aqueous solution to form 2-mercapto-N,N-dimethylnicotinamide.[15]

  • Sulfonyl Chloride Formation: Dissolve the product from step 1 in acetic acid and water. Bubble chlorine gas through the solution at low temperature to oxidize the thiol to the sulfonyl chloride.

  • Amination: Carefully add the sulfonyl chloride solution to an excess of chilled aqueous ammonia. The sulfonamide will precipitate.

  • Isolation and Validation: Filter the solid product, wash with cold water, and dry. Confirm the structure and purity (>97%) using ¹H NMR and elemental analysis.

Protocol 4: Synthesis of Nicosulfuron via Carbamate Coupling

This protocol outlines the final coupling step to form the sulfonylurea bridge.

Materials:

  • 2-Sulfamoyl-N,N-dimethylnicotinamide (from Protocol 3)

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (Activated Amine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-sulfamoyl-N,N-dimethylnicotinamide and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in anhydrous acetonitrile.

  • Coupling Reaction: Add DBU to the suspension and stir the mixture at room temperature.[15] The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the crude Nicosulfuron. Filter the solid and wash thoroughly with water.

  • Purification and Validation: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure Nicosulfuron.[16] The final product's identity and purity (>98%) must be verified by HPLC, ¹H NMR, and Mass Spectrometry.

Table 2: Reaction Parameters for Nicosulfuron Synthesis

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Amine Activation2-Amino-4,6-dimethoxypyrimidine, Phenyl ChloroformateDichloromethane0-25>90
Sulfonamide Prep2-Mercapto Intermediate, Cl₂, NH₄OHAcetic Acid/Water0-1080-85
CouplingSulfonamide, Carbamate, DBUAcetonitrileRoom Temp90-95[17]

Conclusion and Future Outlook

The synthetic routes to Pyraclostrobin and Nicosulfuron exemplify the elegance and utility of modern organic chemistry in solving critical agricultural challenges. The principles of retrosynthesis, the application of powerful coupling reactions, and the strategic formation of heterocyclic systems are cornerstones of this field. Future advancements will likely focus on developing more sustainable synthetic methods, such as flow chemistry and biocatalysis, to reduce environmental impact.[6] Furthermore, as new biological targets are identified, synthetic chemists will continue to be at the forefront, designing and creating the next generation of innovative fungicides and herbicides to ensure a secure and sustainable food supply.

References

The Alchemist's Guide to Carbon-Carbon Bonds: Detailed Protocols for Suzuki and Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, particularly those in the fast-paced world of drug discovery and development, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand as pillars of innovation and practicality. This guide provides an in-depth exploration of two of the most powerful and versatile of these transformations: the Suzuki-Miyaura coupling and the Sonogashira coupling.

This document moves beyond a simple recitation of steps. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and field-proven protocols. By understanding the "why" behind each experimental choice, you will be better equipped to troubleshoot, optimize, and adapt these powerful reactions to your specific synthetic challenges.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Robust Workhorse for Biaryl Synthesis

First developed by Akira Suzuki and his colleagues in 1979, the Suzuki-Miyaura reaction has become one of the most widely used methods for the formation of C-C bonds.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2] These factors make it an invaluable tool in the pharmaceutical industry for the synthesis of complex intermediates and active pharmaceutical ingredients (APIs).[3][4][5]

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the coupling of an organohalide with an organoboron compound.[7]

Suzuki_Mechanism

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or pseudohalide) bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[2] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf > Cl.[8] Electron-rich ligands on the palladium center facilitate this step.[7]

  • Transmetalation : This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.[9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] Bulky ligands can promote this step.[7]

Key Experimental Parameters and Reagent Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common choices and their rationale.

ComponentCommon ExamplesRationale and Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources such as Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[7]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its reactivity.[7][10] Bulky, electron-rich phosphine ligands are often highly effective, especially for less reactive aryl chlorides.[10]
Organoboron Reagent Boronic acids (Ar-B(OH)₂), Boronic esters (e.g., pinacol esters)Boronic acids are common but can be prone to decomposition (protodeboronation).[7] Boronic esters often offer greater stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Stronger bases are often required for less reactive substrates.
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solventA mixture of an organic solvent and water is frequently used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[11]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Catalyst Addition : Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[2]

Troubleshooting Common Issues:

  • Low or No Yield : Check the quality of the reagents, especially the boronic acid, which can degrade over time. Ensure a truly inert atmosphere, as oxygen can deactivate the catalyst. Consider screening different ligands, bases, and solvents.[11][12]

  • Homocoupling of Boronic Acid : This side reaction can occur, particularly in the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[7] Thorough degassing is crucial.

  • Protodeboronation : The C-B bond of the boronic acid can be cleaved, especially under harsh conditions. Using milder bases or boronic esters can mitigate this issue.[7]

Part 2: The Sonogashira Cross-Coupling Reaction: A Gateway to Alkynes

The Sonogashira reaction, first reported by Kenkichi Sonogashira in 1975, is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and broad functional group tolerance.[14][15][16][17]

Mechanistic Insights: A Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][19]

Sonogashira_Mechanism

  • The Palladium Cycle : Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst to form a Pd(II) complex.[19]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[18] The base serves to deprotonate the terminal alkyne.[20]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[19]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[19]

Critical Parameters for a Successful Sonogashira Coupling

The interplay between the various components in a Sonogashira reaction is delicate. Careful consideration of each parameter is crucial for achieving high yields and minimizing side reactions.

ComponentCommon ExamplesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂ is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[21]
Copper Co-catalyst Copper(I) iodide (CuI)The copper co-catalyst is crucial for the formation of the copper acetylide. However, its presence can also promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[14][22]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne.[20] It often also serves as the solvent. The base should be anhydrous.[21]
Solvent THF, DMF, Toluene, or the amine base itselfThe solvent must dissolve all reaction components. DMF has been reported to sometimes slow down the reaction.[21]
Detailed Experimental Protocol: Synthesis of an Arylalkyne

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.[19]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition : Add anhydrous and degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction : Stir the reaction mixture at room temperature. For less reactive halides (e.g., bromides), gentle heating may be required.[23] Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and salts.

  • Purification : Wash the organic phase with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[24]

Troubleshooting Common Issues:

  • Low to No Product Yield : Ensure all reagents are pure and anhydrous, particularly the amine base.[21] The palladium catalyst should be fresh and active. A black precipitate (palladium black) indicates catalyst decomposition.[21]

  • Glaser-Hay Homocoupling : The formation of alkyne dimers is a common side reaction, especially in the presence of oxygen.[21] Rigorous exclusion of air is critical. Reducing the copper catalyst loading can also help minimize this side reaction.[21]

  • Copper-Free Sonogashira Reactions : To avoid issues associated with the copper co-catalyst, copper-free protocols have been developed. These often require different ligands and reaction conditions.[14][15]

Conclusion

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are indispensable tools in the arsenal of the modern synthetic chemist. Their reliability, versatility, and tolerance for a wide range of functional groups have cemented their place in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals. By understanding the underlying mechanisms and the critical role of each reaction component, researchers can effectively harness the power of these transformative reactions to construct complex molecular architectures with precision and efficiency.

References

Introduction: The Significance of the C4-Position in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyrazole Ring at the 4-Position

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[1][2] The strategic derivatization of the pyrazole ring is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. Among the available positions for substitution, the C4-position holds a unique and privileged status.

Due to the electronic influence of the two adjacent nitrogen atoms, the C4-position is the most electron-rich carbon in the pyrazole ring, making it the most susceptible to electrophilic attack.[3][4][5] This inherent reactivity provides a reliable and predictable entry point for introducing a wide array of functional groups. This guide offers a comprehensive overview of the principal strategies for pyrazole C4-functionalization, complete with detailed, field-tested protocols for researchers in drug discovery and synthetic chemistry.

Core Strategies for C4-Functionalization

The modification of the C4-position can be broadly categorized into two primary approaches: direct functionalization of an unsubstituted C4-H bond and the subsequent transformation of an installed functional group. The choice of strategy depends on the desired final product, the stability of the pyrazole core to the reaction conditions, and the availability of starting materials.

G

Electrophilic Substitution: The Foundational Approach

Electrophilic aromatic substitution is the most common and direct method for introducing functionality at the C4-position, leveraging its inherent nucleophilicity.[1][6]

A. Halogenation: Gateway to Further Derivatization

Introducing a halogen (Cl, Br, I) at the C4-position is a strategically vital transformation. The resulting 4-halopyrazoles are versatile building blocks for subsequent transition-metal-catalyzed cross-coupling reactions, vastly expanding synthetic possibilities.[7] N-halosuccinimides (NXS) are the reagents of choice for this purpose, as they operate under mild, often room-temperature conditions and offer high yields and regioselectivity.[7][8]

G

Protocol 1: General Procedure for C4-Bromination using NBS

  • Materials:

    • Pyrazole substrate (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.)

    • Acetonitrile (MeCN) or Carbon Tetrachloride (CCl₄) (5-10 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol).

    • Dissolve the substrate in acetonitrile (5-10 mL).

    • Add N-bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-bromopyrazole.[8][9]

B. Nitration

The introduction of a nitro group at the C4-position creates a versatile chemical handle. The nitro group is a strong electron-withdrawing group and can be readily reduced to an amine, which is a key functional group in many pharmaceuticals.[10] The classic method involves the use of mixed acids.[11][12]

Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which readily attacks the electron-rich C4-position.[11] However, under these strongly acidic conditions, the pyridine-like N2 nitrogen can become protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic attack.[4] Therefore, careful control of temperature and reaction time is crucial for success.

Protocol 2: C4-Nitration of a Phenyl-Substituted Pyrazole

  • Materials:

    • 5-chloro-3-methyl-1-phenyl-1H-pyrazole (2.3 mmol)

    • Acetic anhydride (6 mL)

    • Fuming nitric acid (97-99%, 4 mL)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • To a flask containing the pyrazole substrate (2.3 mmol), add acetic anhydride (6 mL).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add fuming nitric acid (4 mL) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the 4-nitropyrazole product.[12]

C. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group at the C4-position.[6][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[11][14] The resulting 4-formylpyrazole is a valuable intermediate for synthesizing a variety of derivatives through reductive amination, oxidation, or olefination reactions.

G

Protocol 3: Vilsmeier-Haack Formylation of a 1,3-Disubstituted Pyrazole

  • Materials:

    • 1,3-disubstituted-5-chloro-1H-pyrazole (2.0 mmol)

    • Phosphorus oxychloride (POCl₃) (3.0 equiv.)

    • Dimethylformamide (DMF) (5.0 equiv.)

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool DMF (5.0 equiv.) to 0 °C.

    • Add POCl₃ (3.0 equiv.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add the pyrazole substrate (2.0 mmol) to the reaction mixture.

    • Heat the reaction mixture to 120 °C and maintain for 2 hours, monitoring by TLC.[13]

    • After cooling to room temperature, carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude aldehyde by column chromatography.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional methods.[1][15] These reactions avoid the need for pre-functionalization (like halogenation), often leading to more efficient syntheses. Palladium-catalyzed reactions are particularly prominent for introducing aryl, allyl, and benzyl groups at the C4-position.[1][16]

Causality: In many cases, an electron-withdrawing group at another position (e.g., C3 or C5) can render the C4-H bond more acidic, facilitating its activation by the palladium catalyst. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[16]

Protocol 4: Palladium-Catalyzed C4-H Arylation

  • Materials:

    • 1,3,5-trimethylpyrazole (1.0 mmol)

    • Aryl bromide (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Potassium acetate (KOAc) (2.0 mmol, 2.0 equiv.)

    • Dimethylacetamide (DMA) (3 mL)

  • Procedure:

    • To a sealable reaction tube, add the pyrazole substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2.0 mmol).

    • Add DMA (3 mL) as the solvent.

    • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.[1]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.

Data Summary and Comparison

The following table provides a comparative overview of the primary C4-functionalization methods.

Method Typical Reagents Key Advantages Common Limitations Typical Yields
Halogenation N-halosuccinimides (NBS, NCS, NIS)Mild conditions, high regioselectivity, versatile product for cross-coupling.[7][8]Requires stoichiometric reagents.75-95%
Nitration HNO₃ / H₂SO₄Inexpensive reagents, direct route to 4-aminopyrazoles (via reduction).[11][17]Harsh acidic conditions can be incompatible with sensitive substrates; risk of over-nitration.[4][12]50-85%
Vilsmeier-Haack POCl₃ / DMFDirect formylation, provides a key aldehyde intermediate.[13][14]Reagents are corrosive; can fail with strongly electron-withdrawing pyrazoles.[14]60-90%
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Base, Aryl HalideAtom-economical, avoids pre-functionalization.[1][15]Requires high temperatures, expensive catalyst, may have regioselectivity issues with some substrates.55-80%

Troubleshooting Common Issues

  • Low Reactivity in Electrophilic Substitution: If a pyrazole substrate is unreactive, it likely contains strong electron-withdrawing groups that deactivate the ring. More forcing conditions (e.g., higher temperatures, stronger acids) may be necessary.[1]

  • Mixture of Regioisomers: While C4 is the most reactive site, substitution at C3 or C5 can sometimes occur, especially if C4 is blocked or sterically hindered.[4] To enhance C4 selectivity, one might consider altering the reaction conditions or synthetic strategy.[1]

  • N-Substitution instead of C-Substitution: For N-unsubstituted pyrazoles, electrophiles can attack the N1-position. Protecting the N1-position with a removable group (e.g., Boc, THP) or using basic conditions to form the pyrazolate anion can favor C-substitution.[4]

Conclusion

The functionalization of the pyrazole C4-position is a critical and enabling step in the synthesis of novel compounds for drug discovery and materials science. By understanding the electronic principles of pyrazole reactivity and leveraging a toolbox of both classic electrophilic substitution reactions and modern C-H activation methods, researchers can efficiently and selectively modify this key position. The protocols and insights provided in this guide serve as a practical starting point for accessing a diverse range of 4-substituted pyrazoles.

References

Synthesis of Pyrazolo[3,4-c]pyrazoles from Pyrazole Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyrazole Scaffold

The pyrazolo[3,4-c]pyrazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive framework for designing molecules with diverse biological activities, including potential applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The ability to synthesize a wide array of substituted pyrazolo[3,4-c]pyrazoles is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a detailed overview of established and efficient synthetic routes to this important heterocyclic system, with a focus on methods that utilize readily accessible pyrazole precursors.

Strategic Approaches to the Pyrazolo[3,4-c]pyrazole Core

The construction of the bicyclic pyrazolo[3,4-c]pyrazole system from a monocyclic pyrazole precursor necessitates the formation of a second pyrazole ring fused to the first. The most common and logical strategies involve the use of a functionalized pyrazole bearing reactive groups at the 4- and 5-positions, which can undergo cyclization with a hydrazine derivative. Two predominant and reliable strategies have emerged in the field:

  • Strategy 1: Cyclization of 4-Formylpyrazoles with Hydrazines. This is a direct and widely applicable method that involves the reaction of a pyrazole-4-carbaldehyde with a hydrazine. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the second pyrazole ring.

  • Strategy 2: Synthesis from Pyrazolone Precursors via Chalcone Intermediates. This approach utilizes a pyrazolone as the starting material, which is first condensed with an aromatic or heteroaromatic aldehyde to form a pyrazolone-chalcone. This intermediate then undergoes a cyclocondensation reaction with a hydrazine to yield the desired pyrazolo[3,4-c]pyrazole.

A visual representation of these two primary synthetic pathways is provided below:

G cluster_0 Core Synthetic Strategies Start Pyrazole Precursors Strategy1 Strategy 1: Cyclization of 4-Formylpyrazoles Start->Strategy1 Strategy2 Strategy 2: From Pyrazolones via Chalcones Start->Strategy2 End Pyrazolo[3,4-c]pyrazole Core Strategy1->End Strategy2->End

Caption: Overview of the main synthetic routes to pyrazolo[3,4-c]pyrazoles.

Strategy 1: Synthesis via Cyclization of 4-Formylpyrazoles

This strategy is a robust and versatile method for the preparation of a wide range of substituted pyrazolo[3,4-c]pyrazoles. The key starting material is a pyrazole-4-carbaldehyde, which can be synthesized through various methods, most notably the Vilsmeier-Haack reaction on a suitable pyrazole precursor.

Mechanism of Cyclization

The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The carbonyl group of the pyrazole-4-carbaldehyde reacts with the hydrazine to form a hydrazone intermediate. This is a classic condensation reaction.

  • Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic attack from one of the nitrogen atoms of the hydrazine moiety onto the C5 position of the pyrazole ring. This step is often facilitated by the presence of an electron-withdrawing group or a good leaving group (such as a halogen) at the C5 position.

  • Aromatization: The resulting intermediate then aromatizes, typically through the elimination of a molecule (e.g., water or HCl), to yield the stable pyrazolo[3,4-c]pyrazole ring system.

G cluster_0 Mechanism of Cyclization P4C Pyrazole-4-carbaldehyde Hydrazone Hydrazone Intermediate P4C->Hydrazone + Hydrazine Hydrazine Hydrazine (R-NHNH2) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization PP Pyrazolo[3,4-c]pyrazole Cyclized->PP Aromatization (- H2O or HX)

Caption: Mechanism of pyrazolo[3,4-c]pyrazole formation from a 4-formylpyrazole.

Protocol 1: Synthesis of a 1,6-Disubstituted Pyrazolo[3,4-c]pyrazole

This protocol describes the synthesis of a pyrazolo[3,4-c]pyrazole from a 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine.

Materials:

  • 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in absolute ethanol.

  • Add 1.1 equivalents of phenylhydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 1,6-diphenyl-1,6-dihydro-4H-pyrazolo[3,4-c]pyrazole.

Expected Yields: 75-90%

PrecursorHydrazineProductYield (%)Reference
5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydePhenylhydrazine1,6-diphenyl-1,6-dihydro-4H-pyrazolo[3,4-c]pyrazole~85[1]
5-chloro-1-methyl-1H-pyrazole-4-carbaldehydeHydrazine hydrate1-methyl-1,6-dihydro-4H-pyrazolo[3,4-c]pyrazole~80[1]

Strategy 2: Synthesis from Pyrazolone Precursors via Chalcones

This alternative strategy offers a pathway to differently substituted pyrazolo[3,4-c]pyrazoles, particularly those with aryl or heteroaryl substituents at the 3-position. The key intermediate in this synthesis is a pyrazolone-chalcone, formed by the condensation of a pyrazolone with an aldehyde.

Workflow for Synthesis via Chalcones

G cluster_1 Synthesis via Pyrazolone-Chalcones Pyrazolone Pyrazolone Chalcone Pyrazolone-Chalcone Intermediate Pyrazolone->Chalcone + Aldehyde Aldehyde Aromatic/Heteroaromatic Aldehyde Aldehyde->Chalcone PP Pyrazolo[3,4-c]pyrazole Chalcone->PP + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->PP

Caption: Workflow for the synthesis of pyrazolo[3,4-c]pyrazoles from pyrazolones.

Protocol 2: Synthesis of a 3-Aryl-Substituted Pyrazolo[3,4-c]pyrazole

This protocol outlines the two-step synthesis of a 3-aryl-pyrazolo[3,4-c]pyrazole starting from a pyrazolone.

Step 1: Synthesis of the Pyrazolone-Chalcone Intermediate

Materials:

  • 5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • 4-chlorobenzaldehyde

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 4-chlorobenzaldehyde.

  • Add a catalytic amount of sodium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid chalcone product will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Cyclization to the Pyrazolo[3,4-c]pyrazole

Materials:

  • Pyrazolone-chalcone from Step 1

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (catalytic amount)

Procedure:

  • Dissolve the pyrazolone-chalcone intermediate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (2-3 equivalents).

  • Add a catalytic amount of sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • The pyrazolo[3,4-c]pyrazole product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[2]

Representative Yields:

Pyrazolone PrecursorAldehydeHydrazineProductOverall Yield (%)Reference
5-methyl-2,4-dihydro-3H-pyrazol-3-one4-chlorobenzaldehydeHydrazine hydrate3-(4-chlorophenyl)-5-methyl-1,6-dihydro-4H-pyrazolo[3,4-c]pyrazole~70-80[2]
5-methyl-2,4-dihydro-3H-pyrazol-3-onePyridine-4-carbaldehydePhenylhydrazine5-methyl-3-(pyridin-4-yl)-1-phenyl-1,6-dihydro-4H-pyrazolo[3,4-c]pyrazole~65-75[2]

Advanced Strategy: Multicomponent Reactions (MCRs)

For the rapid generation of molecular diversity, multicomponent reactions (MCRs) offer a powerful approach to construct complex heterocyclic systems in a single pot. While less common for the direct synthesis of the parent pyrazolo[3,4-c]pyrazole, MCRs can be employed to synthesize highly functionalized fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, which share a common pyrazole core.[3][4] These reactions often involve the combination of an aldehyde, a malononitrile derivative, a hydrazine, and a β-ketoester. The efficiency and atom economy of MCRs make them an attractive area for further exploration in the synthesis of novel pyrazolo[3,4-c]pyrazole analogues.

Conclusion and Future Perspectives

The synthesis of pyrazolo[3,4-c]pyrazoles from pyrazole precursors is a well-established field with reliable and versatile methodologies. The cyclization of 4-formylpyrazoles and the route via pyrazolone-chalcones represent the most common and practical approaches for accessing a wide range of substituted derivatives. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of new, more efficient, and sustainable methods for the synthesis of the pyrazolo[3,4-c]pyrazole scaffold, such as innovative multicomponent reactions and catalytic C-H activation strategies, will undoubtedly be a focus of future research.

References

Application Notes & Protocols: A Guide to Enzyme Inhibition and Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzymes and Receptors in Drug Discovery

Enzymes and receptors are the primary gatekeepers and executors of biological processes, making them the most crucial targets in modern drug discovery. Enzymes, as biological catalysts, drive the vast majority of metabolic reactions, while receptors act as the cellular communication network, translating extracellular signals into intracellular responses. The ability to selectively modulate the activity of these proteins with small molecules or biologics is the foundation of pharmacology.

This comprehensive guide provides both the theoretical framework and practical, step-by-step protocols for two of the most fundamental techniques in preclinical pharmacology: enzyme inhibition assays and receptor binding studies. These assays are indispensable for identifying and characterizing novel therapeutic agents, offering quantitative insights into a compound's potency, mechanism of action, and specificity. Adherence to robust, well-controlled experimental design is paramount for generating reproducible and reliable data that can confidently guide drug development decisions.[1][2][3] This document is structured to empower both novice and experienced researchers to design, execute, and interpret these critical assays with scientific rigor.

Section 1: Enzyme Inhibition Studies

Enzyme inhibition assays are vital for discovering and characterizing molecules that can decrease an enzyme's activity.[1][4] Many of the most successful drugs on the market are enzyme inhibitors, targeting everything from viral replication to cholesterol synthesis.

Fundamental Principles of Enzyme Inhibition

Before designing an inhibition assay, it is critical to understand the different ways an inhibitor can interact with an enzyme. This interaction dictates the experimental design needed to fully characterize the molecule.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This form of inhibition can be overcome by increasing the substrate concentration.[4] The apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[4] This reduces the catalytic efficiency of the enzyme, leading to a decrease in Vmax with no change in Km.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.[4] This rare mechanism results in a decrease in both Vmax and Km.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This type of inhibition impacts both Km and Vmax.[4]

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}

Figure 1: Mechanisms of Reversible Enzyme Inhibition.

Application Note: Designing a Robust Enzyme Inhibition Assay

A successful inhibition study hinges on a well-designed and validated assay. The primary goal is to determine the inhibitor concentration that reduces enzyme activity by 50%, known as the IC50 value.[5][6]

Causality Behind Experimental Choices:

  • Enzyme Concentration: The enzyme concentration should be kept low, ideally in the linear range of the assay, to ensure that the initial reaction rate is proportional to the enzyme concentration. This is crucial for adhering to Michaelis-Menten kinetics.[7] For "tight binding" inhibitors, the enzyme concentration can significantly affect the apparent IC50 value.[8]

  • Substrate Concentration: For competitive inhibitors, the IC50 value is highly dependent on the substrate concentration.[8][9] It is standard practice to run IC50 assays at a substrate concentration equal to its Km value. This ensures a measurable reaction rate and allows for sensitive detection of competitive inhibitors.

  • Controls are Non-Negotiable: A self-validating protocol requires a comprehensive set of controls.

    • Negative Control (Vehicle Control): Contains all reaction components except the inhibitor (e.g., DMSO only). This defines 0% inhibition.

    • Positive Control: A known inhibitor of the enzyme. This validates that the assay can detect inhibition.

    • No-Enzyme Control: Contains substrate and inhibitor but no enzyme. This accounts for any non-enzymatic substrate degradation.

Protocol: Determination of IC50 using a Continuous Spectrophotometric Assay

This protocol describes a general method for determining the IC50 of a test compound against a target enzyme that produces a chromogenic product.[6]

Materials:

  • Purified target enzyme

  • Substrate (that produces a product detectable by spectrophotometry)

  • Assay Buffer (optimized for enzyme activity, e.g., Tris or Phosphate buffer at a specific pH)[1]

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Known positive control inhibitor

  • 96-well, clear, flat-bottom microplates[1]

  • Microplate spectrophotometer capable of kinetic reads[1]

Experimental Workflow:

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}

Figure 2: Workflow for IC50 Determination.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the test compound in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Also, prepare solutions for your negative (vehicle) and positive controls.

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of each inhibitor concentration and controls into the wells of a 96-well plate in triplicate.

  • Enzyme Addition & Pre-incubation: Add the enzyme, diluted to its optimal concentration in assay buffer, to each well.[1] Allow the plate to incubate for a set period (e.g., 15-30 minutes) at a controlled temperature.[1] This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[1] The substrate should be at a final concentration equal to its pre-determined Km value.

  • Monitor Reaction: Immediately place the plate in the spectrophotometer and begin reading the absorbance at the appropriate wavelength in kinetic mode.[1] Collect data points every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction rate (velocity, V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.[10]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression software (e.g., GraphPad Prism, R) to determine the IC50 value.[11]

Data Interpretation: IC50 vs. Ki

While the IC50 is a widely used measure of inhibitor potency, it is an operational parameter that can vary with experimental conditions like substrate concentration.[5][9][12] The inhibition constant (Ki) , in contrast, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[8][12]

For competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation :[9][13]

Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the substrate.

This conversion allows for a more standardized comparison of inhibitor potencies across different experiments and labs.[9]

Section 2: Receptor Binding Studies

Receptor binding assays are the gold standard for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor target.[14] These assays are crucial for determining a compound's affinity and can provide information on receptor density in a given tissue or cell preparation.[14][15]

Key Assay Formats

The two most common types of receptor binding assays are saturation and competitive binding assays, which are typically performed using a radiolabeled ligand.[3][14][16]

  • Saturation Binding: This assay measures the specific binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation.[16][17] The goal is to determine the equilibrium dissociation constant (Kd ), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax ), which represents the receptor density.[14][15][16]

  • Competitive Binding: This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[2][14] The results are used to calculate the IC50 of the test compound, which can then be converted to its inhibition constant (Ki ) to reflect its binding affinity.[16]

Application Note: Choosing the Right Receptor Binding Assay

Causality Behind Experimental Choices:

  • When to use Saturation Binding: This assay is essential when characterizing a new radioligand or a new receptor preparation. It provides the fundamental parameters (Kd and Bmax) needed to design all subsequent competitive binding assays.[2]

  • When to use Competitive Binding: This is the workhorse assay for screening and characterizing unlabeled drug candidates.[2] It allows for the determination of the relative binding affinities of a large number of compounds once the properties of the receptor and radioligand are known.[2]

  • Radioligand Concentration is Key: In competitive assays, the concentration of the radioligand should be at or below its Kd value.[16] Using a higher concentration can lead to an underestimation of the test compound's potency.

  • Defining Non-Specific Binding (NSB): A critical control in every binding assay is the determination of NSB. This is the portion of the radioligand that binds to components other than the target receptor. It is measured by including a high concentration of an unlabeled ligand known to saturate the target receptor. Specific binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding.[16]

Protocol: Determination of Kd and Bmax using Radioligand Saturation Binding

Materials:

  • Receptor source (e.g., cell membranes, tissue homogenates)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled ligand (for determining NSB)

  • Binding Buffer

  • Glass fiber filters

  • Cell harvester/Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Prepare Radioligand Dilutions: Create a serial dilution of the radioligand in binding buffer, typically spanning a range from 0.1x Kd to 10x the estimated Kd.[16]

  • Assay Setup: Set up two sets of tubes for each radioligand concentration.

    • Total Binding: Add receptor preparation and the corresponding radioligand dilution.

    • Non-Specific Binding (NSB): Add receptor preparation, the radioligand dilution, and a saturating concentration of the unlabeled ligand (typically 100-1000x the Kd of the unlabeled ligand).

  • Incubation: Incubate all tubes at a specific temperature until binding reaches equilibrium (this must be determined empirically).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes (and thus the bound ligand) while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding for each radioligand concentration: Specific CPM = Total CPM - NSB CPM.

    • Plot Specific Binding against the concentration of the radioligand.

    • Fit the data using non-linear regression analysis to a one-site binding (hyperbola) equation to directly determine the Kd and Bmax.[15][16]

graph G { graph [width="7.6", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="none"];

}

Figure 3: Logic Flow for a Saturation Binding Experiment.

Data Interpretation: Key Parameters
ParameterDefinitionSignificance
Kd Equilibrium Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium.A measure of affinity . A lower Kd indicates a higher binding affinity.[16]
Bmax Maximum Binding Capacity: The total concentration of receptor binding sites in the preparation.A measure of receptor density . Often expressed as fmol/mg protein or sites/cell .[14][16]
Ki Inhibition Constant: The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.A measure of the affinity of the unlabeled test compound . Allows for standardized comparison.[16]

Section 3: Good Laboratory Practice, Troubleshooting, and Data Integrity

Generating high-quality, reproducible data requires adherence to strict quality control and a systematic approach to troubleshooting.

Adherence to Good Laboratory Practice (GLP)

While not all research falls under formal GLP regulations, adopting its principles is essential for scientific integrity.[18][19] Key aspects include:

  • Standard Operating Procedures (SOPs): All protocols should be meticulously documented.[7]

  • Equipment Calibration: Instruments like pipettes and plate readers must be regularly calibrated and maintained.[19]

  • Reagent Characterization: The identity, purity, and stability of all test systems and reagents should be documented.[20][21]

  • Data Recording: All raw data and analyses should be recorded accurately, promptly, and legibly.[19]

Common Problems and Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
High Background/NSB Reagent quality issues; incorrect buffer composition; radioligand sticking to filters/plates.Optimize blocking conditions; check buffer pH and ionic strength; test different filter types.[22]
Poor Reproducibility Inconsistent sample preparation; pipetting errors; temperature fluctuations.Adhere strictly to SOPs; ensure proper training; use calibrated equipment; automate liquid handling where possible.[22]
No/Low Signal Degraded enzyme/receptor; inactive compound; incorrect assay conditions.Verify reagent activity with positive controls; check buffer components and pH; re-optimize incubation times and temperatures.[22][23]
IC50/Kd Out of Range Incorrect serial dilutions; compound precipitation; assay window is too small.Verify stock concentrations; check compound solubility in assay buffer; ensure signal-to-background ratio is sufficient.

References

Application Note: Strategies and Protocols for the Regioselective N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylated pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, frequently serving as key structural motifs in active pharmaceutical ingredients and pesticides.[1][2][3] The synthesis of these compounds, however, presents a persistent challenge: controlling the regioselectivity of the methylation reaction on the unsymmetrical pyrazole ring.[2][3] The two adjacent nitrogen atoms often exhibit similar nucleophilicity, leading to the formation of regioisomeric mixtures that can be difficult to separate.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on experimental procedures for the N-methylation of pyrazoles. We delve into the causality behind various experimental choices, from classical methods to modern, highly regioselective protocols, and offer detailed, step-by-step instructions to empower researchers to achieve their synthetic goals efficiently and selectively.

Introduction: The Regioselectivity Challenge

The pyrazole ring contains two nitrogen atoms, N1 and N2. In an unsubstituted or symmetrically substituted pyrazole, these nitrogens are chemically equivalent. However, in a non-symmetrically substituted pyrazole (e.g., 3-substituted or 3,5-disubstituted with different groups), the two nitrogen atoms become distinct. The direct alkylation of the pyrazole anion typically results in a mixture of N1 and N2 alkylated products. The ratio of these products is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions (solvent, counter-ion, temperature).[3]

Traditional methylating agents like methyl iodide and dimethyl sulfate are highly reactive but sterically undemanding, often leading to poor regioselectivity with ratios commonly around 3:1.[2] The ability to selectively methylate a specific nitrogen atom is therefore a critical objective in the synthesis of complex molecules, as the biological activity can be highly dependent on the isomer.

Mechanistic Considerations and Strategic Approaches

The N-methylation of pyrazole is fundamentally a nucleophilic substitution reaction (SN2). The process begins with the deprotonation of the pyrazole N-H bond by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the methylating agent.

Core Strategies for Controlling Regioselectivity:
  • Steric Hindrance: Introducing steric bulk either on the substrate, the base, or the methylating agent can effectively shield one nitrogen atom, directing the methylation to the more accessible nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of solvent and the counter-ion of the base can influence the aggregation state and reactivity of the pyrazolate anion, thereby affecting the isomeric ratio.[3]

  • Protecting Groups: In multi-step syntheses, one nitrogen can be temporarily blocked with a protecting group to ensure methylation occurs at the desired position.[5]

The following diagram illustrates the general workflow for pyrazole N-methylation.

N_Methylation_Workflow sub Pyrazole Substrate deprot Deprotonation (Base, Solvent) sub->deprot 1. Add Base anion Pyrazolate Anion deprot->anion methyl Nucleophilic Attack (Methylating Agent) anion->methyl 2. Add CH₃-X workup Aqueous Workup & Extraction methyl->workup 3. Quench purify Purification (Chromatography/Distillation) workup->purify 4. Isolate product N-Methylated Pyrazole purify->product

Caption: General workflow for the N-methylation of a pyrazole substrate.

Comparative Analysis of Methylation Methods

Choosing the appropriate methylation strategy depends on the specific pyrazole substrate, the required level of regioselectivity, and available resources. The table below summarizes key parameters of common and advanced methods.

Method Methylating Agent Typical Base Solvent Regioselectivity (N1:N2) Advantages Disadvantages
Classical Alkylation Methyl Iodide (MeI) or Dimethyl Sulfate (Me₂SO₄)[2][6][7]NaH, K₂CO₃, KOHDMF, Acetonitrile, THFLow to Moderate (e.g., 3:1)High reactivity, low cost of reagentsPoor regioselectivity, toxic reagents (Me₂SO₄)
Phase-Transfer Catalysis (PTC) Alkyl HalidesKOH, NaOH (solid)Solvent-free or TolueneModerate to GoodMild conditions, simple workup, avoids strong bases in solution[8][9]Selectivity is substrate-dependent
Green Methylation Dimethyl Carbonate (DMC)K₂CO₃Autoclave (neat or with solvent)ModerateEnvironmentally benign reagent and byproduct (methanol)[10]Requires high temperatures/pressure
Masked Methylation α-Halomethylsilanes (e.g., (Chloromethyl)triisopropoxysilane)[2][11][12]KHMDSDMSOExcellent (92:8 to >99:1)High regioselectivity driven by sterics, bench-stable reagentsTwo-step process (alkylation then desilylation), higher reagent cost

Detailed Experimental Protocols

Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol describes a general procedure for the N-methylation of a substituted pyrazole using methyl iodide and sodium hydride. This method is robust but often yields mixtures of regioisomers, requiring careful purification.

Materials and Reagents:

  • 3-Phenyl-1H-pyrazole (or other substituted pyrazole)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-phenyl-1H-pyrazole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyrazolate should result in a clear solution.

  • Methylation: Cool the solution back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid will likely be a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole. Purify the mixture using flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to separate the regioisomers.[13]

  • Characterization: Characterize the isolated products by ¹H NMR, ¹³C NMR, and MS to confirm their identity and purity. The chemical shifts of the N-methyl group and the pyrazole ring protons/carbons can be used to distinguish between the N1 and N2 isomers.[14]

Protocol 2: Highly Regioselective N-Methylation via an α-Halomethylsilane Reagent

This advanced protocol leverages a sterically bulky "masked" methylating agent to achieve high N1 selectivity, as described by Yang et al.[2][15] It involves an initial N-alkylation followed by a protodesilylation step.

Materials and Reagents:

  • 3-(4-Fluorophenyl)-1H-pyrazole (or other substituted pyrazole)

  • Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF

  • (Chloromethyl)triisopropoxysilane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Water

  • Ethyl acetate (EtOAc) / Heptane

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stir plate with heating block

  • Syringes

  • Flash chromatography system

Procedure:

  • Alkylation Step: a. To a dry 20 mL vial, add the 3-(4-fluorophenyl)-1H-pyrazole (1.0 eq, e.g., 1.54 mmol, 250 mg). b. Add anhydrous DMSO (2.5 mL). c. Add the KHMDS solution (1.5 eq) via syringe. d. Place the vial in a heating block pre-heated to 60 °C and stir for 30 minutes. e. To this solution, add (chloromethyl)triisopropoxysilane (1.5 eq). Continue stirring at 60 °C. The formation of the silylated intermediate is typically complete within 2 hours.[2]

  • Protodesilylation Step (In-situ): a. After the alkylation is complete (monitor by LC-MS if possible), add water (10 volumes relative to DMSO) to the reaction mixture. b. Add the TBAF solution (2.0 eq). c. Continue stirring at 60 °C for approximately 4 hours to ensure complete conversion to the N-methyl product.[2]

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product with ethyl acetate or another suitable organic solvent. Multiple extractions may be necessary to recover the product from the DMSO/water mixture. c. Wash the combined organic layers with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (e.g., using a gradient of isopropyl acetate in heptanes) to yield the highly enriched N1-methylated pyrazole.[16]

  • Characterization: Confirm the structure and determine the final regioisomeric ratio using ¹H NMR and GC-MS or HPLC analysis.[12][16]

Method_Selection start Is High Regioselectivity (>95:5) Critical? yes_node Use Sterically-Hindered 'Masked' Reagent start->yes_node Yes no_node Are Green Chemistry Principles a Priority? start->no_node No classical Use Classical Method (MeI, Me₂SO₄) + Chromatographic Separation no_node->classical No green Use Dimethyl Carbonate (DMC) (Requires high T/P) no_node->green Yes ptc Consider Phase-Transfer Catalysis (PTC) classical->ptc Alternative

Caption: Decision tree for selecting an N-methylation strategy.

Conclusion

The N-methylation of pyrazoles is a crucial transformation in the synthesis of many valuable compounds. While classical methods are straightforward, they often fail to address the critical challenge of regioselectivity. Modern synthetic strategies, particularly those employing sterically demanding reagents like α-halomethylsilanes, offer a powerful solution for achieving high selectivity, often obviating the need for tedious purification of isomers. By understanding the mechanistic principles of steric and electronic control, researchers can select the optimal conditions and protocols to synthesize their desired N-methyl pyrazole targets with precision and efficiency. The detailed protocols provided herein serve as a validated starting point for laboratory implementation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, yet their synthesis can present significant challenges, particularly concerning reaction yield, purity, and regioselectivity.

This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing these reactions. We will explore common issues encountered during synthesis and offer robust, field-proven strategies for troubleshooting and optimization, all grounded in authoritative scientific literature.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common and critical challenges faced during the synthesis of substituted pyrazoles, particularly via the classical Knorr synthesis and its variations.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the outcome?

This is the most frequent challenge in pyrazole synthesis. The formation of two or more regioisomers arises when a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material.[1] Controlling this selectivity is paramount for efficient synthesis and avoiding difficult purification steps. The outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions you choose.[1]

Causality: The regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl carbon first. In substituted hydrazines (e.g., phenylhydrazine), the two nitrogen atoms have different nucleophilicities. Similarly, in unsymmetrical diketones, the two carbonyls have different electrophilicities. The reaction conditions can modulate these properties to favor one pathway over the other.

Actionable Strategies:

  • Strategic Solvent Selection: The reaction solvent is not merely a medium but an active participant in influencing selectivity.

    • Protic Solvents (e.g., Ethanol): Traditionally used, but often provide poor regioselectivity. This is sometimes attributed to the solvent competing with the hydrazine as a nucleophile, especially towards a more reactive carbonyl group.[2]

    • Aprotic Dipolar Solvents (e.g., DMF, NMP, DMAc): These solvents can significantly improve regioselectivity. For instance, the condensation of aryl hydrazines with 1,3-diketones in N,N-dimethylacetamide (DMAc) at room temperature has been shown to furnish 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and yield.[3]

    • Fluorinated Alcohols (TFE, HFIP): These solvents have emerged as powerful tools for directing regioselectivity. Their unique properties, including strong hydrogen-bond donating ability, can stabilize intermediates and transition states selectively. The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the selectivity for the 5-arylpyrazole isomer, often reversing the selectivity seen in ethanol.[4][5]

    Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

    Solvent Type Typical Outcome Key Insight Reference
    Ethanol Protic Often results in a mixture of regioisomers. The traditional choice, but frequently suboptimal for selectivity. [4]
    DMF, DMAc Aprotic Dipolar Generally improves regioselectivity over protic solvents. Favors specific reaction pathways, leading to higher yields of one isomer. [3][6]

    | TFE, HFIP | Fluorinated Alcohol | Can provide excellent regioselectivity (>99:1). | Dramatically shifts the reaction pathway, often favoring the thermodynamically stable product. |[4][5] |

  • pH and Catalyst Control: The Knorr synthesis is typically acid-catalyzed.[7][8] Controlling the pH is crucial as it dictates the protonation state of the hydrazine.

    • Under acidic conditions (pH 0-6.9), the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity.[9] This can force the reaction to proceed through the less nucleophilic nitrogen, thereby altering or even reversing the regiochemical outcome compared to neutral conditions.[1]

    • Lewis Acid Catalysis: Employing Lewis acids like nano-ZnO or lithium perchlorate can not only accelerate the reaction but also enhance selectivity and yield, often under greener conditions (e.g., aqueous media).[3][6]

Q2: I'm experiencing consistently low yields in my pyrazole synthesis. What are the likely causes and how can I fix them?

Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction parameters and inefficient work-up procedures.

Actionable Strategies:

  • Verify Starting Material Purity: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. 1,3-dicarbonyls can exist in keto-enol tautomeric forms, and their stability can be an issue. Hydrazine and its derivatives can degrade upon storage.

  • Optimize Reaction Temperature: While many pyrazole syntheses proceed at room temperature, some require heating to overcome activation barriers.[3] Conversely, excessive heat can lead to decomposition. Systematically screen temperatures (e.g., RT, 50 °C, 80 °C, reflux) to find the sweet spot. Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[3]

  • Employ a Catalyst: Many pyrazole syntheses that appear to fail or give low yields simply require a catalyst to proceed efficiently. If you are running the reaction neat or in a neutral solvent, the addition of a catalytic amount of acid (e.g., acetic acid, HCl) can make a significant difference.[10] For more robust systems, explore catalysts like nano-ZnO, copper triflate, or various Lewis acids.[3][6]

  • Consider the Reaction Atmosphere: While many Knorr-type syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Re-evaluate the Work-up: Product can be lost during extraction and purification. Ensure the pH of the aqueous layer is optimized for extraction of your pyrazole. If your product is amphoteric, you may need to perform extractions at different pH values.

Q3: My final product is impure and difficult to purify. What are the best strategies for isolating the target pyrazole?

Purification is often complicated by the presence of unreacted starting materials, side products, and, most notably, regioisomers.

Actionable Strategies:

  • Enhanced Column Chromatography:

    • If isomers are running very close together on the silica gel column, try a different solvent system with different polarities and selectivities (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).

    • For basic pyrazoles that may streak or be retained on acidic silica gel, deactivate the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[11]

  • Recrystallization: This is one of the most powerful purification techniques for crystalline solids. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.[11][12]

  • Acid/Base Extraction: Utilize the basicity of the pyrazole ring. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as a salt, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure pyrazole back into an organic solvent.[11]

  • Purification via Salt Formation: For industrial applications or when other methods fail, forming a crystalline acid addition salt is a highly effective method.[13][14]

    • Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, acetone).

    • Add an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole salt.

    • The crystalline salt is often much purer than the freebase.

    • Filter the salt, wash it, and then neutralize it in a biphasic system to recover the highly purified pyrazole freebase.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Knorr Pyrazole Synthesis? The reaction is a cyclocondensation. It begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine (or hydrazone) intermediate.[8] This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, another dehydration step, and tautomerization to yield the aromatic pyrazole ring.[7][8]

  • Besides 1,3-dicarbonyls, what other starting materials can be used? The pyrazole core can be constructed from a variety of precursors. Common alternatives include the reaction of hydrazines with α,β-unsaturated ketones (chalcones) or acetylenic ketones.[3][6] Additionally, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes are a powerful, albeit sometimes hazardous, method.[6] Multicomponent reactions are also gaining prominence for building molecular diversity.[15]

  • Are there "green" or environmentally friendly methods for pyrazole synthesis? Yes, significant progress has been made in green synthetic approaches. This includes using water as a solvent, employing recyclable catalysts like nano-ZnO, and running reactions under solvent-free conditions, sometimes with the aid of microwave or ultrasound irradiation.[6][16][17] These methods often lead to shorter reaction times, simpler work-ups, and reduced environmental impact.[16]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This is an illustrative protocol and should be adapted based on the specific substrates and literature precedents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent and Hydrazine Addition: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl). Begin stirring and add the hydrazine derivative (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[10]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with cold solvent.

    • If the product is soluble, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material using one of the methods described in the troubleshooting section (e.g., column chromatography or recrystallization).

Workflow for Optimizing Pyrazole Synthesis

The following diagram outlines a systematic approach to troubleshooting and optimizing your pyrazole synthesis.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization Pathways cluster_solution Solution Problem Low Yield / Purity / Regioisomer Mixture Analysis Analyze Crude Product (NMR, LC-MS) Problem->Analysis Regio Regioselectivity Issue? Analysis->Regio Yield Low Conversion / Yield? Analysis->Yield Purity Purification Challenge? Analysis->Purity Solvent 1. Optimize Solvent (Ethanol -> DMF -> TFE) Regio->Solvent Yes Temp 1. Optimize Temperature (RT -> 80°C -> Reflux) Yield->Temp Yes Column 1. Chromatography (Deactivate Silica) Purity->Column Yes Catalyst 2. Optimize Catalyst/pH (None -> Acid -> Lewis Acid) Solvent->Catalyst Solution Optimized Protocol Catalyst->Solution Reagents 2. Check Reagent Purity Temp->Reagents Reagents->Solution Crystallize 2. Recrystallization Column->Crystallize Salt 3. Salt Formation Crystallize->Salt Salt->Solution

Caption: A systematic workflow for troubleshooting common issues in pyrazole synthesis.

References

Technical Support Center: Purification of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Authored from a perspective of extensive field experience, this document moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common byproducts in pyrazole synthesis include regioisomers, unreacted starting materials, and colored impurities.[1] Specifically, if you are synthesizing this compound from an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine, the formation of the isomeric methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a significant possibility. Incomplete bromination can also lead to the presence of the non-brominated pyrazole analog.

Q2: My purified compound is a white to light yellow solid. Is this expected?

A2: Yes, commercial suppliers describe methyl 4-bromo-1H-pyrazole-5-carboxylate and its isomers as a white to light yellow powder or solid.[2] Significant coloration, such as a deep yellow or brown hue, may indicate the presence of impurities.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification.[3] For pyrazole derivatives, visualization can typically be achieved using a UV lamp (254 nm), as the pyrazole ring is UV-active.[3] Staining with iodine vapor can also be an effective general method for visualization.[3][4]

Q4: What are the primary purification techniques for this compound?

A4: The two most effective and commonly employed purification techniques for pyrazole derivatives like yours are column chromatography and recrystallization. For particularly challenging separations, especially with regioisomers, reversed-phase high-performance liquid chromatography (HPLC) can be a powerful, albeit less scalable, option.[1][5] A less common but potentially useful technique involves the formation and crystallization of an acid addition salt, which can then be neutralized to recover the purified pyrazole.[6]

Troubleshooting Guides

Issue 1: Difficulty Separating Regioisomers

Symptom: You observe two or more spots with very similar Rf values on your TLC plate, and your NMR spectrum shows duplicate peaks, indicating a mixture of regioisomers.

Cause: The synthesis of substituted pyrazoles from unsymmetrical precursors often yields a mixture of regioisomers due to the two possible modes of cyclization.

Troubleshooting Strategies:

  • Column Chromatography Optimization:

    • Solvent System (Eluent): A systematic screening of solvent systems using TLC is critical to maximize the separation (ΔRf) between the isomeric spots.[7] Start with a non-polar solvent system like ethyl acetate/petroleum ether and gradually increase the polarity.[8] For some pyrazoles, solvent systems like ethyl acetate alone or dichloromethane/ethyl acetate have proven effective.[9][10]

    • Stationary Phase: Standard silica gel is the most common choice. If separation is still challenging, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine. This can be particularly helpful for basic compounds like pyrazoles.

  • Recrystallization:

    • Solvent Selection: Finding a suitable solvent system where the solubility of the two isomers is significantly different is key. This often requires empirical testing of a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, recrystallization from ethanol was successful.[11]

    • Fractional Crystallization: If one isomer is significantly more abundant, it may be possible to selectively crystallize it out of solution, leaving the other isomer enriched in the mother liquor. This process may need to be repeated to achieve high purity.

  • Reversed-Phase HPLC:

    • For analytical confirmation and small-scale preparative purification, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for mass spectrometry compatibility) can be very effective for separating polar isomers.[5]

Issue 2: Colored Impurities in the Final Product

Symptom: Your final product is yellow, orange, or brown, even after initial purification attempts.

Cause: Colored impurities in pyrazole synthesis can arise from side reactions involving the hydrazine starting material or from the degradation of intermediates.[1]

Troubleshooting Strategies:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Silica Gel Plug Filtration: If the colored impurities are significantly more polar than your desired product, a quick filtration through a short plug of silica gel, eluting with a moderately polar solvent, can effectively remove them.

  • Thorough Column Chromatography: Ensure that you do not overload your column and that you collect fractions until all colored bands have either eluted or been retained on the column.

Issue 3: Product is a Persistent Oil or Fails to Crystallize

Symptom: After removing the solvent from your purified fractions, the product remains an oil and does not solidify.

Cause: This can be due to the presence of residual solvent, minor impurities that inhibit crystallization, or the inherent physical properties of the compound (a low melting point).

Troubleshooting Strategies:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the oil can induce crystallization.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allow the solution to stand, and with luck, your product will precipitate as a solid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by running TLC plates. Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation. A common starting point for pyrazole esters is a mixture of ethyl acetate and petroleum ether (e.g., starting with 1:9 and increasing the polarity).[8]

  • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (e.g., petroleum ether) and carefully pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesBest For
Column Chromatography High resolving power for complex mixtures.Can be time-consuming and uses large volumes of solvent.Separating regioisomers and removing multiple impurities.
Recrystallization Can yield very pure material; scalable.Relies on finding a suitable solvent; can have lower yields.Removing minor impurities from a mostly pure product.
Reversed-Phase HPLC Excellent separation of polar compounds.Not easily scalable for large quantities; requires specialized equipment.High-purity small-scale purification and analysis.

Visualization of Purification Workflow

PurificationWorkflow cluster_purification Purification Methods start Crude Product tlc TLC Analysis start->tlc decision Purity Assessment tlc->decision column Column Chromatography decision->column Multiple Spots (e.g., Isomers) recrystal Recrystallization decision->recrystal Major Product with Minor Impurities pure Pure Product decision->pure Single Spot (High Purity) further_purification Requires Further Purification column->further_purification recrystal->further_purification further_purification->tlc Re-evaluate

Caption: Decision workflow for selecting a purification technique.

References

Technical Support Center: Pyrazole Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole bromination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues in Pyrazole Bromination

This section addresses specific experimental challenges in a question-and-answer format, providing insights into their causes and offering practical solutions.

Issue 1: My reaction is producing a mixture of mono-brominated pyrazoles. How can I improve regioselectivity for the C4 position?

Answer:

Achieving high regioselectivity for the C4 position is a common goal, as this is kinetically and thermodynamically the most favored site for electrophilic substitution on an unsubstituted pyrazole ring.[1][2] The formation of other regioisomers, while less common for the pyrazole core itself, can be a significant issue if your starting material is a mixture of pyrazole regioisomers from a preceding synthesis step.[3] However, if you are certain your starting material is pure, poor selectivity in the bromination step itself points to issues with reaction control.

Underlying Cause: The pyrazole ring is an electron-rich heterocycle. The C4 position is most susceptible to electrophilic attack because the Wheland intermediate formed is the most stable, avoiding the placement of a positive charge on the electron-deficient, pyridine-like nitrogen atom.[1][4][5] Harsh reaction conditions or an overly reactive brominating agent can reduce the inherent selectivity of the reaction.

Solutions and Protocols:

  • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a solid that is easier to handle and provides a slow, consistent release of electrophilic bromine ("Br+"), which enhances selectivity compared to the high reactivity of liquid Br₂.[6][7]

  • Temperature Control: Perform the reaction at a reduced temperature. Starting at 0 °C or even lower can significantly enhance selectivity by favoring the pathway with the lowest activation energy, which is the attack at C4.

Recommended Protocol for Selective C4 Monobromination:

  • Dissolve the pyrazole substrate (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05-1.1 equiv.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.[8]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with an appropriate aqueous work-up to quench any remaining NBS and remove the succinimide byproduct.[8]

Issue 2: I'm observing significant amounts of di- and poly-brominated products. What's causing this over-bromination and how do I prevent it?

Answer:

The formation of di-, tri-, or even tetra-brominated pyrazoles is a classic side reaction, particularly when the pyrazole ring is activated by electron-donating groups.[9][10] The initial monobromination at C4, while slightly deactivating, may not be sufficient to prevent further reaction if conditions are too forcing.

Underlying Cause: Pyrazoles are highly reactive towards electrophilic substitution. After the first bromine is added to the C4 position, the C3 and C5 positions become the next most likely sites for substitution, especially if excess brominating agent is present or the reaction temperature is elevated.[10]

Troubleshooting Steps:

  • Control Stoichiometry: The most critical factor is the amount of brominating agent. Use no more than 1.05-1.1 equivalents of NBS for monobromination. Accurately weigh your reagents.

  • Lower the Temperature: As with improving regioselectivity, lower temperatures (0 °C to room temperature) will disfavor the higher activation energy pathways required for subsequent brominations.

  • Change the Solvent: In some cases, solvent choice can modulate reactivity. Less polar solvents like carbon tetrachloride (CCl₄) can sometimes temper the reaction compared to polar aprotic solvents like DMF.[2]

  • Reverse Addition: Instead of adding the brominating agent to the pyrazole solution, consider adding the pyrazole solution dropwise to a cooled solution of the brominating agent. This maintains a low concentration of the reactive pyrazole, minimizing the chance of a single molecule undergoing multiple substitutions.

Data Summary: Impact of Reaction Parameters on Product Distribution

ParameterConditionDesired Product (Mono-bromo)Common Side Product (Di/Poly-bromo)Rationale
Brominating Agent NBS vs. Br₂Favored with NBSMore prevalent with Br₂NBS provides a lower, steady concentration of electrophilic bromine.[6]
Equivalents of NBS 1.0 - 1.1 eq.High YieldMinimizedPrevents excess reagent from forcing a second substitution.
> 1.2 eq.Decreased YieldIncreased YieldExcess reagent drives the reaction towards polybromination.
Temperature 0 °C → RTFavoredMinimizedReduces reaction rate and favors the most kinetically accessible product.[8]
> RT / RefluxDecreased YieldIncreased YieldProvides sufficient energy to overcome the activation barrier for di-bromination.
Issue 3: My starting material has a phenyl group at N1, and I'm getting bromination on the phenyl ring instead of the pyrazole ring.

Answer:

This is an interesting and important case of competing reactivities that is highly dependent on the reaction medium, specifically its acidity.

Underlying Cause: Under neutral or non-acidic conditions (e.g., NBS in chloroform), the pyrazole ring is significantly more electron-rich and thus more activated towards electrophilic substitution than the attached phenyl ring. In this scenario, bromination will selectively occur at the pyrazole C4 position.[11]

However, in strongly acidic media (e.g., Br₂ in H₂SO₄), the pyridine-like nitrogen (N2) of the pyrazole ring becomes protonated. This protonation effectively places a positive charge on the pyrazole ring, strongly deactivating it towards further electrophilic attack. The N1-phenyl group, now attached to a deactivated, positively charged ring, becomes the more favorable site for bromination, typically directing to its para position.[11]

Controlling the Site of Bromination:

  • For Pyrazole Bromination: Use standard, non-acidic conditions. NBS in a solvent like DMF, CHCl₃, or CCl₄ at 0 °C to room temperature will strongly favor C4 bromination.[8][11]

  • For Phenyl Ring Bromination: To intentionally target the phenyl ring, use a strong acid medium. A combination of Br₂ and H₂SO₄ (often with a catalyst like silver sulfate) will deactivate the pyrazole ring and promote bromination on the N-phenyl substituent.[11]

Workflow for Controlling Bromination Site:

Caption: Controlling regioselectivity for N-phenylpyrazole bromination.

Issue 4: I am observing unexpected products that suggest a ring-opening has occurred.

Answer:

While uncommon for simple pyrazoles under standard bromination conditions, ring-opening halogenation can occur in more complex, fused heterocyclic systems or under specific electrophilic conditions.

Underlying Cause: This side reaction pathway typically involves an initial electrophilic attack on a nitrogen atom, followed by a skeletal rearrangement that leads to the cleavage of an N-N or N-O bond.[12][13] This is more prevalent in systems like pyrazoloazines or isoxazoles, where the ring system is under greater strain or has specific electronic properties that facilitate this pathway. For a simple pyrazole, this would be considered a highly unusual result suggesting either an incorrect starting material assignment or extremely harsh, non-standard reaction conditions.

Troubleshooting Steps:

  • Verify Starting Material: Confirm the structure and purity of your starting pyrazole using NMR and MS analysis.

  • Re-evaluate Reaction Conditions: Drastically reduce the temperature and ensure you are using a mild brominating agent like NBS. Avoid strong Lewis acids or highly forcing conditions unless a specific transformation is intended.

  • Consult the Literature: Search for precedents of ring-opening with your specific pyrazole scaffold. It is possible that certain substituents may predispose the ring to this type of reactivity.

Frequently Asked Questions (FAQs)

Q1: Which is the better brominating agent for pyrazoles: Br₂ or NBS?

A1: For most applications, especially those requiring high selectivity for monobromination, N-Bromosuccinimide (NBS) is the superior choice . It is a crystalline solid that is safer and easier to handle than fuming, corrosive liquid bromine.[6] Mechanistically, it provides a low concentration of the active brominating species, which helps to prevent over-bromination and other side reactions.[6] Br₂ is more reactive and more likely to lead to a mixture of products, including di- and poly-brominated species.[9]

Q2: What is the expected regioselectivity of bromination on a pyrazole with a substituent at the C3 position?

A2: Electrophilic bromination will still overwhelmingly occur at the C4 position . The directing effect of the ring nitrogens towards C4 is the dominant electronic factor. A substituent at C3 will sterically hinder attack at C4 to some degree, but C4 remains the most electronically activated and accessible position for electrophilic attack. Attack at C5 would proceed through a less stable intermediate.

Q3: How can I effectively remove the succinimide byproduct after using NBS?

A3: Succinimide is soluble in water. The most common method is to quench the reaction mixture with water and extract the brominated pyrazole product into an organic solvent (e.g., ethyl acetate, dichloromethane). The succinimide will preferentially partition into the aqueous layer. Subsequent washes of the organic layer with water or brine will further remove any residual succinimide.[8] If the product is sufficiently non-polar, trituration or recrystallization from a suitable solvent can also be effective.

Q4: Can I brominate a pyrazole that is not protected at the N1 position?

A4: Yes, absolutely. Bromination of N-H pyrazoles is a very common reaction.[2] The reaction proceeds readily, and the N-H proton does not typically interfere with electrophilic substitution at the C4 position. In fact, the N-H pyrazole is highly activated. If you need to perform subsequent reactions that are incompatible with the acidic N-H proton (e.g., certain cross-coupling reactions), you can protect the nitrogen after the bromination step.

Mechanism of Electrophilic Bromination at C4:

Caption: Mechanism of pyrazole C4 electrophilic bromination.

References

Technical Support Center: Challenges in the Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective pyrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Section 1: Troubleshooting Common Regioselectivity Issues

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the outcome?

Root Cause Analysis:

The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4][5] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[3][6]

  • Electronic Effects: The initial nucleophilic attack by hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3][6] Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, directing the initial reaction to that site.[3][7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, favoring attack at the less hindered carbonyl group.[3][6]

  • Reaction Conditions: Solvent, temperature, and pH are critical parameters that can significantly influence which regioisomer is favored.[2][3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3][6]

Troubleshooting Flowchart:

Caption: Decision-making workflow for optimizing regioselectivity.

Recommended Protocols:

Protocol 1.1: Solvent-Mediated Regiocontrol using Fluorinated Alcohols

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[1][8] These solvents enhance the electrophilicity of the carbonyl group through hydrogen bonding without competing as nucleophiles, unlike traditional alcohol solvents like ethanol.[8]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in HFIP in a round-bottom flask.

    • Add the substituted hydrazine to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography to isolate the major regioisomer.[6]

Protocol 1.2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can accelerate reaction times and sometimes favors the formation of the thermodynamically more stable isomer.[9][10]

  • Materials:

    • α,β-Unsaturated ketone (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone and arylhydrazine in a microwave reaction vessel.

    • Add glacial acetic acid as both solvent and catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at a predetermined temperature (e.g., 120-140 °C) for 15-20 minutes. Note: Conditions need to be optimized for specific substrates.

    • After cooling, precipitate the product by pouring the reaction mixture into ice-cold water.

    • Collect the solid by vacuum filtration and wash with water.[6]

Issue 2: The major product of my reaction is the undesired regioisomer.

Root Cause Analysis:

This issue arises when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[6] For example, in the reaction between 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine, the initial attack of the more nucleophilic nitrogen of methylhydrazine occurs at the more electrophilic carbonyl carbon adjacent to the CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[6]

Strategies for Reversing Regioselectivity:

Strategy 2.1: pH Control

Altering the pH of the reaction medium can reverse the regioselectivity. Under acidic conditions, the substituted nitrogen of the hydrazine can be protonated, making the terminal -NH₂ group the more potent nucleophile. This can redirect the initial attack to the other carbonyl group.

Strategy 2.2: Flow Chemistry for Kinetic Control

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can favor the formation of the kinetically controlled product.[11][12] The rapid mixing and heat transfer in microreactors can trap less stable intermediates, leading to the formation of the desired regioisomer. Recent studies have shown that even the ratio of reactants can be used to influence regioselectivity in flow systems.[2]

Table 1: Comparison of Reaction Conditions for Regioselectivity Control

ParameterConventional BatchMicrowave-AssistedFlow Chemistry
Temperature Control Less precise, potential for hotspotsPrecise and uniform heatingExcellent, rapid heat exchange
Reaction Time Hours to daysMinutesSeconds to minutes
Scalability Can be challengingLimited by vessel sizeReadily scalable
Regiocontrol Often favors thermodynamic productCan favor thermodynamic productCan favor kinetic product
Safety Handling of hazardous intermediatesImproved safety in sealed vesselsEnhanced safety with small volumes

Section 2: Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it important in pyrazole synthesis?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[3][6] In the synthesis of pyrazoles from unsymmetrical starting materials, two different regioisomers can be formed.[3][4][5] Controlling which isomer is produced is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[6]

Q2: How do electron-withdrawing and electron-donating groups on the 1,3-dicarbonyl compound affect regioselectivity?

A2: Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[3][8] This generally directs the initial reaction to that site. Conversely, electron-donating groups decrease the electrophilicity of the nearby carbonyl, favoring attack at the other carbonyl carbon.

Q3: Can the choice of hydrazine derivative influence the regiochemical outcome?

A3: Yes. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ. For example, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic, while in phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic.[8] The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon.

Q4: Are there alternative synthetic routes that offer better regiocontrol?

A4: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis. These include:

  • 1,3-Dipolar Cycloadditions: Reactions of diazo compounds with alkynes or alkenes can provide highly regioselective access to pyrazoles.[4][11][13]

  • Synthesis from Hydrazones: The cyclization of pre-formed hydrazones with various coupling partners can offer excellent control over the final substitution pattern.[4][14][15]

  • Multi-component Reactions: One-pot, multi-component reactions can provide regioselective access to complex pyrazoles.[16][17]

Reaction Mechanism Visualization:

G cluster_0 Knorr Pyrazole Synthesis Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Nucleophilic Attack Initial Nucleophilic Attack Unsymmetrical 1,3-Dicarbonyl->Initial Nucleophilic Attack Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Initial Nucleophilic Attack Intermediate A Intermediate A Initial Nucleophilic Attack->Intermediate A Path A Intermediate B Intermediate B Initial Nucleophilic Attack->Intermediate B Path B Dehydration Dehydration Intermediate A->Dehydration Intermediate B->Dehydration Regioisomer 1 Regioisomer 1 Dehydration->Regioisomer 1 Regioisomer 2 Regioisomer 2 Dehydration->Regioisomer 2

Caption: General mechanism of Knorr pyrazole synthesis leading to two regioisomers.

References

managing low yield in trichloroacetimidate glycosylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing trichloroacetimidate glycosylation reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the crucial variables that dictate the success of your experiments. This resource, structured in a question-and-answer format, addresses the common and complex challenges researchers face, with a focus on diagnosing and resolving low-yield issues.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles encountered in Schmidt trichloroacetimidate glycosylations.

Q1: My glycosylation reaction is not proceeding. What are the first things I should check?

A1: When a reaction fails to initiate, the issue often lies with one of three critical components: the integrity of your starting materials, the activity of the catalyst, or the presence of contaminants.

  • Reagent Quality & Stability: The glycosyl trichloroacetimidate donor is highly sensitive to moisture and can degrade upon storage.[1] It is often best to prepare it fresh and purify it immediately before use. Verify the purity of your glycosyl acceptor as well; impurities can interfere with the catalyst.

  • Catalyst Activation: The most common activators, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride etherate (BF₃·OEt₂), are extremely moisture-sensitive.[2][3] Ensure you are using a fresh bottle or a properly stored aliquot. The catalyst should be added dropwise to the cold reaction mixture to control the activation rate.[1][4]

  • Strictly Anhydrous Conditions: Water is the primary culprit in failed reactions. It hydrolyzes the trichloroacetimidate donor back to the hemiacetal and deactivates the Lewis acid catalyst.[5]

    • Actionable Steps: Flame-dry all glassware under high vacuum. Use freshly activated molecular sieves (typically 4Å).[5] Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove trace water before dissolving in the reaction solvent.[5]

Q2: I'm observing significant side product formation, especially what appears to be a trichloroacetamide. Why does this happen and how can I minimize it?

A2: The formation of an N-glycosyl trichloroacetamide is a well-documented and often yield-limiting side reaction.[5][6]

Causality: It was once thought to be an intramolecular rearrangement, but recent mechanistic studies have shown it primarily occurs via an intermolecular aglycon transfer .[6][7][8] In this process, the imine nitrogen of one trichloroacetimidate donor molecule acts as a nucleophile, attacking another activated donor molecule. This forms the stable trichloroacetamide byproduct and consumes your valuable donor. This side reaction is particularly problematic when using a poorly nucleophilic glycosyl acceptor, as the donor-donor reaction can outcompete the desired glycosylation.[6][7]

Mitigation Strategies:

  • The "Inverse Glycosylation Procedure": This is the most effective solution. Instead of adding the catalyst to a mixture of the donor and acceptor, the donor is added slowly (e.g., via syringe pump) to a solution of the acceptor and the catalyst.[6] This strategy keeps the concentration of the reactive donor low at all times, minimizing the chance of donor-donor side reactions.[6]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable reaction rates can suppress side reactions.[4][9]

For removing the trichloroacetamide byproduct during workup, a wash with a basic aqueous solution can be effective.[10]

Q3: How do I choose the right catalyst and solvent for my specific donor/acceptor pair?

A3: The choice of catalyst and solvent is critical not only for yield but also for stereoselectivity. There is no single universal system; the choice depends on the reactivity of your substrates and the desired stereochemical outcome.

  • Catalysts:

    • TMSOTf and BF₃·OEt₂: These are the most common and highly reactive Lewis acids used for activation.[5][9] They are generally effective but can be too harsh for sensitive substrates, leading to decomposition.[11]

    • HClO₄–SiO₂: This is a user-friendly, air-stable solid acid catalyst that can be easily filtered off. It has been shown to be as effective as TMSOTf in many cases and can offer different stereoselectivity profiles.[2]

    • Organocatalysts: Thiourea-based catalysts, often used with a Brønsted acid, can promote glycosylation under milder, cooperative catalysis conditions, activating both the donor and acceptor.[9][12][13]

  • Solvents: The solvent profoundly influences the reaction pathway and stereochemical outcome, particularly for donors lacking a C-2 participating group.[4]

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These non-participating solvents tend to favor the formation of the α-glycoside (the 1,2-cis product) through an Sₙ2-like pathway or by stabilizing the α-anomer.[4]

    • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These are considered "participating" solvents. They can attack the oxocarbenium intermediate to form a transient β-nitrilium ion, which then directs the glycosyl acceptor to attack from the alpha face, strongly favoring the β-glycoside (the 1,2-trans product).[4]

    • Dichloromethane (DCM): A common, non-participating solvent that is a good starting point for many reactions.

Part 2: In-Depth Troubleshooting Guides

Scenario 1: Low Yield Due to Poor Substrate Reactivity

Problem: The reaction is extremely sluggish or stalls completely, even with a potent catalyst and under strictly anhydrous conditions. TLC analysis shows unreacted starting materials.

Causality Analysis

The reactivity of both the glycosyl donor and acceptor is heavily influenced by the electronic properties of their protecting groups. This is often described by the "armed/disarmed" principle .[14]

  • "Armed" Donors: These have electron-donating protecting groups (e.g., benzyl ethers) at positions like C-2. These groups increase the electron density at the anomeric center, making the donor more reactive and facilitating the formation of the oxocarbenium ion intermediate.

  • "Disarmed" Donors: These have electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters). These groups decrease the donor's reactivity by destabilizing the developing positive charge at the anomeric center.[14][15]

  • Acceptor Nucleophilicity: The glycosyl acceptor's reactivity is governed by standard steric and electronic factors. Sterically hindered secondary or tertiary alcohols are less nucleophilic than primary alcohols. Electron-withdrawing groups near the hydroxyl group will also decrease its nucleophilicity.[4]

A "disarmed" donor reacting with a poorly nucleophilic acceptor is a classic recipe for low yield.

Solutions & Optimization
  • Increase Reaction Temperature: If the reaction is sluggish at low temperatures (-40 °C to -78 °C), a controlled, gradual increase in temperature may be necessary to overcome the activation energy barrier.[2][4] However, be aware that this can negatively impact stereoselectivity.[9]

  • Use a More Potent Activator: If you are using a mild catalyst, switching to a stronger Lewis acid like TMSOTf may be required. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.3 eq), but watch for donor decomposition.

  • Modify Protecting Groups: If possible, redesign the synthesis to use an "armed" donor (e.g., switch from acetyl to benzyl protecting groups). This is the most fundamental solution but requires more synthetic effort.

Data Summary: Influence of Protecting Groups
Protecting Group at C-2TypeElectronic EffectDonor ReactivityTypical Stereochemical Influence
Benzyl (Bn), p-Methoxybenzyl (PMB)EtherElectron-DonatingArmed (High)Non-participating; outcome depends on solvent/temp.
Acetyl (Ac), Benzoyl (Bz)EsterElectron-WithdrawingDisarmed (Low)Neighboring Group Participation ; strongly directs 1,2-trans products.[14][16][17]
Chloroacetyl (ClAc)EsterStrongly Electron-WithdrawingHighly Disarmed (Very Low)Strong 1,2-trans direction.[16]

Workflow: Diagnosing Reactivity Issues

G start Low Yield: Unreacted Starting Materials check_conditions Verify Anhydrous Conditions & Catalyst Activity start->check_conditions donor_type Analyze Donor Protecting Groups check_conditions->donor_type armed Donor is 'Armed' (e.g., Benzyl Ethers) donor_type->armed Electron-Donating disarmed Donor is 'Disarmed' (e.g., Esters) donor_type->disarmed Electron-Withdrawing acceptor_type Analyze Acceptor Nucleophilicity armed->acceptor_type acceptor_type2 Analyze Acceptor Nucleophilicity disarmed->acceptor_type2 high_nuc Acceptor is Highly Nucleophilic (e.g., Primary OH) acceptor_type->high_nuc High low_nuc Acceptor is Poorly Nucleophilic (e.g., Hindered Secondary OH) acceptor_type->low_nuc Low acceptor_type2->high_nuc High acceptor_type2->low_nuc Low solution1 Increase Catalyst Loading or Temperature Incrementally high_nuc->solution1 solution2 Use a More Potent Catalyst (e.g., TMSOTf). Consider 'Inverse Procedure'. low_nuc->solution2 From 'Armed' Path solution3 Major Reactivity Mismatch. Option 1: Force conditions (High Temp/Catalyst). Option 2: Redesign synthesis with an 'Armed' donor. low_nuc->solution3 From 'Disarmed' Path

Caption: Decision tree for troubleshooting low reactivity.

Scenario 2: Low Yield Due to Side Reactions and Donor Decomposition

Problem: The reaction consumes the donor quickly, but the yield of the desired product is low. TLC shows multiple new spots, including a likely trichloroacetamide byproduct and baseline material.

Causality Analysis

This scenario points to the reaction being kinetically fast but non-selective. The activated donor is being consumed by pathways other than reaction with the desired acceptor.

  • Intermolecular Aglycon Transfer: As discussed in the FAQs, this is a major competitive pathway where the donor reacts with itself, especially if the acceptor is not sufficiently nucleophilic or present in low effective concentration.[6][7]

  • Hydrolysis: Trace moisture will hydrolyze the activated donor back to a hemiacetal, which is unreactive under these conditions.[5]

  • Decomposition/Rearrangement: Overly harsh conditions (too much catalyst, too high temperature) can cause the donor to decompose into various unidentifiable products.[18][19]

Solutions & Optimization

The key is to control the concentration and lifetime of the highly reactive glycosyl cation intermediate.

  • Implement the "Inverse Glycosylation Procedure": This is the most robust method to prevent donor self-condensation. By adding the donor slowly to the acceptor/catalyst mixture, you ensure the activated donor is more likely to encounter an acceptor molecule than another donor molecule.[6]

  • Optimize Catalyst Loading: The amount of Lewis acid should be strictly catalytic (0.05–0.2 equivalents).[5] Excess catalyst provides no benefit and increases the rate of decomposition and side reactions.

  • Absolute Temperature Control: Initiate all reactions at low temperatures (-78 °C is common) to control the initial activation.[4] If the reaction requires warming, do so slowly and monitor carefully by TLC. For some systems, maintaining a very low temperature throughout is crucial.[9]

Protocol: Inverse Glycosylation Procedure
  • Preparation: To a flame-dried, two-necked round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 eq). Azeotrope with anhydrous toluene three times and then place under a high vacuum for at least 1 hour.

  • Setup: Place the flask under a positive pressure of dry Argon. Dissolve the acceptor in anhydrous CH₂Cl₂ (to a concentration of ~0.1 M). Cool the stirred solution to the desired starting temperature (e.g., -78 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise to the acceptor solution and stir for 15-20 minutes.

  • Donor Addition: In a separate flame-dried flask, prepare a solution of the glycosyl trichloroacetimidate donor (1.2-1.5 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the cold acceptor/catalyst mixture over 30-60 minutes using a syringe pump.

  • Reaction & Quenching: Monitor the reaction by TLC. Once the acceptor is consumed, quench the reaction by adding a hindered base, such as triethylamine or pyridine.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, filter through celite to remove molecular sieves, and wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography.

Diagram: Reaction Pathway Competition

G Donor_TCA Glycosyl-TCA Donor Activated_Donor Activated Donor [Glycosyl-OTf] or [Oxocarbenium Ion] Donor_TCA->Activated_Donor Activation Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Donor_TCA mid1 Activated_Donor->mid1 mid2 Activated_Donor->mid2 Acceptor Acceptor-OH (Nucleophile) Acceptor->mid1 Desired_Product Desired Glycoside Product Donor_Nuc Another Donor-TCA (N-Nucleophile) Donor_Nuc->mid2 Side_Product Side Product (N-Glycosyl Trichloroacetamide) mid1->Desired_Product Desired Pathway (Favored by high [Acceptor]) mid2->Side_Product Side Reaction Pathway (Favored by high [Donor])

Caption: Competing pathways for the activated glycosyl donor.

References

Technical Support Center: Troubleshooting Incomplete Conversion in Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving complete conversion in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve issues effectively. This guide is structured as a series of frequently asked questions that directly address common failure points in bromination chemistry.

Section 1: Issues with Reagents and Stoichiometry

Incomplete reactions often trace back to the quality and handling of the reagents. Before delving into complex condition optimization, it is crucial to validate the foundational components of your reaction.

Q1: My reaction has stalled with significant starting material remaining. Could my brominating agent be the problem?

A: Absolutely. The activity of the brominating agent is a primary suspect in stalled reactions. Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) have stability and purity considerations.

  • N-Bromosuccinimide (NBS) Purity: NBS is a crystalline solid that is convenient to handle, but it can degrade over time, especially with exposure to moisture and light.[1] A key visual indicator of degradation is the color. Pure, active NBS should be a white to off-white solid.[2] If your reagent is yellow or orange, it likely contains molecular bromine (Br₂) from decomposition, which can lead to unreliable reactivity and inaccurate stoichiometry.[3] For many reactions, particularly those sensitive to Br₂ concentration like allylic brominations, using impure NBS can give unreliable results.[4]

    • Causality: The desired reactivity of NBS often relies on it being a source for a low, steady concentration of bromine radicals or electrophilic bromine.[5][6] The presence of excess free Br₂ from the start can alter the reaction pathway and lead to side products or incomplete conversion.

    • Solution: It is highly recommended to purify NBS by recrystallization from hot water before use, especially if the reagent is colored.[2][3][4] This simple step removes succinimide and trapped bromine, yielding pure white crystals of active NBS.

  • Molecular Bromine (Br₂) Stability: While seemingly straightforward, Br₂ is volatile and highly corrosive.[1] If it is being added as a solution (e.g., in acetic acid or CH₂Cl₂), ensure the solution has been recently prepared and accurately titrated. Improper storage can lead to a decrease in concentration.

  • Stoichiometry Control: Incomplete conversion can occur if the brominating agent is the limiting reagent. While a 1:1 stoichiometry is theoretically sufficient, it is common practice to use a slight excess (e.g., 1.1 equivalents) of the brominating agent to drive the reaction to completion.[7] However, a large excess should be avoided as it can promote the formation of di- or poly-brominated products.[8]

Section 2: Optimizing Reaction Conditions

The correct interplay of solvent, temperature, and catalysts is essential for a successful bromination. An incomplete reaction is a clear signal that one or more of these parameters may be suboptimal for your specific substrate.

Q2: I am attempting a radical bromination (allylic or benzylic) with NBS, but I'm seeing no product formation. What am I missing?

A: This is a classic issue that almost always points to a failure in radical chain initiation. Radical brominations with NBS are not spontaneous; they require an external energy source to begin the reaction.[9]

  • The Role of Initiators: The reaction proceeds via a free-radical chain mechanism.[10] This chain must be started by a radical initiator . The most common initiators are azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][11] These molecules have weak bonds that cleave homolytically under heat or light to produce the initial radicals that start the chain reaction.[12][13] Alternatively, UV light (often from a sunlamp or mercury vapor lamp) can be used to initiate the reaction by cleaving the N-Br bond in NBS or the Br-Br bond.[4][14]

    • Causality: Without an initiator, the energy barrier to form the first bromine radical is too high under typical thermal conditions, and the propagation phase of the reaction never begins.[9]

    • Solution: Add a catalytic amount (1-5 mol%) of AIBN or BPO to your reaction mixture, or irradiate the flask with a suitable UV light source. For thermally initiated reactions, ensure the temperature is high enough to decompose the initiator (typically refluxing in a solvent like carbon tetrachloride or cyclohexane).[5][11]

  • Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Molecular oxygen (O₂) from the air is a di-radical that can scavenge and quench the radicals in your chain reaction, preventing propagation.[15]

    • Solution: Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use by sparging with an inert gas can also be beneficial.

Below is a workflow to diagnose initiation problems in radical bromination.

graph TD { A[Start: No Product in Radical Bromination] --> B{Initiator Used?}; B -->|No| C[Add Radical Initiator (e.g., AIBN, BPO) or use UV light]; B -->|Yes| D{Reaction Heated?}; D --> |No| E[Heat to appropriate temperature for initiator decomposition (e.g., reflux)]; D --> |Yes| F{Inert Atmosphere?}; F --> |No| G[Degas solvent and run under N2 or Ar]; F --> |Yes| H[Problem likely lies elsewhere (e.g., Reagent Purity, Substrate)]; C --> I[Re-run Experiment]; E --> I; G --> I;

}

Workflow for troubleshooting radical initiation.
Q3: My electrophilic aromatic bromination is very slow or incomplete. How can I increase the reaction rate?

A: The rate of electrophilic aromatic substitution (EAS) is highly dependent on the electron density of the aromatic ring and the electrophilicity of the bromine source.

  • Substrate Reactivity: Rings substituted with electron-donating groups (EDGs) like -OH, -OR, or -NH₂ are "activated" and react quickly, sometimes without a catalyst.[11][16] Conversely, rings with electron-withdrawing groups (EWGs) like -NO₂, -CN, or -C(O)R are "deactivated" and react very slowly.[17]

    • Causality: EDGs donate electron density into the ring, stabilizing the positively charged intermediate (the arenium ion) and lowering the activation energy of the reaction. EWGs pull density away, destabilizing the intermediate and raising the activation energy.

    • Solution: For deactivated or weakly activated substrates, a Lewis acid catalyst is required.[18] Common catalysts include FeBr₃, AlCl₃, or ZrCl₄.[18][19] The Lewis acid coordinates to the brominating agent (e.g., Br₂), making the bromine atom much more electrophilic and capable of reacting with a less nucleophilic aromatic ring.[20]

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. For many electrophilic brominations, polar aprotic solvents like acetonitrile can be effective.[21] In some cases, changing from a non-polar solvent to a more polar one can increase the rate of reaction.[22] However, the solvent must be inert to bromination itself.[23]

The diagram below illustrates how reaction conditions direct the outcome for a versatile substrate like toluene.

graph G { layout=dot; rankdir=LR; node[shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge[fontname="Helvetica"];

}

Dictating bromination pathway by condition selection.

Section 3: Addressing Selectivity and Side Reactions

Sometimes the issue isn't a lack of conversion, but the formation of a complex mixture of undesired products. Controlling selectivity is key to obtaining a high yield of the target molecule.

Q4: I'm getting a mixture of mono- and di-brominated products. How can I favor mono-bromination?

A: The formation of multiple products is a common challenge, especially with highly activated substrates.

  • Control Stoichiometry: This is the most critical factor. Ensure you are not using a large excess of the brominating agent. Start with 1.0-1.1 equivalents and monitor the reaction closely.[7]

  • Temperature Control: Many brominations are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can slow the reaction rate and give greater control, preventing over-bromination.[21]

  • Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a slow solution via a syringe pump. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution. Using NBS is itself a method of maintaining a low, steady concentration of Br₂.[6]

Q5: My aromatic bromination is yielding a mixture of ortho and para isomers. How can I improve regioselectivity?

A: The ortho:para ratio is governed by a combination of electronic and steric effects, which can be manipulated through solvent choice.

  • Solvent Polarity and Hydrogen Bonding: As a general trend, polar solvents tend to favor the formation of the para isomer, while nonpolar solvents often lead to a higher proportion of the ortho product.[22] For substrates with -OH or -NH₂ groups, this effect is particularly pronounced. A hydrogen-bonding solvent like acetonitrile can interact with the substituent, sterically blocking the ortho positions and directing the incoming electrophile to the more accessible para position.[24] Conversely, a non-polar, non-hydrogen-bonding solvent like toluene or carbon tetrachloride leaves the ortho positions more available for attack.[24][25]

Solvent TypeTypical SolventsPredominant Isomer (for Phenols/Anilines)Underlying Cause
Polar, H-Bonding Acetonitrile, WaterparaSolvent sterically shields ortho positions via H-bonding.[24]
Non-Polar Toluene, CCl₄, HexaneorthoOrtho positions are more sterically accessible.[22][25]

Section 4: Key Experimental Protocols

Here are detailed, field-proven protocols for key procedures mentioned in this guide.

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)

This procedure should be performed in a well-ventilated fume hood.

  • Preparation: For every 10 g of impure NBS, place 100 mL of deionized water into an Erlenmeyer flask.[4] Heat the water to 90-95 °C on a hot plate. Do not boil.

  • Dissolution: Remove the hot water from the heat and, working quickly and carefully, add the impure NBS to the hot water with stirring. The NBS should dissolve rapidly.[2]

  • Crystallization: Place the flask in an ice-water bath to induce rapid crystallization. Pure, white needles or crystals of NBS will precipitate from the solution.[2]

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: While still under vacuum, wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes. For best results, dry the purified NBS in a vacuum desiccator overnight. Store the pure, white NBS in a sealed container protected from light.

Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the consumption of starting material and the appearance of the product.[26]

  • Plate Preparation: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a TLC plate. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting:

    • Using a capillary tube, spot the starting material solution on the 'SM' mark.

    • Carefully withdraw a small aliquot from your reaction mixture (a drop on the end of a glass pipette is sufficient) and dilute it in a small vial with solvent. Spot this on the 'RM' mark.

    • Spot both the starting material and the reaction mixture on top of each other at the 'C' mark. This helps distinguish spots that are very close together.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate.[26] The solvent level should be below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Common methods include:

    • UV Light: If your compounds are UV-active, they will appear as dark spots under a UV lamp (254 nm).[27]

    • Staining: If compounds are not UV-active, use a chemical stain like potassium permanganate (KMnO₄), which reacts with many functional groups, or an iodine chamber.[27][28]

  • Interpretation: Compare the 'RM' lane to the 'SM' lane. As the reaction proceeds, the starting material spot in the 'RM' lane should diminish in intensity, and a new spot (the product) should appear.[29] The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[30]

Protocol 3: Standard Quench and Aqueous Work-up

This procedure safely neutralizes excess bromine and removes acidic byproducts.

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice-water bath.

  • Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[31] Continue adding until the characteristic orange/yellow color of bromine disappears. This indicates the excess bromine has been reduced to colorless bromide ions.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you may need to add more of that solvent and/or water to achieve good layer separation.

  • Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[31] This will neutralize acidic byproducts like HBr. Caution: This will generate CO₂ gas. Swirl the funnel gently at first and vent frequently to release pressure before shaking vigorously.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be purified further (e.g., by column chromatography or recrystallization).

References

Technical Support Center: Preventing Side Reactions During Electrophilic Bromination with NBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Bromosuccinimide (NBS) applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during electrophilic bromination reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What makes NBS a selective brominating agent compared to Br₂?

N-Bromosuccinimide (NBS) is favored for its ability to provide a low, controlled concentration of molecular bromine (Br₂) in the reaction mixture.[1][2] This is crucial for preventing unwanted side reactions. While elemental bromine (Br₂) can be highly reactive and lead to issues like over-bromination or addition reactions across double bonds, NBS releases Br₂ slowly.[2][3] This controlled release is key to achieving selective allylic and benzylic brominations.[1][4]

Q2: Can NBS participate in both radical and ionic reaction mechanisms?

Yes, the versatility of NBS is one of its key attributes.[1] In the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light and typically in non-polar solvents like carbon tetrachloride (CCl₄), NBS facilitates radical substitution at allylic and benzylic positions.[4][5] Conversely, in polar solvents, NBS can act as a source of electrophilic bromine, leading to ionic reactions such as addition to alkenes to form bromohydrins or electrophilic aromatic substitution.[1][6]

Q3: My NBS reagent is yellow/brown. Can I still use it?

Pure NBS is a white crystalline solid.[5][7] A yellow or orange color indicates degradation and the presence of molecular bromine (Br₂).[7][8] While crude NBS might suffice for some robust reactions like the Wohl-Ziegler reaction, for most applications, and to ensure reproducibility, purification is highly recommended.[5][8] Using impure NBS can lead to unreliable results and the formation of side products due to an unknown concentration of the active reagent.[5][8]

Q4: How do I properly purify and store NBS?

NBS can be purified by recrystallization from hot water.[5][7] A common procedure involves dissolving the impure NBS in water preheated to 90-95 °C and then allowing it to crystallize upon cooling.[5][7] After purification, NBS should be stored in a refrigerator in a cool, dark, and dry place to prevent decomposition.[6][9]

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable protocols.

Issue 1: Lack of Selectivity - Competing Radical vs. Ionic Pathways

One of the most common challenges is achieving the desired regioselectivity, particularly when the substrate has multiple reactive sites susceptible to both radical and ionic attack.

Causality:

The reaction pathway is largely dictated by the reaction conditions.

  • Radical Pathway (Allylic/Benzylic Bromination): Favored by non-polar solvents (e.g., CCl₄), the presence of a radical initiator, and light.[5][10] These conditions promote the homolytic cleavage of the N-Br bond, initiating a radical chain reaction.[1][11]

  • Ionic Pathway (Alkene Addition/Aromatic Bromination): Favored by polar solvents (e.g., aqueous DMSO, acetonitrile), which can stabilize ionic intermediates like the bromonium ion.[1][6]

Troubleshooting Workflow:

G start Problem: Competing Radical vs. Ionic Bromination sub_check Is the desired product from a radical or ionic pathway? start->sub_check radical_path Desired: Radical Pathway (Allylic/Benzylic) sub_check->radical_path Radical ionic_path Desired: Ionic Pathway (Alkene/Aromatic) sub_check->ionic_path Ionic radical_sol Ensure Anhydrous, Non-polar Solvent (e.g., CCl₄). Add a Radical Initiator (AIBN, Benzoyl Peroxide). Use a light source if necessary. radical_path->radical_sol ionic_sol Use Polar Solvents (e.g., Acetonitrile, aq. DMSO). Exclude radical initiators and light. ionic_path->ionic_sol

Caption: Decision workflow for directing NBS bromination pathway.

Protocol for Maximizing Radical Pathway Selectivity (Wohl-Ziegler Reaction):
  • Solvent and Reagent Preparation: Use anhydrous carbon tetrachloride (CCl₄) as the solvent.[5] Ensure your NBS is freshly recrystallized and your substrate is free of water.[5][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the substrate in CCl₄.[12] Add 1.05 equivalents of NBS and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.[13]

  • Initiation: Heat the mixture to reflux.[13] Alternatively, the reaction can be initiated by irradiation with a suitable lamp.[14]

  • Monitoring: The reaction can be monitored by observing the consumption of the denser NBS at the bottom of the flask and the appearance of the less dense succinimide byproduct, which floats to the surface.[12] TLC analysis can also be used.[3]

  • Work-up: Upon completion, cool the reaction mixture and filter off the succinimide.[12] Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine.[15][16] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[15]

Issue 2: Over-bromination - Formation of Di- and Poly-brominated Products

This is a frequent issue, especially with activated substrates, leading to a mixture of products and reduced yield of the desired mono-brominated compound.[3][17]

Causality:

Over-bromination occurs when the mono-brominated product is sufficiently reactive to compete with the starting material for the brominating agent.[3] This is exacerbated by:

  • Using a large excess of NBS.[3]

  • High reaction temperatures.[3]

  • Prolonged reaction times.[3]

Preventative Measures & Troubleshooting:
ParameterRecommendationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS.[3][14]Minimizes the availability of the brominating agent for subsequent reactions with the product.
Temperature Maintain lower reaction temperatures. For light-induced reactions, temperatures as low as 0 °C can improve selectivity.[14]Favors the desired mono-bromination and reduces the rate of competing side reactions.[3]
Addition Method Add the NBS portion-wise or as a slurry over time.[17]Maintains a low concentration of the brominating species, favoring reaction with the more abundant starting material.
Monitoring Closely monitor the reaction progress via TLC or GC-MS.[3]Allows for quenching the reaction as soon as the starting material is consumed, preventing further bromination of the product.
Protocol for Minimizing Over-bromination in Benzylic Systems:
  • Reaction Setup: Dissolve the toluene derivative in a suitable solvent like acetonitrile.[14] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add 1.05 equivalents of NBS in one portion.[14]

  • Initiation: Irradiate the mixture with a household compact fluorescent lamp.[14]

  • Monitoring: Monitor the reaction closely by TLC. The reaction should be stopped once the starting material is no longer visible.

  • Work-up: Quench the reaction by washing with an aqueous solution of sodium thiosulfate.[18] Proceed with a standard aqueous workup as described previously.[15]

Issue 3: Hydrolytic Side Reactions

The presence of water can lead to the formation of unwanted byproducts, such as bromohydrins from alkenes or hydrolysis of the desired product.[5]

Causality:

NBS can react with water to form hypobromous acid.[19] In the presence of alkenes, this can lead to the formation of bromohydrins.[5] Additionally, many brominated products can be sensitive to hydrolysis, especially under prolonged reaction times or during work-up.[5]

Preventative Measures:
  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5][10] The addition of barium carbonate can help maintain anhydrous and acid-free conditions.[5]

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to minimize the risk of product hydrolysis.

  • Controlled Aqueous Work-up: When performing an aqueous wash, use cold solutions and minimize contact time, especially if the product is known to be hydrolytically unstable.

Issue 4: Aromatic Ring Bromination in Substrates with Benzylic Positions

For substrates containing both an activated aromatic ring and a benzylic position, competing electrophilic aromatic substitution can occur.[20]

Causality:

The reaction conditions determine the selectivity. While radical conditions favor benzylic bromination, certain conditions can promote electrophilic attack on the aromatic ring.[6][20] Toluene, for instance, is highly activated towards aromatic electrophilic substitution, making selective benzylic bromination challenging.[20]

Troubleshooting Solvent and Initiator Selection:

The choice of solvent and initiator is critical for directing the reaction to the desired position.[6][21]

G start Problem: Benzylic vs. Aromatic Bromination solvent_choice Select Solvent & Initiator start->solvent_choice nonpolar Non-polar Solvent (CCl₄) + Radical Initiator (AIBN/BPO) solvent_choice->nonpolar For Benzylic polar Polar Solvent (CH₃CN, H₂SO₄) solvent_choice->polar For Aromatic benzylic_outcome Favors Benzylic Bromination (Radical Pathway) nonpolar->benzylic_outcome aromatic_outcome Favors Aromatic Bromination (Ionic Pathway) polar->aromatic_outcome

Caption: Solvent selection for benzylic vs. aromatic bromination.

For highly activated systems, photo-initiated reactions in solvents like dichloromethane at lower temperatures can provide better selectivity for benzylic bromination over thermal initiation with AIBN.[20]

Post-Reaction Work-up and Purification

Proper work-up is essential to remove unreacted NBS and the succinimide byproduct, which can otherwise contaminate the final product.[15][22]

Standard Aqueous Work-up Protocol:
  • Quenching: Cool the reaction mixture. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess NBS.[15]

  • Extraction: Dilute the mixture with a suitable organic solvent and transfer to a separatory funnel. Wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to remove the succinimide byproduct.[15][23]

    • Water.[23]

    • Brine (saturated NaCl solution) to aid in the removal of residual water.[15][23]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[15]

Troubleshooting Purification:
  • Persistent Succinimide: If succinimide remains in the organic layer, increase the number and volume of the basic washes.[15] For base-sensitive products, use repeated washes with deionized water.[22]

  • Product Co-elution with Succinimide: If co-elution occurs during column chromatography, try adjusting the polarity of the eluent system.[22] Sometimes a less polar mobile phase can improve separation.

References

Technical Support Center: Navigating Reaction Scale-Up Variability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigation and Troubleshooting

Welcome to the Technical Support Center for Reaction Scale-Up. As a Senior Application Scientist, I've designed this space to move beyond generic protocols and provide you with a deeper, mechanistic understanding of the challenges you face when transitioning a chemical synthesis from the bench to pilot or production scale. The core principle of successful scale-up is not just about multiplying ingredient quantities; it's about understanding how fundamental physical phenomena like mixing, heat transfer, and mass transfer behave differently in larger volumes and geometries.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. Each section will explain the "why" behind the problem and offer actionable, field-proven strategies and experimental protocols to mitigate variability and ensure your process is robust, safe, and reproducible.

Section 1: Mixing In-efficiencies and Their Impact on Reaction Outcomes

One of the most common and critical challenges in scaling up a process is maintaining consistent mixing.[4] What works perfectly in a 1-liter round-bottom flask can lead to side reactions, poor yield, and inconsistent product quality in a 100-liter reactor.[5] This is because mixing dynamics do not scale linearly.

FAQ 1: My reaction is producing more impurities and a lower yield after scaling up, even though I've kept all reagent ratios and temperatures the same. What's going on?

Answer: This is a classic sign of a mixing-sensitive reaction. In a small flask, reactants are dispersed almost instantaneously. In a large reactor, it takes a finite amount of time for a newly introduced reagent to be distributed throughout the vessel.[3] If your reaction kinetics are faster than your mixing time, localized areas of high reactant concentration can lead to the formation of undesired byproducts.[4][5]

Causality: The fundamental issue lies in the interplay between reaction kinetics and mass transfer.[5] Inadequate mixing leads to concentration gradients, which can alter reaction pathways and rates.[6]

Troubleshooting Protocol:

  • Characterize Your Mixing Time: First, you need to understand the mixing efficiency of your large-scale reactor. This can be done experimentally using a tracer study.

  • Compare Mixing Time to Reaction Half-Life: As a rule of thumb, if the reaction half-life is significantly shorter than the mixing time, you have a mixing-sensitive process.[7]

  • Optimize Agitation: Increase the agitator speed to improve turbulence and reduce mixing time. However, be mindful of shear-sensitive molecules or potential splashing.

  • Evaluate Feed Strategy: The location of your feed tube is critical.[5] Introducing a reactant at the surface near the vessel wall, where mixing is least intense, can exacerbate the problem.[4] Position the feed tube in a region of high turbulence, typically near the impeller.[4]

  • Consider a Semi-Batch Approach: For highly exothermic or fast reactions, a semi-batch process where one reactant is added gradually allows for better control over concentration and temperature.[8]

Section 2: Heat Transfer Limitations and Thermal Runaway Risks

A critical safety and process control issue in scale-up is managing the heat of reaction. The ability to remove heat does not scale at the same rate as the volume in which heat is generated. This is due to the decreasing surface-area-to-volume ratio as the reactor size increases.[1][9]

FAQ 2: I'm struggling to maintain the target temperature in my large reactor. The batch temperature keeps overshooting, especially during reagent addition. Why is this happening and what are the risks?

Answer: This is a clear indication that your reactor's heat removal capacity is being overwhelmed by the heat generated from your reaction (exotherm). This is a dangerous situation that can lead to thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous pressure buildup, equipment failure, and even an explosion.[8][10]

Causality: The surface area available for heat transfer (the reactor wall) increases by a square of the reactor's dimension, while the volume (where the reaction generates heat) increases by a cube. This fundamental geometric principle is at the heart of many scale-up thermal management problems.[1]

Troubleshooting & Mitigation Workflow:

Caption: Workflow for troubleshooting and mitigating heat transfer limitations during reaction scale-up.

Experimental Protocol: Determining the Overall Heat Transfer Coefficient (U)

A crucial step in diagnosing heat transfer issues is to experimentally determine the overall heat transfer coefficient (U) for your specific reactor setup.[11]

  • System Setup: Fill the reactor with a known volume of a well-characterized solvent (e.g., water or toluene).

  • Isothermal Hold: Set the jacket temperature to a specific value (e.g., 50°C) and allow the internal temperature to equilibrate.

  • Temperature Step Change: Rapidly change the jacket temperature to a new setpoint (e.g., 20°C).

  • Data Logging: Record the internal and jacket temperatures over time until the internal temperature stabilizes at the new setpoint.

  • Calculation: The rate of temperature change of the solvent is directly related to the heat transfer. Using the known properties of the solvent (mass, specific heat), the surface area of the reactor, and the temperature difference between the jacket and the bulk liquid, the overall heat transfer coefficient (U) can be calculated.[12]

Data Presentation: Typical Heat Transfer Coefficients

Reactor ScaleTypical Surface Area to Volume Ratio (m²/m³)Typical Overall Heat Transfer Coefficient (U) (W/m²K)
1 L Lab Reactor~48300 - 600
100 L Pilot Reactor~9.6150 - 400
10,000 L Production Reactor~2.150 - 250

Note: These are approximate values and can vary significantly based on reactor design, agitation, and fluid properties.

Section 3: Mass Transfer Challenges in Multiphase Reactions

For reactions involving multiple phases (e.g., gas-liquid, liquid-liquid), the rate of reaction is often limited by how quickly the reactants can move between the phases.[1] This is known as mass transfer limitation.

FAQ 3: My hydrogenation reaction is significantly slower at the pilot scale compared to the lab, even with the same catalyst loading and hydrogen pressure. What is limiting my reaction rate?

Answer: This is a common issue in gas-liquid reactions and strongly suggests that your reaction has become mass transfer limited.[1] The overall reaction rate is no longer dictated by the intrinsic chemical kinetics but by the rate at which hydrogen can dissolve from the gas phase into the liquid phase to reach the catalyst surface.[4][5]

Causality: The gas-liquid mass transfer is governed by the interfacial area between the gas and liquid and the mass transfer coefficient (kLa). In a larger reactor, achieving the same level of gas dispersion and interfacial area as in a small, vigorously stirred flask is challenging.[1]

Mitigation Strategies:

  • Increase Agitation: Higher agitation speeds can break up gas bubbles, increasing the interfacial area for mass transfer.

  • Impeller Design: Use a gas-entraining impeller (e.g., a Rushton turbine) designed to effectively disperse gas into the liquid phase.

  • Sparging: Optimize the hydrogen delivery system. A sparger with fine pores can create smaller bubbles, increasing the surface area for a given gas flow rate.

  • Quantify kLa: The most robust approach is to match the mass transfer coefficient (kLa) between scales, rather than just matching agitation speed or power input per volume.[5] This ensures that the rate of gas dissolution is consistent.

Experimental Workflow for kLa Determination:

kLa_Determination_Workflow Start Reaction appears mass-transfer limited Setup Set up reactor with solvent and install dissolved oxygen (DO) probe Start->Setup Deoxygenate Sparge with inert gas (N2) until DO reading is zero Setup->Deoxygenate IntroduceGas Switch to process gas (e.g., Air or O2) at a defined flow rate and start agitation Deoxygenate->IntroduceGas MonitorDO Record DO concentration over time IntroduceGas->MonitorDO Calculate Plot ln(C* - Ct) vs. time. The slope of the line is -kLa MonitorDO->Calculate ScaleUp Adjust agitation and gas flow in large reactor to match the kLa value from the lab scale Calculate->ScaleUp

Caption: Experimental workflow for determining the mass transfer coefficient (kLa).

Section 4: Leveraging Modern Tools for Predictive Scale-Up

While experimental troubleshooting is essential, modern computational and analytical tools can help predict and mitigate scale-up issues before they arise.

  • Computational Fluid Dynamics (CFD): CFD modeling can simulate the fluid flow, mixing patterns, and heat transfer within a virtual model of your reactor.[13][14] This allows you to test different impeller designs, feed locations, and agitation speeds computationally, saving significant time and resources compared to physical experiments.[15]

  • Process Analytical Technology (PAT): PAT involves using in-situ analytical tools (like FTIR or Raman spectroscopy) to monitor reaction progress in real-time.[16][17][18] By tracking the concentration of reactants, intermediates, and products as they form, you can gain a much deeper understanding of your reaction kinetics and identify deviations from the expected profile immediately.[19][20] This is invaluable for detecting mixing or temperature issues as they happen.

By combining a fundamental understanding of the underlying physical principles with systematic experimental investigation and modern modeling tools, you can successfully navigate the complexities of reaction scale-up, ensuring a safe, efficient, and reproducible manufacturing process.

References

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyrazole Derivatives and the Imperative of Rigorous Characterization

Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their remarkable versatility and broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, have established them as privileged scaffolds in medicinal chemistry.[4][5][6] The therapeutic efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, including the nature and position of substituents on the pyrazole ring. Consequently, the unambiguous characterization of these derivatives is a cornerstone of drug discovery and development, ensuring structural integrity, purity, and a thorough understanding of structure-activity relationships (SAR).[4][7]

This guide, curated from the perspective of a Senior Application Scientist, provides a comparative overview of the principal analytical techniques for the characterization of pyrazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our focus will be on providing practical insights into leveraging these methods for comprehensive structural elucidation and purity assessment.

The Analytical Toolkit: A Comparative Overview

The characterization of pyrazole derivatives relies on a synergistic application of various analytical techniques. The choice of method is dictated by the specific information required, whether it be structural confirmation, isomeric differentiation, or quantification. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Workflow for Comprehensive Characterization of Pyrazole Derivatives

Workflow for Pyrazole Characterization cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Further Characterization & Purity cluster_3 Definitive Structure & Stereochemistry Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography NMR NMR Purification->NMR Confirm core structure MS MS NMR->MS Verify molecular weight IR IR MS->IR Identify functional groups HPLC_GC HPLC/GC IR->HPLC_GC Assess purity & separate isomers UV_Vis UV-Vis HPLC_GC->UV_Vis Electronic transitions & quantification XRay X-Ray Crystallography HPLC_GC->XRay If single crystal available Method Selection Logic Goal Goal Initial Confirmation Initial Confirmation Goal->Initial Confirmation Structural Elucidation Isomeric Mixture? Isomeric Mixture? Need 3D Structure? Need 3D Structure? Isomeric Mixture?->Need 3D Structure? No Separation & Purity Separation & Purity Isomeric Mixture?->Separation & Purity Yes Absolute Configuration Absolute Configuration Need 3D Structure?->Absolute Configuration Yes Initial Confirmation->Isomeric Mixture? Separation & Purity->Need 3D Structure?

References

A Guide to the Structural Validation of Methyl 4-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, pyrazoles represent a privileged scaffold, appearing in a multitude of bioactive compounds. This guide provides an in-depth technical comparison for the structural validation of methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , a key building block in the synthesis of pharmaceuticals and agrochemicals.

Given the limited availability of published, peer-reviewed spectroscopic data for this specific methyl ester, this guide will employ a comparative methodology. We will lean on the comprehensive characterization of its close analogue, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , to establish a robust analytical framework. This approach not only provides a reliable pathway for the validation of the target molecule but also highlights the subtle yet predictable differences between closely related chemical structures.

The Imperative of Unambiguous Structure Elucidation

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. In drug discovery, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. Therefore, a multi-technique approach to structural validation is not just best practice; it is a scientific necessity. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and for the broader class of molecules, X-ray crystallography.

Strategic Workflow for Structural Validation

The validation process follows a logical progression, starting with techniques that confirm the molecular weight and elemental composition, followed by methods that piece together the molecular framework atom by atom.

Structural_Validation_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure Mass_Spec Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Mass_Spec->NMR Confirms Mass IR_Spec Infrared (IR) Spectroscopy - Functional Group Identification NMR->IR_Spec Provides Connectivity X_Ray X-Ray Crystallography (If single crystal available) IR_Spec->X_Ray Confirms Functional Groups

Caption: A typical workflow for the structural validation of a small molecule.

Comparative Spectroscopic Analysis: Methyl vs. Ethyl Ester

The primary data for our comparison comes from the detailed characterization of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. We will use this to predict and interpret the expected data for our target molecule, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.

Assignment Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate [1]Expected for this compound Rationale for Expected Shift
Pyrazole CH7.79 ppm (s, 1H)~7.8 ppm (s, 1H)The electronic environment of the pyrazole ring proton is identical in both molecules.
N-CH₃3.78 ppm (s, 3H)~3.8 ppm (s, 3H)The N-methyl group is electronically distant from the ester group, so its chemical shift should be very similar.
O-CH₂-CH₃4.19 ppm (q, J = 7.1 Hz, 2H)N/AThis signal is characteristic of the ethyl group and will be absent in the methyl ester.
O-CH₂-CH₃1.23 ppm (t, J = 7.1 Hz, 3H)N/AThis signal is characteristic of the ethyl group and will be absent in the methyl ester.
O-CH₃N/A~3.9 ppm (s, 3H)A singlet corresponding to the three protons of the methyl ester group is expected. The chemical shift is slightly downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Assignment Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate [1]Expected for this compound Rationale for Expected Shift
C=O161.4 ppm~161-162 ppmThe carbonyl carbon's environment is very similar, a minor shift may be observed.
Pyrazole CH141.6 ppm~141-142 ppmThe pyrazole ring carbons should have nearly identical chemical shifts.
Pyrazole C-Br117.7 ppm~117-118 ppmThe pyrazole ring carbons should have nearly identical chemical shifts.
Pyrazole C-CO₂R113.6 ppm~113-114 ppmThe pyrazole ring carbons should have nearly identical chemical shifts.
N-CH₃37.8 ppm~38 ppmThe N-methyl carbon's chemical shift should be consistent.
O-CH₂-CH₃60.1 ppmN/AThis signal is characteristic of the ethyl group.
O-CH₂-CH₃14.1 ppmN/AThis signal is characteristic of the ethyl group.
O-CH₃N/A~52-53 ppmA new signal for the methyl ester carbon is expected in this region.
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule.

For ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate , the calculated mass for [M+H]⁺ is 232.9920 (for ⁷⁹Br) and 234.9900 (for ⁸¹Br). The experimentally found values were 232.9917 and 234.9897, respectively, confirming the formula C₇H₉BrN₂O₂.[1]

For our target molecule, This compound (C₆H₇BrN₂O₂), the expected HRMS data would be:

  • Calculated [M+H]⁺: 218.9764 (for ⁷⁹Br) and 220.9743 (for ⁸¹Br).

A key feature to look for in the mass spectrum is the characteristic isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their vibrational frequencies.

Functional Group Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate [1]Expected for this compound Rationale
C=O (ester) stretch1709 cm⁻¹~1710-1725 cm⁻¹The carbonyl stretching frequency is highly characteristic and should be very similar in both compounds.
C-H (sp³) stretch2995, 2974, 2931, 2871 cm⁻¹~2950-3000 cm⁻¹These bands correspond to the C-H stretching of the methyl and ethyl groups. The methyl ester will show fewer bands in this region.
C-O (ester) stretch1214, 1173 cm⁻¹~1200-1250 cm⁻¹The C-O stretching vibrations of the ester group are expected in this region.
Pyrazole ring vibrations1528, 1470 cm⁻¹~1530, 1470 cm⁻¹The pyrazole ring vibrations should be largely unaffected by the change in the ester alkyl group.

The Gold Standard: X-Ray Crystallography

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure in the solid state. Although a crystal structure for the target molecule is not publicly available, analysis of related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate , reveals important insights into the solid-state packing and intermolecular interactions of this class of compounds. In the case of the latter, hydrogen bonding and other non-covalent interactions play a significant role in the crystal lattice. Should a crystalline sample of this compound be obtained, X-ray crystallography would be the ultimate validation step.

Experimental Protocols

To ensure data integrity, the following are generalized, best-practice protocols for acquiring the validation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare the measured mass and isotopic pattern with the theoretical values.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, use the attenuated total reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Experimental_Protocol_Flow Start Start: Purified Compound NMR_Prep NMR Sample Prep (Dissolve in CDCl₃) Start->NMR_Prep MS_Prep MS Sample Prep (Dilute in MeOH) Start->MS_Prep IR_Prep IR Sample Prep (ATR) Start->IR_Prep NMR_Acq NMR Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition (ESI+) MS_Prep->MS_Acq IR_Acq IR Acquisition IR_Prep->IR_Acq Data_Analysis Data Analysis & Structural Confirmation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis

Caption: A streamlined workflow for the spectroscopic analysis of a purified compound.

Conclusion: A Self-Validating System

By systematically applying a suite of analytical techniques and comparing the acquired data with that of a closely related and well-characterized analogue, a high degree of confidence in the structure of this compound can be achieved. The consistency across NMR, MS, and IR data creates a self-validating system, where each piece of information corroborates the others. This rigorous approach to structural validation is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Pyrazole Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of pyrazole derivatives is a critical step in the journey from synthesis to application. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its correct structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of your research. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose, grounded in experimental data and practical insights. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules, and pyrazoles are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

¹H NMR Spectroscopy: A First Look at the Pyrazole Core

Proton NMR provides the initial and often most immediate insights into the pyrazole structure. The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of substituents.

  • C4-H: This proton typically resonates in the range of 6.0-6.5 ppm and often appears as a triplet due to coupling with the two adjacent ring protons (in N-unsubstituted pyrazoles) or as a singlet if C3 and C5 are substituted.

  • C3-H and C5-H: These protons are in closer proximity to the nitrogen atoms and are therefore more deshielded, appearing further downfield, typically between 7.0 and 8.0 ppm. In N-unsubstituted pyrazoles, rapid tautomerization can lead to a time-averaged spectrum where the C3-H and C5-H signals may be broadened or appear as a single, averaged signal.[1]

  • N1-H: The N-H proton of the pyrazole ring is often broad and its chemical shift is highly dependent on the solvent and concentration, typically appearing between 10 and 14 ppm. In protic solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.[2]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in CDCl₃

Substituent at C3Substituent at C5C4-H (ppm)Reference
HH~6.37[3]
CH₃H~6.0[4]
PhenylH~6.8[5]
CH₃CH₃~5.8[6]
PhenylPhenyl~7.2[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a direct view of the carbon framework of the pyrazole.

  • C4: This carbon is the most shielded of the ring carbons, typically resonating between 100 and 110 ppm.

  • C3 and C5: These carbons are adjacent to the nitrogen atoms and are more deshielded, appearing in the range of 130-150 ppm. The specific chemical shifts are influenced by the nature of the substituents.[5][7] The presence of tautomerism in N-unsubstituted pyrazoles can lead to broadened signals for C3 and C5.[1]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles in DMSO-d₆

Substituent at C3Substituent at C5C3 (ppm)C4 (ppm)C5 (ppm)Reference
HH~134~105~134[7]
CH₃H~148~106~139[5]
PhenylH~150~103~142[5]
CH₃CH₃~147~106~147[7]
CF₃Phenyl~145 (q)~108~152[1]
¹⁵N NMR Spectroscopy: Probing the Heteroatoms

While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide invaluable information, particularly in distinguishing between N-substituted isomers and studying tautomerism.[8][9][10]

  • Pyrrole-like Nitrogen (N1): In N-unsubstituted pyrazoles, this nitrogen resonates at approximately -170 to -180 ppm relative to nitromethane.

  • Pyridine-like Nitrogen (N2): This nitrogen is more shielded and appears at around -120 to -130 ppm.

2D NMR Techniques: The Key to Unambiguous Assignments

For complex or asymmetrically substituted pyrazoles, 1D NMR spectra can be ambiguous. In these cases, 2D NMR experiments are essential for definitive structure confirmation.[2][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which proton is attached to which carbon.[2][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular framework, especially in highly substituted pyrazoles.[2][11][12] For instance, the C4-H proton will show a correlation to both the C3 and C5 carbons, aiding in their assignment.[2]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining the regiochemistry of N-substitution.[13]

Experimental Protocol: A General Workflow for NMR Analysis of a Novel Pyrazole

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to minimize the exchange of the N-H proton.[2]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • 2D NMR Acquisition (if necessary):

    • Run an HSQC experiment to correlate one-bond C-H connections.

    • Run an HMBC experiment to establish long-range C-H correlations (2-3 bonds). Optimize the J(C,H) parameter to around 8-10 Hz to detect these correlations effectively.[2]

    • Run a COSY experiment to identify H-H coupling networks.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Use the chemical shifts and coupling constants from the 1D spectra in conjunction with the correlations from the 2D spectra to assemble the pyrazole structure.

Visualization: NMR Workflow for Pyrazole Structure Elucidation

NMR_Workflow Start Purified Pyrazole Sample Prep Sample Preparation (Dissolve in Deuterated Solvent) Start->Prep NMR_1D 1D NMR Acquisition (¹H, ¹³C) Prep->NMR_1D Ambiguous Ambiguous Structure? NMR_1D->Ambiguous NMR_2D 2D NMR Acquisition (HSQC, HMBC, COSY) Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) NMR_2D->Analysis Structure Confirmed Pyrazole Structure Analysis->Structure Ambiguous->NMR_2D Yes Ambiguous->Analysis No

Caption: A typical workflow for pyrazole structure confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive technique that provides the molecular weight of the pyrazole and offers valuable structural information through the analysis of its fragmentation patterns.

Ionization Techniques
  • Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly characteristic of a particular pyrazole isomer and serves as a "fingerprint."[2]

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound.[3][8]

Characteristic Fragmentation of the Pyrazole Ring

The fragmentation of the pyrazole ring under EI-MS often involves the following key steps:

  • Loss of HCN: A common fragmentation pathway is the loss of a molecule of hydrogen cyanide (27 Da) from the molecular ion.

  • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule (28 Da).

  • Ring Cleavage: The pyrazole ring can undergo various ring-opening and rearrangement reactions, leading to a complex pattern of fragment ions. The specific fragmentation is highly dependent on the nature and position of the substituents.[2]

Table 3: Common Mass Spectral Fragments for a Generic Substituted Pyrazole

FragmentDescription
[M]⁺˙Molecular Ion
[M-H]⁺Loss of a hydrogen radical
[M-27]⁺Loss of HCN
[M-28]⁺Loss of N₂
[M-R]⁺Loss of a substituent radical

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups in a molecule. For pyrazoles, IR spectroscopy can confirm the presence of the N-H bond and other functional groups attached to the ring.

Table 4: Characteristic IR Absorption Frequencies for Pyrazoles

Functional GroupVibrationFrequency (cm⁻¹)Intensity
N-H (non-hydrogen bonded)Stretch3400-3500Medium
N-H (hydrogen bonded)Stretch3100-3300Broad, Strong
C-H (aromatic)Stretch3000-3100Medium
C=NStretch1550-1650Medium to Strong
C=CStretch1400-1600Medium to Strong
Ring Vibrations1300-1500Multiple bands

The broadness of the N-H stretching band is a strong indicator of hydrogen bonding, which is common for N-unsubstituted pyrazoles in the solid state or in concentrated solutions.[6][14]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole molecule. The position (λmax) and intensity (ε) of the absorption bands are characteristic of the conjugated π-electron system.

  • π → π* Transitions: Pyrazoles exhibit strong absorption bands in the UV region, typically between 200 and 250 nm, which are attributed to π → π* electronic transitions within the aromatic ring.[9][15]

  • n → π* Transitions: Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths.

The λmax is sensitive to the nature and position of substituents on the pyrazole ring. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[16][17]

Visualization: A Comparative Overview of Spectroscopic Techniques for Pyrazole Analysis

Spectro_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy Pyrazole Pyrazole Structure NMR Provides detailed connectivity and stereochemistry. ¹H, ¹³C, ¹⁵N, 2D (COSY, HSQC, HMBC) Pyrazole->NMR Detailed Structure MS Determines molecular weight and fragmentation patterns. EI for fingerprinting, ESI for molecular ion. Pyrazole->MS Molecular Formula IR Identifies key functional groups. N-H, C=N, C=C stretches. Pyrazole->IR Functional Groups UV Analyzes the conjugated π-electron system. π → π* and n → π* transitions. Pyrazole->UV Conjugation

Caption: Comparison of the information provided by different spectroscopic techniques.

Conclusion: An Integrated Approach for Confident Structure Confirmation

While each spectroscopic technique provides a unique piece of the puzzle, a truly confident structural confirmation of a pyrazole derivative relies on an integrated approach. The typical workflow begins with Mass Spectrometry to determine the molecular formula, followed by IR spectroscopy to identify key functional groups. Finally, a comprehensive set of NMR experiments (1D and 2D) is employed to piece together the precise connectivity and stereochemistry of the molecule. UV-Vis spectroscopy can provide complementary information about the electronic nature of the pyrazole system. By synergistically using these techniques, researchers can ensure the structural integrity of their compounds, which is the bedrock of reliable and reproducible science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents from anti-inflammatory drugs like celecoxib to anti-obesity agents like rimonabant[1][2]. The synthetic pathways to these valuable heterocycles, however, are often fraught with challenges, including the formation of regioisomers, reaction intermediates, and other byproducts that can confound biological assays and compromise product safety[3][4].

Therefore, rigorous and multi-faceted purity assessment is not merely a quality control checkpoint; it is an integral part of the discovery process. A compound's purity underpins the reliability of structure-activity relationship (SAR) data and ensures that observed biological effects are attributable to the target molecule alone. This guide provides an in-depth comparison of the essential analytical techniques for characterizing synthesized pyrazole derivatives, moving beyond procedural lists to explain the causality behind methodological choices.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture of a compound's purity and structural identity. A robust assessment relies on the orthogonal application of several analytical methods. The workflow typically begins with qualitative and structural confirmation, followed by quantitative purity determination.

Purity_Workflow cluster_0 Initial Synthesis Output cluster_1 Structural Confirmation & Identification cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Assessment raw_product Crude Synthesized Pyrazole Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) raw_product->nmr Primary Structure ms Mass Spectrometry (LRMS, HRMS) raw_product->ms Molecular Weight hplc HPLC-UV/PDA nmr->hplc Correlate Peaks final_assessment Confirmed Structure & Purity >95% nmr->final_assessment Structural Identity ms->hplc Correlate Peaks ms->final_assessment Molecular Formula hplc->final_assessment Quantitative Purity elemental Elemental Analysis (CHN) elemental->final_assessment Elemental Composition

Caption: A typical workflow for the comprehensive purity assessment of a synthesized pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, including pyrazole derivatives[5]. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, which is essential for confirming the desired structure and identifying isomers.

Why It's Critical for Pyrazoles: The synthesis of pyrazoles, particularly the Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl compound, can lead to the formation of regioisomers[3][6]. These isomers often have identical mass and similar chromatographic behavior, making them difficult to distinguish by other means. NMR, especially 2D techniques like COSY, HSQC, and HMBC, can definitively establish the connectivity between atoms, confirming which isomer has been formed[5].

Comparative NMR Data
TechniqueInformation ProvidedKey Insights for Pyrazole Purity
¹H NMR Proton environment, multiplicity (splitting), and integration.Confirms the presence of pyrazole ring protons, substituent protons, and their relative ratios. Crucial for identifying regioisomers, which will show a different set of peaks[3][7].
¹³C NMR Carbon skeleton of the molecule.Provides the number of unique carbon atoms, confirming the overall structure. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern[5][8].
2D NMR (COSY, HMBC) Correlation between nuclei (H-H, C-H).Establishes atom connectivity, providing definitive proof of structure and allowing for the unambiguous assignment of regioisomers where ¹H NMR alone might be insufficient[5].
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the dried pyrazole derivative[5].

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the pyrazole N-H proton[5][9].

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum first. Based on this, set the parameters for the ¹³C NMR spectrum. If structural ambiguity remains (e.g., suspected regioisomers), proceed with acquiring 2D NMR spectra such as COSY and HMBC.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the synthesized pyrazole[5]. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing the exact mass with high precision, which allows for the determination of the elemental composition and confirmation of the molecular formula[5].

Why It's a Necessary Complement to NMR: While NMR confirms the molecular structure, MS validates the molecular weight. A common pitfall is the presence of an unexpected adduct (e.g., with solvent) or an impurity that co-elutes or co-crystallizes with the product. MS can quickly identify these discrepancies. Furthermore, the fragmentation patterns observed in MS/MS experiments can provide additional structural information that corroborates NMR data[5][10].

Experimental Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 0.1-1 mg/mL) in a solvent like methanol or acetonitrile[5].

  • Method Setup: The sample is injected into an HPLC system coupled to the mass spectrometer. A short chromatographic gradient is often used to separate the main component from salts or minor impurities before it enters the ion source.

  • Ionization: Electrospray Ionization (ESI) is commonly used for pyrazole derivatives as it is a soft ionization technique suitable for polar compounds[5]. Select the appropriate mode (positive or negative) based on the compound's ability to be protonated or deprotonated.

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For HRMS, ensure the instrument is properly calibrated to guarantee mass accuracy. Perform MS/MS experiments on the parent ion to analyze fragmentation patterns for further structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of a compound and separating it from impurities[4]. By using a Photodiode Array (PDA) or UV detector, the percentage purity can be calculated based on the relative area of the main peak versus the total area of all peaks in the chromatogram.

Why It's Essential for Quantitation: NMR and MS are excellent for structural identification but are not inherently quantitative without extensive calibration. HPLC provides a direct and reliable measure of purity[4][11]. It is highly sensitive and can detect impurities at very low levels (often <0.1%). Developing a robust HPLC method is critical for tracking purity through different synthesis batches and for final quality control.

Comparative HPLC Methodologies
MethodStationary PhaseMobile PhaseBest For
Reverse-Phase (RP) Non-polar (e.g., C18)[12][13]Polar (e.g., Water/Acetonitrile)[4][14]The most common and versatile method for a wide range of pyrazole derivatives.
Normal-Phase (NP) Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)Separating isomers that are difficult to resolve by RP-HPLC.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • Materials and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid or Trifluoroacetic acid (for MS compatibility and peak shaping)[4][14]

    • Pyrazole reference standard and sample for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[12].

    • Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid). A typical gradient might run from 10% to 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min[12].

    • Detector: UV/PDA detector set at a wavelength where the pyrazole has strong absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter before injection[5].

  • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Principle cluster_0 HPLC System cluster_1 Separation Principle mobile_phase Mobile Phase Polar Solvent Mix pump Pump mobile_phase->pump injector Injector (Sample Intro) pump->injector column Column Stationary Phase (C18) injector->column detector UV/PDA Detector column->detector data Data System (Chromatogram) detector->data principle Sample components separate based on their affinity for the stationary vs. mobile phase. Less polar compounds elute later in RP-HPLC.

Caption: The basic principle of Reverse-Phase HPLC for purity analysis.

Elemental Analysis: The Final Stoichiometric Check

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula.

Why It's a Trustworthy Verification: This technique serves as a fundamental check of a compound's stoichiometric purity. If the experimental C, H, and N values are within ±0.4% of the theoretical values, it provides strong evidence that the sample is pure and has the correct elemental composition. It is particularly useful for detecting the presence of stubborn, non-UV active impurities or residual solvents that might be missed by HPLC-UV.

Summary and Comparison of Techniques

TechniquePrimary InformationStrengthsLimitations
NMR Spectroscopy Molecular structure and connectivityUnambiguous structure and isomer identification[5].Not inherently quantitative without standards; less sensitive than MS or HPLC.
Mass Spectrometry Molecular weight and formulaHigh sensitivity; confirms elemental composition (HRMS)[5].Does not distinguish between isomers; ionization efficiency can vary.
HPLC-UV/PDA Quantitative purity and impurity profileHigh precision and sensitivity for quantitation; robust and reliable[4][11].Requires a chromophore for UV detection; peak purity is assumed unless using MS detector.
Elemental Analysis Elemental composition (%C, H, N)Confirms stoichiometric purity; detects non-UV active impurities.Requires a relatively larger amount of pure sample; does not provide structural information.

By integrating the data from these four key techniques, a researcher can confidently establish the identity, structure, and purity of a synthesized pyrazole compound, ensuring the integrity and reproducibility of subsequent scientific investigations.

References

Introduction: The Ubiquity and Importance of the Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for Substituted Pyrazoles: A Comparative Analysis for the Modern Chemist

The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and an acceptor, and metabolic stability have led to its incorporation into a vast array of biologically active molecules. From blockbuster drugs like the COX-2 inhibitor Celecoxib to pioneering agrochemicals and advanced organic materials, the demand for structurally diverse and functionally optimized pyrazoles is ever-increasing.

This guide provides a comparative analysis of the most significant synthetic routes to substituted pyrazoles, moving from classical condensation reactions to modern cycloadditions and post-functionalization strategies. We will dissect the mechanisms, evaluate the pros and cons of each approach, and provide actionable experimental protocols, empowering you, the research scientist, to make informed decisions for your specific synthetic challenges.

Comparative Overview of Key Synthetic Routes

The choice of synthetic route is governed by factors such as the desired substitution pattern, the availability of starting materials, scalability, and regioselectivity. The following table summarizes the core attributes of the most prevalent methods.

Synthetic Route Key Precursors Regiocontrol Key Advantages Common Limitations
Knorr Synthesis 1,3-Dicarbonyls & HydrazinesOften yields mixtures with unsymmetrical dicarbonyls.Readily available starting materials; simple, robust procedure.Lack of regioselectivity; harsh acidic or basic conditions.
Paal-Knorr Synthesis 1,3-Diketones & HydrazinesExcellent with symmetrical diketones.High yields; straightforward cyclocondensation.Limited to specific substitution patterns dictated by the diketone.
From α,β-Unsaturated Carbonyls Chalcones, Enones & HydrazinesGood; determined by the initial Michael addition step.Access to a wide variety of substitution patterns.Potential for side reactions (e.g., pyrazoline formation).
1,3-Dipolar Cycloaddition Diazo Compounds & Alkynes/AlkenesGenerally excellent and predictable.High regioselectivity; mild reaction conditions; broad substrate scope.Handling of potentially explosive diazo compounds; catalyst required.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole synthesis due to its simplicity and the use of readily accessible starting materials. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanism and Regioselectivity

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. The regioselectivity is determined by which carbonyl group undergoes the initial attack. With an unsymmetrical dicarbonyl like acetylacetone, the more electrophilic ketone (in this case, the acetyl group) is typically attacked first by the more nucleophilic nitrogen of the substituted hydrazine. Subsequent cyclization and dehydration afford the pyrazole product.

However, this selectivity is not always guaranteed. The reaction is often run under acidic or basic conditions, which can influence the equilibrium between intermediates and lead to mixtures of regioisomers, a significant drawback of this method.

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine int1 Hydrazone Intermediate start->int1 Condensation int2 Cyclized Hemiaminal int1->int2 Intramolecular Cyclization product Substituted Pyrazole int2->product Dehydration h2o_out1 - H₂O h2o_out2 - H₂O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Advantages & Disadvantages
  • Advantages: The primary advantage is the operational simplicity and the use of cheap, widely available 1,3-dicarbonyl compounds and hydrazines. The reaction is robust and often high-yielding.

  • Disadvantages: The most significant drawback is the potential for forming regioisomeric mixtures when using unsymmetrical dicarbonyls and substituted hydrazines. Separating these isomers can be challenging, adding steps and reducing the overall yield of the desired product. The reaction may also require harsh acidic conditions, which can be incompatible with sensitive functional groups.

Synthesis from α,β-Unsaturated Carbonyls

This method offers a versatile route to pyrazoles and their partially saturated precursors, pyrazolines. The reaction proceeds between an α,β-unsaturated aldehyde or ketone (like a chalcone) and a hydrazine.

Mechanism and Regioselectivity

The reaction is initiated by a Michael (1,4-conjugate) addition of the hydrazine to the enone system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, which, after dehydration, yields the pyrazoline. Subsequent oxidation, either spontaneously in the presence of air or with an added oxidant, furnishes the aromatic pyrazole.

The regioselectivity is generally well-defined. The initial nucleophilic attack by the substituted hydrazine occurs at the β-position of the unsaturated system, and the subsequent cyclization path is fixed.

Chalcone_Route start Chalcone + Hydrazine int1 Michael Adduct start->int1 Michael Addition int2 Pyrazoline int1->int2 Intramolecular Condensation (-H₂O) product Pyrazole int2->product Oxidation (-2H)

Caption: Synthesis of Pyrazoles from Chalcones.

Advantages & Disadvantages
  • Advantages: This route provides access to a wide variety of substitution patterns, dictated by the readily synthesized chalcone precursors. The regioselectivity is typically excellent. Furthermore, the intermediate pyrazolines are often stable and can be isolated, which is valuable as they possess their own distinct biological activities.

  • Disadvantages: The final oxidation step to form the aromatic pyrazole may sometimes require specific reagents and conditions, adding a step to the overall sequence. Over-oxidation or side reactions can occur if not properly controlled.

The Modern Approach: 1,3-Dipolar Cycloaddition

This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne or alkene). It stands out for its high efficiency and predictability.

Mechanism and Regioselectivity

Diazo compounds, such as diazomethane or ethyl diazoacetate, react with alkynes in a concerted pericyclic reaction to form the pyrazole ring directly. The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne, specifically by the frontier molecular orbitals (HOMO-LUMO interactions). For terminal alkynes reacting with diazomethane, the reaction typically yields the 3-substituted pyrazole as the major product. This selectivity can be reversed with different substituents or catalysts.

Cycloaddition_Mechanism reagents Diazo Compound + Alkyne ts [Transition State] reagents->ts Concerted [3+2] Cycloaddition product Pyrazole ts->product

Caption: Concerted Mechanism of 1,3-Dipolar Cycloaddition.

Advantages & Disadvantages
  • Advantages: This method is often characterized by high yields, excellent and predictable regioselectivity, and mild reaction conditions that tolerate a wide range of functional groups. Catalyst-free versions are also known, enhancing the green chemistry profile of the synthesis.

  • Disadvantages: The primary safety concern is the handling of diazo compounds, which can be unstable and potentially explosive, especially on a larger scale. This often requires specialized equipment and handling procedures.

Advanced Strategies: Transition-Metal-Catalyzed C-H Functionalization

Rather than constructing the pyrazole ring from acyclic precursors, an increasingly important strategy involves the direct functionalization of a pre-existing pyrazole core. This is particularly powerful for late-stage modification in drug discovery programs.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has enabled the direct arylation, alkylation, and alkenylation of the C-H bonds of the pyrazole ring. The inherent electronic properties of the pyrazole ring and the use of directing groups can be exploited to achieve high regioselectivity. For instance, the N2-nitrogen can act as a directing group to functionalize the C5 position, while the inherent nucleophilicity of the C4 position can be targeted under different conditions.

This approach bypasses the need to synthesize a new pyrazole for every desired analog, offering a more convergent and efficient route to libraries of substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone

This protocol is adapted from procedures that utilize the reaction of a chalcone with a hydrazine.

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-diphenylprop-2-en-1-one (1.0 g, 4.8 mmol) in 20 mL of ethanol.

  • Reagent Addition: To the stirred solution, add phenylhydrazine (0.57 mL, 5.76 mmol, 1.2 equiv). Then, add 5 mL of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield 1,3,5-triphenyl-1H-pyrazole as a crystalline solid.

Causality:

  • Glacial acetic acid acts as a catalyst, protonating the carbonyl oxygen of the chalcone to activate it for nucleophilic attack and facilitating the dehydration steps.

  • Refluxing provides the necessary thermal energy to overcome the activation barriers for both the cyclization and subsequent aromatization steps.

  • Recrystallization from ethanol is an effective purification method because the pyrazole product is significantly more soluble in hot ethanol than in cold ethanol, allowing for the separation from less soluble impurities upon cooling.

Protocol 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Knorr Synthesis)

This protocol is a representative example of the Knorr synthesis using a β-ketoester.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • 1-Propanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine ethyl benzoylacetate (0.58 g, 3.0 mmol) and phenylhydrazine (0.36 g, 3.3 mmol, 1.1 equiv).

  • Solvent and Catalyst: Add 3 mL of 1-propanol as the solvent and 3-4 drops of glacial acetic acid as the catalyst.

  • Reaction: Heat the mixture with stirring on a hot plate at approximately 100 °C for 1 hour.

  • Monitoring: After 1 hour, check for the consumption of the starting ketoester by TLC (3:7 ethyl acetate/hexane).

  • Precipitation: If the reaction is complete, add 10 mL of water to the hot reaction mixture with vigorous stirring to induce precipitation of the product.

  • Isolation: Cool the mixture in an ice bath, and collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture.

Causality:

  • The reaction is run with a slight excess of phenylhydrazine to ensure complete consumption of the limiting reagent, ethyl benzoylacetate.

  • The ketone of the β-ketoester is more electrophilic than the ester carbonyl, ensuring the initial condensation occurs regioselectively at the ketone position.

  • Adding water to the reaction mixture after completion causes the organic product, which is insoluble in the aqueous-propanol mixture, to precipitate, providing a simple and effective method of initial isolation.

Conclusion and Future Outlook

The synthesis of substituted pyrazoles is a mature field, yet one that continues to evolve. While classical methods like the Knorr synthesis remain valuable for their simplicity and access to certain substitution patterns, their limitations, particularly in regiocontrol, have driven the development of more sophisticated strategies. The use of α,β-unsaturated carbonyls and 1,3-dipolar cycloadditions now provide chemists with highly regioselective and versatile tools for constructing the pyrazole core.

Looking forward, the field is increasingly focused on efficiency and sustainability. The rise of transition-metal-catalyzed C-H functionalization represents a paradigm shift, moving from de novo ring construction to late-stage diversification of a common pyrazole intermediate. This approach is exceptionally powerful in drug discovery, where rapid generation of analogs is paramount. As our understanding of catalysis deepens, we can expect even more selective, efficient, and environmentally benign methods for synthesizing this invaluable heterocyclic scaffold to emerge.

A Researcher's Comparative Guide to Pyrazole Structure Determination: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This is especially true for pyrazole derivatives, a class of heterocyclic compounds integral to medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding their structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.[1] Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate structures. This guide provides an in-depth comparison of X-ray crystallography with alternative techniques, supported by experimental insights and data to inform your research strategy.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction provides detailed and unambiguous information about the internal lattice of crystalline substances.[2] This includes precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[2][3] For pyrazole derivatives, this technique reveals the planarity of the pyrazole ring, the conformation of substituents, and the crucial intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π-π stacking.[4][5]

The tangible output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF).[6][7] This standardized text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure, including unit cell dimensions, atomic coordinates, and experimental details.[7][8][9] This allows for universal sharing and analysis of crystallographic data and is the standard for reporting crystal structures in scientific journals.[9][10] Major repositories like the Cambridge Structural Database (CSD) house a vast collection of these structures, providing a valuable resource for researchers.[11][12][13]

The journey from a synthesized pyrazole compound to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying principles.

1. Crystallization: The Critical First Step

The adage "a crystal is the bottleneck of crystallography" holds true. Growing a high-quality single crystal is often the most challenging part of the process. For pyrazole derivatives, several techniques can be employed:

  • Slow Evaporation: This is the most common method. A saturated solution of the purified pyrazole derivative is prepared in a suitable solvent and allowed to evaporate slowly.[14] The choice of solvent is critical and often determined empirically. Common solvents for pyrazoles include ethanol, methanol, acetone, ethyl acetate, and cyclohexane.[15]

  • Mixed-Solvent System: Often, a combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is less soluble) is used. The compound is dissolved in a minimal amount of the hot good solvent, and the anti-solvent is added dropwise until turbidity appears, followed by slow cooling.[15]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

  • Co-melting Crystallization: A newer method involves heating a mixture of the organic ligand (pyrazole) and an inorganic salt until they melt, with the desired compound crystallizing upon cooling.[16]

2. Crystal Selection and Mounting

A suitable single crystal, typically 0.1-0.3 mm in size with well-defined faces and no visible cracks, is selected under a polarizing microscope.[1] It is then carefully mounted on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection.[1]

3. Data Collection

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) using a stream of cold nitrogen gas.[1][14] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam (commonly from a Mo Kα or Cu Kα source), and as it is rotated, a series of diffraction images are collected by a detector.[1][17]

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined by adjusting atomic coordinates, and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.[14] The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.[14]

Visualizing the Workflow:

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Analysis Structural Analysis (Bond Lengths, Angles, Interactions) CIF->Analysis

Caption: General workflow for pyrazole structure determination via X-ray crystallography.

A Comparative Look: Alternatives to X-ray Crystallography

While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide complementary and sometimes more accessible information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which can be more biologically relevant than the solid state.[18][19] It provides information about the connectivity of atoms and their spatial relationships through various experiments (e.g., COSY, HSQC, HMBC, NOESY).

  • Key Advantage: NMR provides dynamic information about the molecule in solution, including conformational flexibility, which is not accessible through the static picture provided by X-ray crystallography.[20] It also does not require crystallization, a significant advantage for compounds that are difficult to crystallize.[20][21]

  • Causality in Choice: For understanding how a pyrazole-based drug might interact with a target protein in a biological system, NMR can provide invaluable insights into its solution-state conformation.

2. Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazole derivatives.[22][23] These techniques can predict molecular geometries, electronic properties, and vibrational frequencies.[17][24] Molecular modeling techniques like docking studies can also predict the binding modes and affinities of pyrazole derivatives to biological targets.[22][25]

  • Key Advantage: Computational chemistry offers a cost-effective and efficient way to screen large numbers of pyrazole derivatives, prioritize synthetic targets, and rationalize experimental observations.[22]

  • Self-Validation: Theoretical calculations can be validated by comparing the computed parameters with experimental data from X-ray crystallography or NMR. For example, calculated bond lengths and angles can be compared with those determined from a crystal structure.[17]

A Comparative Overview:

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Methods
Sample Phase Solid (Single Crystal)SolutionIn Silico
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions in the solid state.[2]Connectivity, relative stereochemistry, conformational dynamics in solution.[20]Optimized geometry, electronic properties, predicted reactivity, and binding modes.[22][23]
Key Advantage Unambiguous determination of absolute and relative stereochemistry.[21]Provides information on molecular dynamics and behavior in a more biologically relevant state.[20]High-throughput screening and prediction of properties before synthesis.[22]
Major Limitation Requires high-quality single crystals, which can be difficult to obtain.[21]Can be challenging for molecules with low solubility or complex spectra. Does not directly determine absolute configuration.[18][21]Accuracy is dependent on the level of theory and force fields used; requires experimental validation.[22]
Sample Amount Micrograms to milligramsMilligramsN/A

Visualizing the Interplay of Techniques:

Techniques_Comparison cluster_experimental Experimental Techniques cluster_theoretical Theoretical Technique Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid-state vs. Solution-state comparison Computational Computational Methods Xray->Computational Provides data for validation NMR->Computational Provides data for validation Computational->Xray Predicts structure to guide crystallization Computational->NMR Aids in spectral interpretation

Caption: Interrelationship between key structure determination techniques.

Conclusion: An Integrated Approach for Comprehensive Understanding

For the unequivocal determination of the three-dimensional structure of pyrazole derivatives, single-crystal X-ray crystallography remains the definitive technique.[1][3] It provides a high-resolution snapshot of the molecule, revealing the precise atomic arrangement and intermolecular interactions that are critical for understanding its properties and biological activity.[1][26] However, a comprehensive understanding of a pyrazole's structure-activity relationship is best achieved through an integrated approach. NMR spectroscopy offers invaluable insights into the molecule's dynamic behavior in solution, while computational methods provide a powerful tool for prediction and rationalization.[20][22] By leveraging the strengths of each of these techniques, researchers can build a more complete and nuanced picture of their pyrazole compounds, ultimately accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Reactivity of Pyrazole, Imidazole, and Thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of nitrogen-containing heterocycles is paramount. Pyrazole, imidazole, and thiazole are foundational scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1][2] Their subtle yet significant differences in electronic distribution and aromaticity dictate their behavior in chemical transformations, influencing synthetic strategies and the ultimate biological activity of the target compounds. This guide provides an in-depth, objective comparison of the reactivity of these three essential five-membered heterocycles, supported by experimental data and mechanistic insights to empower your research and development endeavors.

At a Glance: Comparative Overview of Key Reactivity Parameters

To provide a clear and concise summary for rapid assessment, the following table encapsulates the key reactivity parameters for pyrazole, imidazole, and thiazole. Subsequent sections will delve into the mechanistic underpinnings and experimental evidence that substantiate these values and trends.

PropertyPyrazoleImidazoleThiazole
pKa (Conjugate Acid) 2.5[3]7.0[3]2.5[3]
Most Basic Nitrogen N2 (Pyridine-like)N3 (Pyridine-like)N3 (Pyridine-like)
NH Acidity (pKa) ~14.2[3]~14.5[3]-
Electrophilic Substitution
Relative ReactivityModerately reactiveHighly reactiveLeast reactive
RegioselectivityC4[4]C4/C5 (often C5)[5]C5[6]
Nucleophilic Substitution
ReactivityDifficult, requires activationVery difficult, requires activationMore facile, especially at C2
Metalation (Deprotonation)
Most Acidic ProtonN1-H, then C5-HN1-H, then C2-HC2-H

I. Basicity and Acidity: The Influence of Nitrogen Placement

The arrangement of nitrogen atoms within the heterocyclic ring profoundly impacts their basicity and the acidity of the N-H proton.

  • Imidazole stands out as the most basic of the three, with a pKa of 7.0 for its conjugate acid.[3] This heightened basicity is attributed to the symmetrical nature of the imidazolium cation, where the positive charge is effectively delocalized over both nitrogen atoms.[4]

  • Pyrazole , with its adjacent nitrogen atoms, is significantly less basic (pKa = 2.5).[3] The proximity of the two nitrogen atoms leads to a destabilizing inductive effect, making the lone pair on the pyridine-like nitrogen (N2) less available for protonation.[4]

  • Thiazole exhibits a basicity comparable to pyrazole (pKa = 2.5).[3] The electron-withdrawing nature of the sulfur atom, although less than that of a nitrogen atom, contributes to a reduction in the basicity of the pyridine-like nitrogen.

In terms of N-H acidity, both pyrazole and imidazole are weakly acidic, with pKa values around 14.2 and 14.5, respectively.[3] This allows for deprotonation with strong bases, a key step in many synthetic transformations.

II. Electrophilic Aromatic Substitution: A Tale of Three Reactivities

Electrophilic aromatic substitution (SEAr) is a cornerstone of heterocyclic chemistry. The relative reactivity and regioselectivity of pyrazole, imidazole, and thiazole in these reactions are dictated by the electron density of the carbon atoms in the ring.

The general order of reactivity towards electrophiles is: Imidazole > Pyrazole > Thiazole .

Imidazole: The Most Reactive

Imidazole is highly activated towards electrophilic attack, readily undergoing reactions such as halogenation and nitration under mild conditions.[5] This high reactivity stems from the ability of the pyrrole-like nitrogen to donate its lone pair of electrons into the ring, significantly increasing the electron density at the carbon atoms. Electrophilic substitution typically occurs at the C4 and C5 positions, which are equivalent in the protonated form. In N-substituted imidazoles, substitution often favors the C5 position.[5]

Pyrazole: Moderately Reactive

Pyrazole is less reactive than imidazole but still more reactive than benzene.[4] The two adjacent nitrogen atoms have competing effects: the pyrrole-like nitrogen donates electron density, while the pyridine-like nitrogen withdraws it. The net result is a preference for electrophilic attack at the C4 position, which is the most electron-rich carbon.[4]

Thiazole: The Least Reactive

Thiazole is the least reactive of the three towards electrophilic substitution. The electronegative nitrogen atom and the sulfur atom both withdraw electron density from the ring, deactivating it towards electrophilic attack. However, the sulfur atom can also donate a lone pair of electrons through resonance, directing electrophiles to the C5 position.[6]

Quantitative Comparison of Reactivity in Bromination

A direct comparison of the second-order rate constants for aqueous bromination provides a quantitative measure of their relative reactivities.

HeterocycleRate Constant (k, M⁻¹s⁻¹)Reference
Pyrazole3.8 x 10⁵[7]
Imidazole~1 x 10⁶ (estimated)[8]

Note: The rate constant for imidazole is an estimation based on the reactivity of its methyl-substituted derivatives, as the parent imidazole undergoes polybromination too rapidly for precise measurement under the same conditions.

This data quantitatively confirms the qualitative trend of imidazole being more reactive than pyrazole in electrophilic substitution.

III. Nucleophilic Aromatic Substitution: A Challenging Transformation

Nucleophilic aromatic substitution (SNAr) on these electron-rich heterocycles is generally difficult and requires the presence of a good leaving group (typically a halogen) and often, ring activation by electron-withdrawing groups.

  • Halothiazoles are the most susceptible to nucleophilic attack, particularly at the C2 position. The electron-deficient nature of this position, flanked by both the nitrogen and sulfur atoms, facilitates the addition-elimination mechanism.

  • Halopyrazoles and Haloimidazoles are significantly less reactive towards nucleophiles. Strong activation, such as the presence of a nitro group, is usually necessary for the reaction to proceed.

IV. Metalation: A Gateway to Functionalization

Deprotonation using strong bases, such as organolithium reagents, is a powerful strategy for the functionalization of these heterocycles. The regioselectivity of metalation is governed by the acidity of the C-H protons.

  • Thiazole: The C2-H proton is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. Treatment with a strong base like n-butyllithium readily and selectively affords the 2-lithiated species.

  • Imidazole: After the N1-H, the C2-H proton is the most acidic, being situated between two nitrogen atoms. Directed metalation at C2 is a common strategy for introducing substituents at this position.

  • Pyrazole: Following the N1-H, the C5-H proton is the most acidic and is the preferred site of deprotonation with strong bases.[9]

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for the bromination of each heterocycle. These protocols are designed to be illustrative and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Bromination of Pyrazole

Objective: To synthesize 4-bromopyrazole.

Causality: The C4 position of pyrazole is the most electron-rich and thus the most susceptible to electrophilic attack. Acetic acid is used as a solvent to moderate the reactivity of bromine.

Procedure:

  • Dissolve pyrazole (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid at room temperature with stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into an excess of water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of Imidazole

Objective: To synthesize 4,5-dibromoimidazole.

Causality: Imidazole is highly reactive and readily undergoes polybromination. Using an excess of bromine ensures the formation of the dibrominated product. The reaction is often performed in a buffered solution to control the pH.

Procedure:

  • Dissolve imidazole (1.0 eq) in a suitable solvent such as water or chloroform.

  • Add a solution of bromine (2.2 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Neutralize the solution with sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Protocol 3: Bromination of Thiazole

Objective: To synthesize 5-bromothiazole.

Causality: Thiazole is less reactive, and the reaction may require slightly more forcing conditions or a catalyst. The C5 position is the primary site of electrophilic attack.

Procedure:

  • Dissolve thiazole (1.0 eq) in chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by distillation or column chromatography.

Visualizing Reactivity: Reaction Mechanisms and Electron Distribution

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and the electronic nature of each heterocycle.

Electrophilic Substitution Mechanism

SEAr_Mechanism cluster_imidazole Imidazole (C5 Attack) cluster_pyrazole Pyrazole (C4 Attack) cluster_thiazole Thiazole (C5 Attack) I_start Imidazole I_intermediate Wheland Intermediate I_start->I_intermediate + Br+ I_product 5-Bromoimidazole I_intermediate->I_product - H+ P_start Pyrazole P_intermediate Wheland Intermediate P_start->P_intermediate + Br+ P_product 4-Bromopyrazole P_intermediate->P_product - H+ T_start Thiazole T_intermediate Wheland Intermediate T_start->T_intermediate + Br+ T_product 5-Bromothiazole T_intermediate->T_product - H+

Caption: Generalized mechanism for electrophilic bromination of azoles.

Electron Density Distribution

Electron_Density cluster_imidazole Imidazole cluster_pyrazole Pyrazole cluster_thiazole Thiazole I_N1 N1 (δ-) I_C2 C2 (δ+) I_N1->I_C2 I_N3 N3 (δ-) I_C2->I_N3 I_C4 C4 (δ-) I_N3->I_C4 I_C5 C5 (δ-) I_C4->I_C5 I_C5->I_N1 P_N1 N1 (δ-) P_N2 N2 (δ-) P_N1->P_N2 P_C3 C3 (δ+) P_N2->P_C3 P_C4 C4 (δ-) P_C3->P_C4 P_C5 C5 (δ+) P_C4->P_C5 P_C5->P_N1 T_S1 S1 (δ+) T_C2 C2 (δ+) T_S1->T_C2 T_N3 N3 (δ-) T_C2->T_N3 T_C4 C4 (δ-) T_N3->T_C4 T_C5 C5 (δ-) T_C4->T_C5 T_C5->T_S1

Caption: Relative electron density at each ring position.

Conclusion

The reactivity of pyrazole, imidazole, and thiazole is a fascinating interplay of aromaticity, electron distribution, and the unique properties of their constituent heteroatoms. Imidazole, with its high basicity and electron-rich nature, is the most reactive towards electrophiles. Pyrazole occupies a middle ground, while the electron-withdrawing character of both nitrogen and sulfur in thiazole renders it the least reactive in electrophilic substitutions but more susceptible to nucleophilic attack. A thorough understanding of these reactivity trends and the underlying electronic principles is essential for the rational design of synthetic routes and the development of novel, bioactive molecules. This guide serves as a foundational resource to inform your experimental choices and accelerate your research in the dynamic field of medicinal chemistry.

References

A Senior Application Scientist's Guide to Distinguishing Pyrazole Regioisomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthesis, however, frequently presents a classic chemical challenge: the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, for instance, a mixture of pyrazole regioisomers is often produced. As biological activity is exquisitely sensitive to molecular structure, the ability to unambiguously distinguish between these isomers is not merely an academic exercise—it is a critical step in any drug discovery and development pipeline.

This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to confidently assign complex structures.

The Foundational Toolkit: 1D NMR (¹H and ¹³C)

One-dimensional NMR provides the initial overview of the molecular structure. While rarely sufficient for definitive regioisomer assignment on its own, it is an indispensable starting point for hypothesis generation.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons (H3, H4, and H5) are sensitive to the electronic nature and position of substituents. Generally, H3 and H5 protons appear as doublets (or singlets if substituted), while the H4 proton is typically a triplet (or singlet). However, substituent-induced shielding or deshielding effects can cause significant overlap, making assignments based on chemical shift alone unreliable.[1][2][3]

  • ¹³C NMR Spectroscopy: Similar to proton NMR, the chemical shifts of the pyrazole carbons (C3, C4, C5) are influenced by their chemical environment.[4][5] While databases and computational predictions can provide expected ranges, these values are often too close to differentiate between isomers without further evidence. In N-substituted pyrazoles, the chemical shifts of C3 and C5 can be particularly telling, but require confirmation.[6][7]

The Gold Standard: Unambiguous Assignment with 2D NMR

Two-dimensional NMR spectroscopy is the most powerful and definitive method for distinguishing pyrazole regioisomers. By correlating nuclei through bonds or through space, these experiments provide the unequivocal evidence needed for structural assignment.

Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Carbon Skeleton

The HMBC experiment is arguably the single most critical tool for this task. It detects long-range correlations (typically 2-3 bonds) between protons and carbons, allowing one to piece together the molecular framework.[8][9][10]

The Causality: The key to differentiating regioisomers lies in identifying unambiguous, long-range J-couplings between protons on a substituent and carbons within the pyrazole ring. The ³JCH coupling (a correlation over three bonds) is particularly diagnostic.

Consider the common challenge of distinguishing between a 1,5-disubstituted pyrazole and its 1,3-disubstituted counterpart. The crucial correlation is between the protons of the N1-substituent (let's call it R¹) and the carbons of the pyrazole ring.

  • For the 1,5-regioisomer: The protons of the R¹ group will show a strong ³JCH correlation to the C5 carbon of the pyrazole ring.

  • For the 1,3-regioisomer: The protons of the R¹ group will show a strong ³JCH correlation to the C5 carbon but will not show a corresponding correlation to C3. Instead, protons on the C3 substituent (R³) would correlate to C4 and C5.

The presence or absence of this key N1-R¹ to C5 correlation is often the deciding piece of evidence.[11][12]

cluster_15 1,5-Disubstituted Pyrazole cluster_13 1,3-Disubstituted Pyrazole N1_15 N1-R¹ N2_15 N2 C5_15 C5-R⁵ N1_15->C5_15 ³J (Key Correlation) C3_15 C3-H C4_15 C4-H C4_15->C3_15 ³J C4_15->C5_15 ²J N1_13 N1-R¹ N2_13 N2 C5_13 C5-H N1_13->C5_13 ³J (Key Correlation) C3_13 C3-R³ C4_13 C4-H C4_13->C3_13 ²J C4_13->C5_13 ²J

Caption: Key diagnostic ³JCH HMBC correlations for pyrazole regioisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity

The NOESY experiment provides complementary and confirmatory evidence by identifying protons that are close to each other in space, typically within 5 Å.[13]

The Causality: This technique is predicated on spatial proximity. If two groups are near each other, they will show a cross-peak in the NOESY spectrum, regardless of their bonding connectivity.

In our 1,5- vs. 1,3-disubstituted example:

  • For the 1,5-regioisomer: A clear NOE correlation is expected between the protons of the N1-substituent (R¹) and the protons of the C5-substituent (R⁵).

  • For the 1,3-regioisomer: These two groups are on opposite sides of the ring, and no such NOE correlation will be observed.

This through-space correlation provides powerful, independent validation of the structure determined by through-bond HMBC correlations.[11]

cluster_15 1,5-Disubstituted Pyrazole cluster_13 1,3-Disubstituted Pyrazole R1_15 R¹ Protons N1_15 N1 R5_15 R⁵ Protons R1_15->R5_15 NOE Observed (Through-Space) Py_15 Pyrazole Ring C5_15 C5 R1_13 R¹ Protons N1_13 N1 R3_13 R³ Protons R1_13->R3_13 NOE Absent Py_13 Pyrazole Ring C3_13 C3

Caption: Differentiating regioisomers via through-space NOE correlations.

Heteronuclear Single Quantum Coherence (HSQC): The Essential First Step

The HSQC experiment is the starting point for analyzing 2D data. It correlates protons with their directly attached carbons (¹JCH).[8][14][15] While it does not directly distinguish regioisomers, its role is critical.

The Causality: Before you can interpret the long-range correlations from an HMBC spectrum, you must know which proton is attached to which carbon. The HSQC provides a definitive map of all C-H bonds in the molecule, allowing for the confident assignment of the ¹H and ¹³C signals that will be used in the HMBC and NOESY analysis.

The Integrated Workflow: A Self-Validating System

A robust and trustworthy assignment relies on a logical workflow where each experiment builds upon the last.

G A Acquire 1D ¹H and ¹³C Spectra B Generate Hypothesis of Possible Isomers A->B C Acquire 2D HSQC Spectrum B->C D Assign Directly Bonded C-H Pairs C->D E Acquire 2D HMBC Spectrum D->E F Identify Key Long-Range Correlations (e.g., N1-R¹ to C5) E->F G Propose Regioisomer Structure F->G H Acquire 2D NOESY Spectrum (Optional but Recommended) G->H J Final, Unambiguous Structure Assignment G->J Sufficient Evidence I Confirm Through-Space Proximity (e.g., N1-R¹ to C5-R⁵) H->I I->J

Caption: Logical workflow for pyrazole regioisomer structure elucidation.

Data Summary and Experimental Protocols

For clarity, the key diagnostic correlations are summarized below.

Regioisomer TypeKey HMBC Correlation (³JCH)Key NOESY Correlation (Through-Space)
1,5-Disubstituted Protons on N1-substituent correlate to pyrazole C5.Protons on N1-substituent correlate to protons on C5-substituent.
1,3-Disubstituted Protons on N1-substituent do not correlate to pyrazole C3.Protons on N1-substituent do not correlate to protons on C3-substituent.
Protocol 1: Optimized HMBC Experiment

This protocol is designed to enhance the crucial ³JCH correlations.

  • Sample Preparation: Prepare a solution of the pyrazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 10-20 mg/mL. Ensure the sample is fully dissolved and filtered if necessary.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Perform shimming to achieve optimal resolution.

  • Acquisition Parameters:

    • Use a standard hmbc pulse sequence.

    • Set the long-range coupling delay (d6 or equivalent) to optimize for ³JCH. A typical value is 62.5 ms, corresponding to an optimization for an 8 Hz coupling constant (1/2J). This is the most critical parameter.

    • Acquire a sufficient number of scans (e.g., 8-16 per increment) to achieve a good signal-to-noise ratio.

    • Set the spectral widths to encompass all proton and carbon signals.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution. Phase correct the spectrum carefully.

Protocol 2: NOESY Experiment for Structural Confirmation
  • Sample Preparation: Use the same sample as for the HMBC experiment. Ensure it is free of paramagnetic impurities.

  • Spectrometer Setup: Tune, match, and shim the ¹H channel.

  • Acquisition Parameters:

    • Use a standard noesymix or equivalent pulse sequence with gradient selection.

    • Set the mixing time (d8 or equivalent). This is the crucial parameter. For small molecules like pyrazoles, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times may be necessary to observe the optimal NOE buildup.

    • Acquire a sufficient number of scans for good sensitivity.

  • Processing: Process the data similarly to the HMBC spectrum. The resulting cross-peaks should be symmetrical about the diagonal.

Conclusion

While 1D NMR provides the initial clues, it is the methodical application of 2D NMR techniques that delivers the certainty required in a professional research and development setting. The through-bond connectivity map provided by the HMBC experiment is the primary tool for distinguishing pyrazole regioisomers, with the through-space proximity information from NOESY serving as an invaluable method for confirmation. By following the integrated workflow described, researchers can establish a self-validating system that ensures the scientific integrity of their structural assignments, paving the way for accurate structure-activity relationship studies and the successful development of novel pyrazole-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a compound that, like many of its brominated pyrazole counterparts, requires meticulous handling. This document moves beyond a simple checklist to explain the rationale behind each safety protocol, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Anticipated Hazard Profile: Based on analogous compounds, this compound is anticipated to be hazardous.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]

Key Hazard Statements for Analogous Compounds:

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[1][2][5]

  • H318/H319: Causes serious eye damage/eye irritation[1][2][5]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[1][2][5]

This profile necessitates a stringent approach to personal protective equipment and handling protocols.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[6][7][8] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9][10][11]Standard safety glasses are insufficient. The high risk of serious eye irritation or damage from splashes necessitates the full protection offered by goggles. A face shield provides an additional layer of protection for the entire face.[6][11]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat.[9][10][12]Brominated organic compounds can penetrate standard latex gloves. Nitrile or neoprene offers better chemical resistance. Double-gloving is a best practice to prevent exposure in case the outer glove is compromised. A chemically resistant lab coat should be worn over personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9][10][12]Due to the risk of respiratory irritation and potential for aerosolization of the compound, especially when handling the solid form, a respirator is essential.[11] Work should be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][4] The container must be kept tightly sealed.[2][3] Store in a locked cabinet or area accessible only to authorized personnel.[2][3]

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for defects. An eyewash station and safety shower must be accessible.[3][9][10]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use spark-proof tools and avoid generating dust.[12]

  • Spill Management:

    • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Sweep up the material, taking care not to create dust, and place it in a sealed, labeled container for disposal.[2][3]

    • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and personal safety.

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and any residual chemical, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

  • Waste Disposal: Dispose of the hazardous waste through your institution's authorized hazardous waste disposal program.[2][3] Do not dispose of this chemical down the drain or in regular trash.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]

By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters innovation while prioritizing the well-being of all personnel.

References

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Retrosynthesis Analysis

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Reactant of Route 1
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
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Reactant of Route 2
methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.